molecular formula C11H22O2 B161022 Hexyl 2-methylbutanoate CAS No. 10032-15-2

Hexyl 2-methylbutanoate

Cat. No.: B161022
CAS No.: 10032-15-2
M. Wt: 186.29 g/mol
InChI Key: YUECNVSODFDKOQ-UHFFFAOYSA-N
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Description

Hexyl 2-methylbutanoate, also known as bromoacetylcarnitine or fema 3499, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound has an apple, fruity, and green taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexyl 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H22O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YUECNVSODFDKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047599
Record name Hexyl 2-methylbutanoate
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Molecular Weight

186.29 g/mol
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Physical Description

colourless liquid/strong, fresh-green, fruity odour
Record name Hexyl 2-methylbutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/30/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

105.00 °C. @ 30.00 mm Hg
Record name Hexyl 2-methylbutanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, soluble in alcohol, most fixed oils; insoluble in water
Record name Hexyl 2-methylbutanoate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Hexyl 2-methylbutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/30/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.854-0.859
Record name Hexyl 2-methylbutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

10032-15-2
Record name Hexyl 2-methylbutanoate
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Record name Hexyl 2-methylbutyrate
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Record name Butanoic acid, 2-methyl-, hexyl ester
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Record name Hexyl 2-methylbutanoate
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Record name Hexyl 2-methylbutyrate
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Record name HEXYL 2-METHYLBUTYRATE
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Record name Hexyl 2-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039215
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Hexyl 2-methylbutanoate

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical protocols for this compound. This ester is primarily utilized as a fragrance and flavoring agent, valued for its characteristic fruity and green aroma.

Chemical Structure and Identification

This compound is a fatty acid ester with a branched-chain acidic component and a straight-chain alcohol component.[1] Its unique structure contributes to its distinct organoleptic properties.

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  graph [fontname="Arial", label="Chemical Structure of this compound", labelloc=t, fontsize=14];
  node [shape=none, fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=12];

C1 [label="CH₃", fontcolor="#202124"]; C2 [label="CH₂", fontcolor="#202124"]; C3 [label="CH", fontcolor="#202124"]; C4 [label="CH₃", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; C6 [label="CH₂", fontcolor="#202124"]; C7 [label="CH₂", fontcolor="#202124"]; C8 [label="CH₂", fontcolor="#202124"]; C9 [label="CH₂", fontcolor="#202124"]; C10 [label="CH₂", fontcolor="#202124"]; C11 [label="CH₃", fontcolor="#202124"];

C1 -- C2; C2 -- C3; C3 -- C4; C3 -- C5; C5 -- O1 [label=""]; C5 -- O2 [style=double]; O1 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; }

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of volatile compounds like this compound. The following is a general protocol that can be adapted for specific instrumentation and sample matrices.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5, HP-5MS).[3]

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min, and hold for 5 minutes.[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the sample concentration.

MS Conditions (Example):

  • Ion Source: Electron Ionization (EI) at 70 eV.[4]

  • Mass Range: m/z 40-400.

  • Scan Mode: Full scan for identification, or selected ion monitoring (SIM) for quantification.

Sample Preparation: For analysis of this compound in a complex matrix (e.g., food, beverage, or biological sample), a sample preparation step such as solid-phase microextraction (SPME) may be employed to extract and concentrate the analyte.[2]

Spectroscopic Data

Table 3: Spectroscopic Data Summary

TechniqueKey Features and Observations
¹H NMR Data available, typically showing characteristic signals for the hexyl and 2-methylbutanoyl moieties.[4]
¹³C NMR Data available, showing distinct resonances for the eleven carbon atoms in the molecule.[4]
Mass Spec (EI) Key fragments often observed at m/z = 103 (McLafferty rearrangement product of the ester), 85, 57, and 43.[4]
IR A strong characteristic absorption band for the C=O stretch of the ester group is expected around 1735-1750 cm⁻¹.[4]

Biological Activity and Signaling Pathways

The primary biological activity of this compound is its interaction with olfactory receptors, leading to the perception of its characteristic fruity and green aroma. Esters are a large class of volatile organic compounds that are common components of natural fruit aromas.[5][6]

While a specific signaling pathway for this compound is not detailed in the available literature, the general mechanism of olfactory signal transduction for odorants is well-established.[7][8] The process begins with the binding of the odorant molecule to an olfactory receptor, a G-protein coupled receptor (GPCR), located on the cilia of olfactory receptor neurons in the nasal epithelium.[7][8] This binding event initiates an intracellular signaling cascade.

```dot digraph "Olfactory_Signaling_Pathway" { graph [fontname="Arial", label="General Olfactory Signaling Pathway for Esters", labelloc=t, fontsize=14]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#4285F4"];

Odorant [label="this compound\n(Odorant)"]; OR [label="Olfactory Receptor\n(GPCR)"]; G_Protein [label="G-protein (Gαolf)\nActivation"]; AC [label="Adenylate Cyclase\nActivation"]; cAMP [label="ATP to cAMP"]; Ion_Channel [label="cAMP-gated\nIon Channel Opening"]; Depolarization [label="Cation Influx\n(Na⁺, Ca²⁺)"]; Signal [label="Action Potential\nGeneration"]; Brain [label="Signal to Brain\n(Odor Perception)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Odorant -> OR [label="Binds"]; OR -> G_Protein; G_Protein -> AC; AC -> cAMP; cAMP -> Ion_Channel; Ion_Channel -> Depolarization; Depolarization -> Signal; Signal -> Brain; }

References

Physicochemical characteristics of hexyl 2-methylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of Hexyl 2-Methylbutyrate

Introduction

Hexyl 2-methylbutyrate, also known as hexyl 2-methylbutanoate, is an organic ester with the chemical formula C11H22O2.[1][2][][4] It is recognized for its strong, fresh, and fruity aroma, often described as green, sweet, and reminiscent of unripe apples and bananas.[4][5][6] Due to these olfactory properties, it is widely utilized as a flavoring agent in the food and beverage industry and as a fragrance component in perfumes, cosmetics, and personal care products.[1][4] This technical guide provides a comprehensive overview of the core physicochemical characteristics of hexyl 2-methylbutyrate, along with detailed experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical properties of hexyl 2-methylbutyrate are summarized below. These characteristics are crucial for its application, handling, and quality control.

General and Spectroscopic Data
PropertyValueSource
IUPAC Name This compound[1]
Synonyms Hexyl 2-methylbutyrate, Butanoic acid, 2-methyl-, hexyl ester[1][4]
CAS Number 10032-15-2[1][4]
FEMA Number 3499[1][][6]
Molecular Formula C11H22O2[1][2][][4]
Molecular Weight 186.29 g/mol [1][][4]
Appearance Colorless liquid[1][2][][6]
Odor Profile Strong, green, fruity, sweet, with apple and banana notes[1][][4][5]
Quantitative Physical and Chemical Data
PropertyValueConditionsSource
Boiling Point 217-219 °Cat 1 atm (lit.)[2][4][5]
105 °Cat 30.00 mm Hg[1]
218.34 °C(EPI 4.0 Prediction)[]
Density 0.854-0.859 g/mLat 25 °C[1][]
0.857 g/mLat 25 °C (lit.)[2][5]
Refractive Index 1.416-1.421at 20 °C[1][]
1.4185at 20 °C (lit.)[2][5]
Flash Point 84 °C / 85 °C[4][6]
Solubility Insoluble in water; Soluble in alcohol and most fixed oils[2][][6][7]

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of hexyl 2-methylbutyrate.

Synthesis and Purification

Hexyl 2-methylbutyrate can be synthesized via Fischer esterification, which involves the acid-catalyzed reaction between an alcohol (n-hexanol) and a carboxylic acid (2-methylbutanoic acid).[5]

Protocol:

  • Reaction Setup: Combine equimolar amounts of n-hexanol and 2-methylbutanoic acid in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux: Heat the mixture under reflux. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After cooling, neutralize the excess acid with a weak base (e.g., 5% sodium bicarbonate solution).

  • Extraction: Transfer the mixture to a separatory funnel and extract the ester into an organic solvent (e.g., diethyl ether).

  • Washing: Wash the organic layer with water and then with a brine solution to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Purification: Remove the solvent using a rotary evaporator. The crude ester is then purified by fractional distillation to obtain the final product.[8]

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[9]

Protocol:

  • Sample Preparation: Add 0.5-1.0 mL of hexyl 2-methylbutyrate into a small test tube.

  • Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Insert the assembly into a Thiele tube containing mineral oil. Gently heat the side arm of the Thiele tube with a Bunsen burner.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.

  • Measurement: Remove the heat. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.[9][10]

Density Measurement of a Volatile Liquid

The density of a volatile liquid can be determined by measuring the mass of a known volume.[11]

Protocol:

  • Weighing: Accurately weigh a clean, dry volumetric flask with its stopper (or a pycnometer).

  • Filling: Fill the flask exactly to the calibration mark with hexyl 2-methylbutyrate. To minimize evaporation, this should be done in a controlled environment, such as a fume hood.[11]

  • Reweighing: Stopper the flask and reweigh it to determine the mass of the liquid.

  • Calculation: Calculate the density by dividing the mass of the liquid by the known volume of the flask.[11]

    • Density = (Mass of flask + liquid) - (Mass of empty flask) / Volume of flask

Solubility Testing

This protocol determines the solubility of hexyl 2-methylbutyrate in various solvents, which helps to classify it based on its polarity and functional groups.[12]

Protocol:

  • Sample Preparation: In separate small test tubes, place approximately 0.1 mL of hexyl 2-methylbutyrate.

  • Solvent Addition: To each test tube, add 2 mL of a different solvent (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH).

  • Observation: Vigorously shake each tube. Observe whether the ester dissolves to form a homogeneous solution or if it remains as a separate layer.[7][12]

  • Classification:

    • Insoluble in Water: Confirms its non-polar, hydrophobic nature.[2][]

    • Soluble in Organic Solvents (Ethanol, Ether): Indicates its compatibility with non-polar or less polar solvents.[7]

    • Insoluble in 5% HCl and 5% NaOH: Shows the absence of basic (e.g., amine) or acidic (e.g., carboxylic acid) functional groups.[13]

Purity and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a mixture. It is ideal for assessing the purity of volatile compounds like esters.[14][15][16][17]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the hexyl 2-methylbutyrate sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injection port.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. Components separate based on their boiling points and interactions with the column's stationary phase.

  • Detection (MS): As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a mass spectrum for each component.

  • Analysis: The retention time from the gas chromatogram helps in identification, while the mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that can be compared against spectral libraries for definitive identification. The peak area is proportional to the concentration, allowing for purity assessment.[16]

Visualizations of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

Synthesis_and_Purification cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification Reactants Mix n-hexanol, 2-methylbutanoic acid, H2SO4 Reflux Heat under Reflux Reactants->Reflux Neutralize Neutralize with NaHCO3 Reflux->Neutralize Extract Extract with Ether Neutralize->Extract Wash Wash with H2O & Brine Extract->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Distill Fractional Distillation Evaporate->Distill Product Pure Hexyl 2-methylbutyrate Distill->Product

Caption: Workflow for the synthesis and purification of hexyl 2-methylbutyrate.

Boiling_Point_Determination A Prepare Sample in Test Tube B Insert Inverted Capillary Tube A->B C Attach to Thermometer B->C D Place in Thiele Tube C->D E Heat Gently D->E F Observe Rapid Bubbling E->F G Remove Heat F->G Yes H Liquid Enters Capillary Tube G->H I Record Temperature as Boiling Point H->I Yes

Caption: Experimental workflow for boiling point determination via the Thiele tube method.

Solubility_Testing_Workflow cluster_solvents Test Solvents cluster_results Results Start Hexyl 2-methylbutyrate Sample Water Add Water Ethanol Add Ethanol HCl Add 5% HCl NaOH Add 5% NaOH Observe Shake and Observe Water->Observe Ethanol->Observe HCl->Observe NaOH->Observe Result_Water Insoluble (Separate Layers) Observe->Result_Water in Water Result_Ethanol Soluble (Homogeneous) Observe->Result_Ethanol in Ethanol Result_AcidBase Insoluble (No Reaction) Observe->Result_AcidBase in HCl/NaOH

Caption: Logical workflow for determining the solubility of an organic ester.

GC_MS_Analysis_Workflow A Prepare Dilute Sample B Inject into GC A->B C Separation in GC Column B->C D Elution to MS C->D E Ionization & Fragmentation D->E F Detection (Mass Analyzer) E->F G Data Analysis (Retention Time & Mass Spectra) F->G H Identify Compound & Assess Purity G->H

Caption: Simplified workflow for sample analysis using GC-MS.

References

The Occurrence of Hexyl 2-Methylbutanoate in Fruits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl 2-methylbutanoate is a branched-chain ester recognized for its significant contribution to the characteristic aroma profiles of many fruits.[1][2] Its scent is often described as sweet, fruity, and green, with nuances of apple and pear. This volatile organic compound is a key component of the complex mixture of esters, alcohols, aldehydes, and other molecules that constitute the unique flavor and fragrance of fruits. Understanding the natural occurrence, concentration, and biosynthesis of this compound is crucial for the fields of food science, flavor chemistry, and agricultural biotechnology. This technical guide provides an in-depth overview of the presence of this compound in various fruits, detailing the analytical methodologies used for its quantification and exploring its biosynthetic origins.

Data Presentation: Quantitative Occurrence of this compound in Fruits

The concentration of this compound varies significantly among different fruit species and even between cultivars of the same fruit. This variation is influenced by genetic factors, ripening stage, and environmental conditions. The following table summarizes the quantitative data on the occurrence of this compound in several fruits, as determined by headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

FruitCultivar/VarietyConcentration (µg/kg FW)Reference
Apple Honey Crisp27,813.56 ± 2310.07[3]
Changfu No. 247 (number of volatile compounds)[3]
Qinyue20 (number of volatile compounds)[3]
Huashuo2041.27 ± 120.36[3]
Granny Smith0.46[2]
Jonagold31.95[2]
Pear Dr. GuyotPresent (Quantification not specified)[4]
StarkrimsonPresent (Quantification not specified)[4]
CaiyunhongPresent (Quantification not specified)[4]
MantianhongPresent (Quantification not specified)[4]
HanhongPresent (Quantification not specified)[4]
MeirensuPresent (Quantification not specified)[4]
NanguoPresent (Quantification not specified)[4]
ZaosuPresent (Quantification not specified)[4]
YuluxiangPresent (Quantification not specified)[4]
YunhexuePresent (Quantification not specified)[4]
YaliPresent (Quantification not specified)[4]
QiuyuePresent (Quantification not specified)[4]
Strawberry ArihyangDetected (Quantification not specified)[1]
Apricot VariousPresent (Quantification not specified)[5][6]

FW: Fresh Weight

Experimental Protocols: Analysis of this compound

The primary analytical technique for the identification and quantification of volatile compounds like this compound in fruits is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[3][7]

Sample Preparation
  • Fruit Homogenization : A representative sample of the fruit tissue (e.g., peel or pulp) is flash-frozen in liquid nitrogen and then ground to a fine powder.[3]

  • Vial Preparation : A precise amount of the powdered sample (typically 1-5 g) is weighed and placed into a headspace vial (e.g., 20 mL).[3]

  • Matrix Modification : To enhance the release of volatile compounds, a saturated solution of sodium chloride (NaCl) is often added to the vial. This increases the ionic strength of the sample matrix, promoting the partitioning of volatile analytes into the headspace.[3]

  • Internal Standard : An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not naturally present in the fruit) is added to the vial for accurate quantification.[7]

Headspace Solid-Phase Microextraction (HS-SPME)
  • Fiber Selection : A fused silica fiber coated with a suitable stationary phase is used to adsorb the volatile compounds from the headspace. A common fiber for broad-range volatile analysis is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[7]

  • Incubation and Extraction : The sealed vial is incubated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 20-30 minutes) with agitation to allow the volatile compounds to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.[3][7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption : The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed onto the analytical column.[3]

  • Chromatographic Separation : The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or mid-polar column like DB-5ms or HP-INNOWax). A programmed temperature gradient is typically used to achieve optimal separation.[3]

  • Mass Spectrometry Detection : As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound.[3]

  • Identification and Quantification : Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley). Quantification is performed by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated from standards of known concentrations.[3][7]

Mandatory Visualization

Biosynthetic Pathway of this compound

The biosynthesis of this compound involves the convergence of two major metabolic pathways: the fatty acid and amino acid degradation pathways, which provide the alcohol and acyl-CoA precursors, respectively. The final step is an esterification reaction catalyzed by alcohol acyltransferase (AAT).

Biosynthesis_of_Hexyl_2_Methylbutanoate Isoleucine Isoleucine BCAT Branched-chain aminotransferase (BCAT) Isoleucine->BCAT Transamination KMV α-keto-β-methylvalerate BCAT->KMV BCKDH Branched-chain α-keto acid dehydrogenase (BCKDH) complex KMV->BCKDH Oxidative decarboxylation MethylbutanoylCoA 2-Methylbutanoyl-CoA BCKDH->MethylbutanoylCoA AAT Alcohol Acyltransferase (AAT) MethylbutanoylCoA->AAT LinolenicAcid Linolenic/Linoleic Acid LOX Lipoxygenase (LOX) LinolenicAcid->LOX Hydroperoxides 13-Hydroperoxides LOX->Hydroperoxides HPL Hydroperoxide lyase (HPL) Hydroperoxides->HPL Hexanal Hexanal HPL->Hexanal ADH Alcohol dehydrogenase (ADH) Hexanal->ADH Reduction Hexanol Hexan-1-ol ADH->Hexanol Hexanol->AAT H2MB This compound AAT->H2MB Esterification

Biosynthesis of this compound.
Experimental Workflow for Volatile Compound Analysis

The following diagram illustrates the typical workflow for the analysis of volatile compounds in fruits using HS-SPME-GC-MS.

Experimental_Workflow Sample Fruit Sample Homogenization Homogenization (e.g., grinding in liquid N2) Sample->Homogenization VialPrep Vial Preparation (weighing, adding NaCl and internal standard) Homogenization->VialPrep HSSPME HS-SPME (Incubation and Extraction) VialPrep->HSSPME GCMS GC-MS Analysis (Desorption, Separation, Detection) HSSPME->GCMS DataAnalysis Data Analysis (Identification and Quantification) GCMS->DataAnalysis Results Results (Concentration of this compound) DataAnalysis->Results

HS-SPME-GC-MS Experimental Workflow.

References

An In-depth Technical Guide to the Olfactory Profile of Hexyl 2-Methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl 2-methylbutanoate is a volatile ester recognized for its significant contribution to the characteristic aroma of various fruits and its widespread application in the flavor and fragrance industries. This technical guide provides a comprehensive overview of the olfactory profile of this compound, detailing its sensory characteristics, and physicochemical properties. This document outlines detailed experimental methodologies for Gas Chromatography-Olfactometry (GC-O) and sensory evaluation, crucial for the analysis of this and similar volatile compounds. Furthermore, it includes a visualization of the olfactory signal transduction pathway, offering insights into the molecular mechanism of odor perception.

Introduction

This compound (C₁₁H₂₂O₂) is a fatty acid ester that plays a crucial role in the aromatic profile of many natural products and is utilized as a flavoring agent in the food and beverage industry, as well as a fragrance component in consumer goods.[1][2] A thorough understanding of its olfactory characteristics is paramount for its effective application in product formulation and for research into structure-odor relationships. This guide serves as a technical resource, consolidating key data and methodologies for professionals engaged in sensory science, flavor chemistry, and pharmacology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its volatility and interaction with olfactory receptors.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms Hexyl 2-methylbutyrate, Butanoic acid, 2-methyl-, hexyl ester[1]
CAS Number 10032-15-2[3]
Molecular Formula C₁₁H₂₂O₂[3]
Molecular Weight 186.29 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 217-219 °C (lit.)[4]
Density 0.857 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.419 (lit.)[4]
Solubility Insoluble in water; soluble in alcohol and most fixed oils.[3]

Olfactory Profile

The olfactory profile of this compound is consistently described across various sources. A compilation of its odor and flavor descriptors is provided in Table 2.

Sensory Descriptors
TypeDescriptorsReference(s)
Odor Green, waxy, fruity, apple, spicy, tropical[3]
Green, waxy, fruity, apple, banana, woody with a tropical, spicy nuance[3]
A long-lasting sweet, fruity green apple note with fleshy banana and pear nuances[5]
Powerful fresh green and fruity[5]
Sweet, Fruity, Green, Strong[5]
Flavor Green, waxy, fruity, apple, banana, fresh, fleshy[3]
Green waxy[5]
Green strawberry[5]
Odor Threshold
EsterOdor Threshold in Water (ppb)
Ethyl propionate 10
Ethyl butyrate 1
Ethyl valerate 1.5
Ethyl hexanoate 1
Ethyl heptanoate 2.2

(Data sourced from Leffingwell & Associates)[8]

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique for identifying odor-active compounds in a complex volatile mixture.[9][10] The following is a representative protocol for the analysis of a sample containing this compound.

4.1.1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Sample Preparation: Weigh 1 gram of the homogenized sample (e.g., fruit puree, beverage) into a 10 mL headspace vial. Add 1 mL of a saturated NaCl solution to enhance the release of volatile compounds.

  • Incubation: Heat the vial at 50°C for 10 minutes with agitation (500 rpm).

  • Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes under the same temperature and agitation conditions.

  • Desorption: Desorb the extracted volatiles in the gas chromatograph injection port at 250°C for 5 minutes in splitless mode.

4.1.2. GC-MS-O System and Conditions

  • Gas Chromatograph: Agilent 7890A or similar.

  • Mass Spectrometer: Agilent 5975C or similar, for compound identification.

  • Olfactometry Port: Sniffing port connected to the GC effluent via a heated transfer line. The effluent is typically split (e.g., 1:1) between the MS detector and the sniffing port.

  • Column: A non-polar column such as DB-5 (e.g., 30 m x 0.25 mm x 0.25 µm) is suitable for separating a wide range of volatile compounds.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/minute.

    • Hold: Maintain 240°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

4.1.3. Olfactometric Detection Methods

  • Detection Frequency: A panel of trained assessors (6-12 individuals) sniffs the GC effluent. The number of panelists who detect an odor at a specific retention time is recorded. This method provides a representation of the relative importance of an odorant.[11]

  • Dilution to Threshold (Aroma Extract Dilution Analysis - AEDA): A series of stepwise dilutions of the sample extract is prepared and analyzed by GC-O. The highest dilution at which an odorant is still perceivable is its flavor dilution (FD) factor, which is proportional to its odor activity value.[12]

  • Direct Intensity: Assessors rate the perceived intensity of the eluting odorants on a continuous scale. This method provides quantitative data on the strength of each aroma compound.[11]

Below is a Graphviz diagram illustrating a typical GC-O experimental workflow.

GCO_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., fruit puree) Vial Headspace Vial + NaCl Sample->Vial Incubation Incubation (50°C, 10 min) Vial->Incubation SPME HS-SPME (30 min) Incubation->SPME GC_Injector GC Injector (Desorption) SPME->GC_Injector GC_Column GC Column (Separation) GC_Injector->GC_Column Splitter GC_Column->Splitter MS_Detector Mass Spectrometer (Identification) Splitter->MS_Detector Sniffing_Port Sniffing Port (Olfactory Detection) Splitter->Sniffing_Port Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Sniffing_Port->Data_Acquisition Aromagram Aromagram (Odor Description & Intensity) Data_Acquisition->Aromagram Chromatogram Chromatogram (Compound Identification) Data_Acquisition->Chromatogram Correlation Correlation & Reporting Aromagram->Correlation Chromatogram->Correlation

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Sensory Evaluation Protocol

Sensory evaluation provides direct human perception data, which is essential for understanding the overall aroma profile of a substance.[13]

4.2.1. Panelist Selection and Training

  • Select 8-12 panelists based on their sensory acuity, ability to describe odors, and consistency.

  • Train panelists with a range of reference odorants, including fruity esters, to develop a common vocabulary for describing sensory attributes.

4.2.2. Sample Preparation

  • Prepare solutions of this compound in a neutral solvent (e.g., mineral oil for smelling strips, or a deodorized food base like water or a simple sugar solution for tasting).

  • Present samples in coded, identical containers (e.g., amber glass vials with smelling strips or opaque cups for liquid samples) to prevent bias.

  • Include a "blank" or control sample for reference.

4.2.3. Evaluation Procedure

  • Conduct evaluations in a sensory booth with controlled lighting, temperature, and air circulation to minimize distractions.

  • Panelists should cleanse their palate with water and/or unsalted crackers between samples.

  • Use a Quantitative Descriptive Analysis (QDA) method where panelists rate the intensity of specific aroma attributes (e.g., fruity, green, waxy, apple, tropical) on a structured scale (e.g., a 15-point line scale).

  • Randomize the order of sample presentation for each panelist.

4.2.4. Data Analysis

  • Analyze the intensity ratings statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences in sensory attributes.

  • Generate a sensory profile or "spider web" plot to visualize the aroma characteristics of the compound.

Olfactory Signal Transduction Pathway

The perception of odorants like this compound begins with the interaction of the volatile molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. This interaction initiates a biochemical cascade that converts the chemical signal into an electrical signal that is transmitted to the brain.[14][15][16]

The following Graphviz diagram illustrates the key steps in the olfactory signal transduction pathway.

Olfactory_Pathway cluster_membrane Cell Membrane of Olfactory Neuron cluster_signal Signal Transmission Odorant Odorant Molecule (this compound) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel Opens Ca_ion Ca²⁺ CNG_Channel->Ca_ion Influx Na_ion Na⁺ CNG_Channel->Na_ion Influx Cl_Channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_Channel Activates Depolarization Membrane Depolarization Cl_ion Cl⁻ Cl_Channel->Cl_ion Efflux Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain (Olfactory Bulb) Action_Potential->Brain

Caption: The olfactory signal transduction pathway initiated by an odorant molecule.

Conclusion

This compound possesses a distinct and desirable olfactory profile characterized by fruity, green, and waxy notes, with nuances of apple and tropical fruits. This technical guide has provided a comprehensive summary of its sensory characteristics and physicochemical properties. The detailed experimental protocols for GC-O and sensory evaluation offer a robust framework for the analysis of this and other volatile flavor and fragrance compounds. Furthermore, the visualization of the olfactory signal transduction pathway provides a clear understanding of the initial molecular events leading to odor perception. This consolidated information serves as a valuable resource for researchers, scientists, and drug development professionals working with olfactory compounds.

References

In-Depth Technical Guide: Hexyl 2-methylbutanoate (CAS 10032-15-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

IUPAC Name: hexyl 2-methylbutanoate[1]

CAS Number: 10032-15-2[1][2]

Synonyms:

  • Hexyl 2-methylbutyrate[1]

  • Butanoic acid, 2-methyl-, hexyl ester[1][2]

  • Butyric acid, 2-methyl-, hexyl ester[1]

  • 2-Methylbutanoic acid, n-hexyl ester[1][2]

  • n-Hexyl 2-methylbutyrate[2]

  • FEMA 3499[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Property Value Reference
Molecular FormulaC₁₁H₂₂O₂[2][3]
Molecular Weight186.29 g/mol [1]
Density0.857 g/mL at 25 °C[3]
Boiling Point217-219 °C
105.0 °C at 30.00 mm Hg[1]
Refractive Indexn20/D 1.419
1.416-1.421[1]
SolubilityInsoluble in water; soluble in alcohol and most non-volatile oils.[3]
Flash Point84 °C (183.2 °F) - closed cup
AppearanceColorless liquid.[3]
OdorStrong, green, fruity, with apple and tropical nuances.[4]
Spectroscopic Data Type Available Data Reference
Mass SpectrometryGC-MSData available, with major peaks at m/z 57, 103, 43, 85, and 41.[1]
Nuclear Magnetic Resonance¹H NMRSpectrum available.[1][5]
¹³C NMRSpectrum available.[1]
Infrared SpectroscopyFTIRSpectra available.[5]

Experimental Protocols

Synthesis: Fischer Esterification

This compound can be synthesized via the Fischer esterification of 2-methylbutanoic acid and hexan-1-ol, typically in the presence of an acid catalyst.

Materials:

  • 2-Methylbutanoic acid

  • Hexan-1-ol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Reflux condenser with Dean-Stark trap

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 2-methylbutanoic acid and hexan-1-ol.

  • Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant mass).

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Assemble the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude ester by fractional distillation under reduced pressure to obtain pure this compound.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound, adapted from a standard procedure for similar volatile esters.[6]

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer detector

  • Capillary column (e.g., DB-5, HP-5MS)[7]

GC Conditions (Example):

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness[7]

  • Carrier Gas: Helium

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • Injection Mode: Split (e.g., 50:1)

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane or dichloromethane).

  • Inject a 1 µL aliquot of the sample into the GC.

  • Acquire the data using the specified GC-MS conditions.

  • Identify the this compound peak based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).[2][8]

Diagrams

Fischer_Esterification Acid 2-Methylbutanoic Acid Intermediate Protonated Carbonyl Intermediate Acid->Intermediate + H⁺ Alcohol Hexan-1-ol Alcohol->Intermediate Nucleophilic Attack Catalyst H₂SO₄ (catalyst) Catalyst->Intermediate Ester This compound Intermediate->Ester - H⁺ Water Water Intermediate->Water - H₂O GCMS_Workflow Sample Sample Preparation (Dilution in Solvent) Injection Injection into GC Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Ionization (Electron Impact) Separation->Ionization Eluent MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Data Acquisition & Analysis (Mass Spectrum & Chromatogram) Detection->Data

References

Spectroscopic Profile of Hexyl 2-Methylbutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hexyl 2-methylbutanoate, a volatile organic compound with applications in flavors and fragrances. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits characteristic signals corresponding to the protons in both the hexyl and 2-methylbutanoate moieties of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.06Triplet2H-O-CH₂ -(CH₂)₄-CH₃
~2.40Sextet1H-CH(CH₃ )-CH₂-CH₃
~1.62Multiplet2H-O-CH₂-CH₂ -(CH₂)₃-CH₃
~1.45Multiplet2H-CH(CH₃)-CH₂ -CH₃
~1.30Multiplet6H-O-(CH₂)₂-(CH₂ )₃-CH₃
~1.15Doublet3H-CH(CH₃ )-CH₂-CH₃
~0.90Triplet3H-O-(CH₂)₅-CH₃
~0.88Triplet3H-CH(CH₃)-CH₂-CH₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Data is compiled from typical ester spectra and predicted values; actual experimental values may vary slightly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~176.5C =O (Ester carbonyl)
~64.5-O-CH₂ -
~41.5-CH (CH₃)-
~31.5-O-CH₂-CH₂-CH₂ -
~28.6-O-CH₂ -CH₂-
~26.5-CH(CH₃)-CH₂ -CH₃
~25.6-O-(CH₂)₂-CH₂ -
~22.5-O-(CH₂)₄-CH₂ -
~16.5-CH(CH₃ )-
~14.0-O-(CH₂)₅-CH₃
~11.5-CH(CH₃)-CH₂-CH₃

Note: Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm. Data is based on predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the ester functional group and the aliphatic chains.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2960StrongC-H stretch (alkane)
~2870StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1460MediumC-H bend (alkane)
~1170StrongC-O stretch (ester)

Note: The spectrum is typically acquired using Attenuated Total Reflectance (ATR) on a neat liquid sample.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak is often weak or absent.[1][2]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
10397.04[CH(CH₃)CH₂CO₂H]⁺ or [C₅H₇O₂]⁺
8556.83[C₆H₁₃]⁺ (Hexyl cation)
5799.99[CH(CH₃)CH₂CH₃]⁺ or [C₄H₉]⁺
4377.51[CH₃CH₂CH]⁺ or [C₃H₇]⁺
4156.63[C₃H₅]⁺ (Allyl cation)

Note: The data represents the most abundant fragments and their relative intensities. The molecular weight of this compound is 186.29 g/mol .[1]

Experimental Protocols

The following are detailed protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of liquid this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended.

    • Vortex the mixture until the sample is fully dissolved.

  • Transfer to NMR Tube:

    • Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

    • The final liquid height in the tube should be approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typically, 8-16 scans are sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H) or the solvent carbon signal (δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Cleaning:

    • The instrument software will automatically perform the background subtraction.

    • Process the spectrum as needed (e.g., baseline correction).

    • After analysis, clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent and allow it to dry completely.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of a volatile sample and obtain the mass spectrum of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., dichloromethane or hexane)

  • GC-MS instrument with a suitable capillary column (e.g., nonpolar or medium-polarity)

  • Autosampler vials with septa

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent.

    • Transfer the solution to an autosampler vial and cap it securely.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

    • Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

    • Use helium as the carrier gas with a constant flow rate.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode at 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • The instrument software will acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the TIC based on its retention time.

    • Analyze the corresponding mass spectrum to identify the molecular ion (if present) and the major fragment ions.

    • Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_data_analysis Data Analysis & Interpretation Sample This compound (Liquid) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Sample Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq ATR-FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS Prep_MS->MS_Acq Proc_NMR Fourier Transform, Phasing, Baseline Correction NMR_Acq->Proc_NMR Proc_IR Background Subtraction, Baseline Correction IR_Acq->Proc_IR Proc_MS Chromatogram Integration, Library Search MS_Acq->Proc_MS Analysis_NMR Chemical Shift & Coupling Constant Analysis Proc_NMR->Analysis_NMR Analysis_IR Functional Group Identification Proc_IR->Analysis_IR Analysis_MS Fragmentation Pattern Analysis Proc_MS->Analysis_MS Final_Structure Structure Elucidation & Compound Confirmation Analysis_NMR->Final_Structure Analysis_IR->Final_Structure Analysis_MS->Final_Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Branched-Chain Esters in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain esters are a significant class of volatile organic compounds (VOCs) that contribute to the characteristic aroma and flavor profiles of many fruits and flowers.[1][2] These esters are derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[3][4] Understanding the intricate biosynthetic pathway of these esters is crucial for applications in the food and fragrance industries, as well as for metabolic engineering of crops with enhanced flavor and scent characteristics. This guide provides a comprehensive technical overview of the core biosynthetic pathway, key enzymes, regulatory mechanisms, and detailed experimental protocols for studying branched-chain ester formation in plants.

The Core Biosynthesis Pathway

The biosynthesis of branched-chain esters is a multi-step process that begins with the synthesis of branched-chain amino acids and culminates in the esterification of a branched-chain alcohol with an acyl-CoA. The pathway can be broadly divided into three main stages:

  • Stage 1: Branched-Chain Amino Acid (BCAA) Biosynthesis: The precursors for branched-chain esters are the amino acids leucine, isoleucine, and valine. These are synthesized in the plastids through a well-characterized pathway involving several key enzymes, including threonine deaminase, acetohydroxyacid synthase (AHAS), and branched-chain aminotransferase (BCAT).[3][5]

  • Stage 2: Conversion of BCAAs to Branched-Chain Alcohols and Acyl-CoAs: This stage involves a series of catabolic reactions. First, the BCAA is deaminated by a Branched-Chain Aminotransferase (BCAT) to form the corresponding α-keto acid.[6] This is a reversible reaction, linking BCAA synthesis and catabolism.[6] The α-keto acid is then decarboxylated by a branched-chain α-keto acid decarboxylase (BCKDH) to form a branched-chain aldehyde. This aldehyde can then be reduced to a branched-chain alcohol by an alcohol dehydrogenase (ADH) or oxidized to a branched-chain acyl-CoA by an aldehyde dehydrogenase (ALDH) followed by an acyl-CoA synthetase .

  • Stage 3: Ester Formation: The final step is the esterification of a branched-chain alcohol with an acyl-CoA, a reaction catalyzed by Alcohol Acyltransferases (AATs) .[7][8] These enzymes exhibit broad substrate specificity, contributing to the diversity of esters found in plants.[7] The subcellular localization of AATs is primarily in the cytoplasm.[9]

Biosynthesis_Pathway cluster_BCAA_synthesis Stage 1: BCAA Biosynthesis (Plastid) cluster_conversion Stage 2: Conversion to Precursors (Cytoplasm/Mitochondria) cluster_ester_formation Stage 3: Ester Formation (Cytoplasm) Threonine Threonine BCAAs Leucine, Isoleucine, Valine Threonine->BCAAs Threonine Deaminase, AHAS, BCAT Pyruvate Pyruvate Pyruvate->BCAAs AHAS, BCAT alpha_Keto_Acids α-Keto Acids BCAAs->alpha_Keto_Acids BCAT Aldehydes Branched-Chain Aldehydes alpha_Keto_Acids->Aldehydes BCKDH Alcohols Branched-Chain Alcohols Aldehydes->Alcohols ADH Acyl_CoAs Branched-Chain Acyl-CoAs Aldehydes->Acyl_CoAs ALDH, Acyl-CoA Synthetase Esters Branched-Chain Esters Alcohols->Esters AAT Acyl_CoAs->Esters

Figure 1: Core biosynthesis pathway of branched-chain esters in plants.

Key Enzymes and Their Regulation

The flux through the branched-chain ester biosynthesis pathway is controlled by the expression and activity of several key enzymes.

Branched-Chain Aminotransferases (BCATs)

BCATs catalyze the reversible transamination of BCAAs to their corresponding α-keto acids, representing a critical branch point between BCAA anabolism and catabolism.[6] Plant genomes typically encode multiple BCAT isoforms with distinct subcellular localizations (plastidial, mitochondrial, and cytosolic), suggesting specialized roles in BCAA homeostasis.[10]

Regulation: The expression of BCAT genes can be developmentally regulated and tissue-specific. Allosteric regulation of BCATs in plants is not as well-characterized as that of the BCAA biosynthetic enzymes. However, the reversibility of the reaction implies that the relative concentrations of BCAAs and α-keto acids can influence the direction of the flux.[6]

Alcohol Acyltransferases (AATs)

AATs belong to the BAHD superfamily of acyltransferases and are responsible for the final esterification step.[7][8] They exhibit broad substrate promiscuity, utilizing a variety of alcohol and acyl-CoA substrates, which leads to the production of a diverse array of esters.[7]

Regulation:

  • Transcriptional Control: AAT gene expression is often tightly regulated during fruit ripening and floral development, and is influenced by hormones such as ethylene and jasmonic acid.[8]

  • Post-translational Modifications: While direct evidence for post-translational modification of AATs in the context of branched-chain ester biosynthesis is limited, PTMs such as phosphorylation and glycosylation are known to regulate the activity of other metabolic enzymes and could potentially play a role.[11][12]

Quantitative Data

The following tables summarize key quantitative data for AAT enzymes from different plant species, highlighting their substrate specificities.

Table 1: Michaelis-Menten Constants (Km) of Plant Alcohol Acyltransferases (AATs) for Various Alcohol Substrates.

Plant SpeciesEnzymeAlcohol SubstrateKm (mM)Reference
Fragaria x ananassa (Strawberry)AATHexanol-[1](--INVALID-LINK--)
Fragaria x ananassa (Strawberry)AATButanol-[1](--INVALID-LINK--)
Musa sapientum (Banana)AATButanol-[1](--INVALID-LINK--)
Musa sapientum (Banana)AATHexanol-[1](--INVALID-LINK--)

Note: Specific Km values were not provided in the abstract, but the preference for certain substrates was indicated.

Table 2: Substrate Specificity of Plant Alcohol Acyltransferases (AATs).

Plant SpeciesEnzymePreferred Alcohol Substrate(s)Preferred Acyl-CoA Substrate(s)Reference
Fragaria x ananassa (Strawberry)AATHexyl alcoholAcetyl-CoA[1](--INVALID-LINK--)
Musa sapientum (Banana)AATButyl alcoholAcetyl-CoA[1](--INVALID-LINK--)

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of branched-chain esters.

Alcohol Acyltransferase (AAT) Enzyme Assay (DTNB-based)

This spectrophotometric assay measures the release of Coenzyme A (CoA) during the esterification reaction, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be quantified at 412 nm.[13]

Materials:

  • Plant tissue

  • Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10% (v/v) glycerol, 5 mM DTT)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5)

  • Alcohol substrate (e.g., isoamyl alcohol)

  • Acyl-CoA substrate (e.g., acetyl-CoA)

  • DTNB solution (in assay buffer)

Protocol:

  • Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge to remove cell debris and collect the supernatant containing the crude enzyme extract.

  • Reaction Mixture: In a microplate well, combine the assay buffer, alcohol substrate, and enzyme extract.

  • Initiate Reaction: Start the reaction by adding the acyl-CoA substrate.

  • Incubation: Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Stop Reaction & Color Development: Stop the reaction and develop the color by adding the DTNB solution.

  • Measurement: Measure the absorbance at 412 nm using a microplate reader.

  • Quantification: Calculate the amount of CoA released using a standard curve prepared with known concentrations of CoA. Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.

Branched-Chain Aminotransferase (BCAT) Enzyme Assay

This spectrophotometric assay measures the activity of BCAT by coupling the production of glutamate to the oxidation of NADH by glutamate dehydrogenase.[1]

Materials:

  • Plant tissue

  • Extraction buffer

  • Assay buffer (e.g., 100 mM potassium phosphate pH 7.5)

  • Branched-chain amino acid substrate (e.g., L-leucine)

  • α-ketoglutarate

  • NADH

  • Glutamate dehydrogenase (GDH)

Protocol:

  • Enzyme Extraction: Prepare a crude enzyme extract as described for the AAT assay.

  • Reaction Mixture: In a cuvette, combine the assay buffer, BCAA substrate, α-ketoglutarate, NADH, and GDH.

  • Initiate Reaction: Start the reaction by adding the enzyme extract.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). This rate is proportional to the BCAT activity.

GC-MS Analysis of Branched-Chain Esters

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile esters.

Materials:

  • Plant tissue

  • Internal standard (e.g., a C7-C13 n-alkane series)

  • Extraction solvent (e.g., hexane or dichloromethane)

  • Solid-phase microextraction (SPME) fiber (optional, for headspace analysis)

Protocol:

  • Sample Preparation:

    • Headspace SPME: Place a known amount of plant tissue in a sealed vial. Expose an SPME fiber to the headspace above the sample for a defined period to adsorb the volatiles.

    • Solvent Extraction: Homogenize plant tissue in a suitable organic solvent containing an internal standard. Concentrate the extract to a small volume.

  • GC-MS Analysis:

    • Injection: Introduce the sample into the GC-MS system, either by desorbing the SPME fiber in the injector port or by injecting the solvent extract.

    • Separation: Separate the volatile compounds on a capillary column (e.g., DB-5ms) using a temperature gradient.

    • Detection: Detect the separated compounds using a mass spectrometer.

  • Data Analysis:

    • Identification: Identify the branched-chain esters by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST).

    • Quantification: Quantify the esters by comparing their peak areas to the peak area of the internal standard.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive analysis of the branched-chain ester biosynthesis pathway in plants.

Experimental_Workflow Plant_Material Plant Material (e.g., Fruit, Flower) Homogenization Homogenization Plant_Material->Homogenization Volatile_Extraction Volatile Extraction (SPME or Solvent) Plant_Material->Volatile_Extraction RNA_Extraction RNA Extraction Plant_Material->RNA_Extraction Crude_Extract Crude Protein Extract Homogenization->Crude_Extract AAT_Assay AAT Enzyme Assay Crude_Extract->AAT_Assay BCAT_Assay BCAT Enzyme Assay Crude_Extract->BCAT_Assay GC_MS GC-MS Analysis Volatile_Extraction->GC_MS Ester_Profile Branched-Chain Ester Profile (Identification & Quantification) GC_MS->Ester_Profile Data_Integration Data Integration & Pathway Analysis Ester_Profile->Data_Integration Enzyme_Activity Enzyme Activity Data AAT_Assay->Enzyme_Activity BCAT_Assay->Enzyme_Activity Enzyme_Activity->Data_Integration RT_qPCR RT-qPCR RNA_Extraction->RT_qPCR Gene_Expression Gene Expression Analysis (AATs, BCATs, etc.) RT_qPCR->Gene_Expression Gene_Expression->Data_Integration

Figure 2: Experimental workflow for studying branched-chain ester biosynthesis.

Conclusion

The biosynthesis of branched-chain esters is a complex and highly regulated metabolic pathway that is integral to the development of flavor and aroma in many plant species. This guide has provided a detailed overview of the core pathway, the key enzymes involved, their regulation, and comprehensive experimental protocols for their study. A deeper understanding of this pathway will undoubtedly pave the way for innovative approaches to enhance the sensory qualities of agricultural products and to develop novel, natural flavor and fragrance compounds. Future research should focus on elucidating the finer details of the regulatory networks, including the role of post-translational modifications and the interplay with other metabolic pathways, to enable more precise metabolic engineering strategies.

References

An In-depth Technical Guide to the Sensory Attributes of Hexyl 2-Methylbutanoate in Food Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl 2-methylbutanoate is a volatile ester compound that plays a significant role in the characteristic aroma of many fruits, particularly apples.[1][2] This technical guide provides a comprehensive overview of its sensory attributes, the methodologies used for their evaluation, and the influence of the food matrix on its perception. While qualitative descriptors are well-documented, quantitative data regarding sensory thresholds and matrix effects remain areas requiring further investigation. This document synthesizes available information to serve as a resource for researchers and professionals in flavor science and related fields.

Sensory Profile of this compound

This compound is characterized by a complex and desirable aroma profile. Its sensory attributes are predominantly described as:

  • Fruity: This is the most prominent characteristic, with specific notes of apple, pear, and banana frequently cited.[3][4]

  • Green: A fresh, slightly unripe fruit note is often associated with this compound.[3][4]

  • Waxy: A textural, fatty, or peel-like nuance contributes to its complexity.[3]

  • Spicy: A subtle spicy undertone can also be perceived.

The taste profile is less well-defined in the literature but is generally described as green and waxy.[5]

Table 1: Qualitative Sensory Descriptors for this compound

DescriptorAssociated Notes
Aroma Fruity (apple, pear, banana), Green, Waxy, Spicy, Tropical
Taste Green, Waxy

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for predicting its behavior in food systems.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₂₂O₂
Molecular Weight 186.29 g/mol [6]
Appearance Colorless liquid[7]
Odor Fruity, green, waxy, spicy
Boiling Point 217-219 °C
Density 0.857 g/mL at 25 °C
Solubility Insoluble in water; soluble in alcohol and most fixed oils[4][7]
logP (o/w) 4.196 (estimated)[3]

Quantitative Sensory Data

Quantitative data, such as sensory thresholds, are essential for determining the impact of a flavor compound in a food product. The odor activity value (OAV), calculated as the ratio of the compound's concentration to its odor threshold, is a key metric in flavor chemistry. Despite its importance, specific, experimentally determined odor and taste thresholds for this compound in various food matrices are not widely reported in the readily available scientific literature. One study identified this compound as a characterized odor-active compound in a study of 35 apple varieties, suggesting its OAV was greater than 1 in that specific matrix.[1]

Experimental Protocols for Sensory Analysis

The evaluation of the sensory attributes of this compound relies on a combination of instrumental and human sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex volatile mixture.

Experimental Workflow for GC-O Analysis:

GC-O Experimental Workflow

Detailed GC-O Protocol Example (General for Fruit Volatiles):

  • Sample Preparation: Homogenize the fruit sample.

  • Volatile Extraction: Utilize Solid Phase Microextraction (SPME) with a fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) to extract headspace volatiles.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity column (e.g., DB-5) is typically used for flavor compounds.

    • Injector: Operate in splitless mode to maximize the transfer of analytes.

    • Oven Program: A temperature gradient is employed to separate compounds based on their boiling points (e.g., start at 40°C, ramp up to 250°C).

    • Carrier Gas: Helium is commonly used.

  • Olfactometry: The GC effluent is split between a mass spectrometer (for chemical identification) and a sniffing port. A trained sensory panelist sniffs the effluent and records the time, intensity, and description of each perceived odor.

  • Data Analysis: The olfactometry data is correlated with the chromatographic data to identify the specific compounds responsible for the perceived aromas.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product. A trained panel develops a consensus vocabulary to describe the product's sensory characteristics and then rates the intensity of each attribute on a scale.

Experimental Workflow for Quantitative Descriptive Analysis:

Matrix_Effects cluster_matrix Food Matrix Proteins Proteins Release Aroma Release (Partitioning) Proteins->Release Binding Fats Fats Fats->Release Solubilization Carbohydrates Carbohydrates Carbohydrates->Release Viscosity/Binding Flavor This compound Flavor->Release Perception Sensory Perception Release->Perception Olfactory_Signaling Odorant Odorant Molecule (this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_channel Ion Channel cAMP->Ion_channel Opens Depolarization Neuron Depolarization Ion_channel->Depolarization Causes Signal Signal to Brain Depolarization->Signal

References

An In-depth Technical Guide to the Solubility of Hexyl 2-Methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of hexyl 2-methylbutanoate. It includes a summary of its solubility in various solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound (C₁₁H₂₂O₂) is an ester recognized for its characteristic fruity aroma.[1][2] It is utilized in the food and fragrance industries as a flavoring and aromatic agent.[3] Understanding its solubility is crucial for its application in various formulations, including drug delivery systems where it might act as a non-aqueous solvent or excipient.

Solubility Profile of this compound

The solubility of a substance is a critical physicochemical property that influences its behavior in different media. For this compound, an ester with a significant nonpolar alkyl chain, its solubility is dictated by the principle of "like dissolves like."

Data Presentation: Solubility of this compound

SolventChemical FormulaPolarityTemperature (°C)SolubilityCitation
WaterH₂OPolar25Insoluble (Estimated: 12.56 mg/L)[4]
EthanolC₂H₅OHPolar25Soluble[3][5]
MethanolCH₃OHPolar25Soluble
AcetoneC₃H₆OPolar Aprotic25Soluble
HexaneC₆H₁₄Nonpolar25Soluble*[6]
Fixed Oils (e.g., Vegetable Oil)N/ANonpolar25Soluble[3][5][7]

*Note: The term "Soluble" indicates that this compound is expected to be miscible or highly soluble in these solvents based on the general behavior of similar esters. Specific quantitative data from experimental studies is not currently available in the cited sources.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The following protocols describe standard procedures that can be adapted for determining the solubility of liquid solutes like this compound.

3.1. Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8][9][10][11]

Principle: A surplus amount of the solute is mixed with the solvent, and the mixture is agitated until equilibrium is reached. The concentration of the solute in the saturated solution is then determined.

Apparatus and Materials:

  • Thermostatically controlled orbital shaker or water bath

  • Glass flasks with stoppers

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., GC, HPLC, UV-Vis spectrophotometer)

  • This compound

  • Solvent of interest

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solute ensures that a saturated solution is formed.

  • Seal the flask to prevent solvent evaporation.

  • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours.[10] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute remains constant.

  • Once equilibrium is achieved, cease agitation and allow the undissolved solute to settle.

  • Carefully separate the saturated solution from the excess solute by either centrifugation or filtration. This step must be performed at the same temperature as the equilibration to avoid any change in solubility.

  • Accurately dilute the saturated solution with the solvent to a concentration that falls within the working range of the analytical method.

  • Determine the concentration of this compound in the diluted solution using a calibrated analytical method.

  • Calculate the solubility by taking into account the dilution factor.

3.2. Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly for non-volatile solutes in volatile solvents.[12][13]

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

  • Apparatus for preparing a saturated solution (as in the shake-flask method)

  • Volumetric pipette

  • Evaporating dish or beaker

  • Analytical balance

  • Oven

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method.

  • Carefully pipette a precise volume of the clear, saturated supernatant into a pre-weighed evaporating dish.

  • Gently evaporate the solvent in a fume hood or a well-ventilated area. For solvents with higher boiling points, a rotary evaporator or a gentle stream of inert gas can be used.

  • Once the solvent has evaporated, place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent but below the boiling point of this compound to prevent its loss.

  • Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

  • Repeat the drying and weighing steps until a constant mass is obtained.

  • The mass of the dissolved solute is the final mass of the dish and residue minus the initial mass of the empty dish.

  • Calculate the solubility, typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).[12]

3.3. UV-Vis Spectroscopy Method

UV-Vis spectroscopy can be a rapid and sensitive method for determining the concentration of a solute in a saturated solution, provided the solute has a chromophore that absorbs in the UV-Vis range.[14][15][16]

Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.

Apparatus and Materials:

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

  • Apparatus for preparing a saturated solution

  • Volumetric flasks and pipettes

  • This compound

  • Solvent of interest

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.

  • Sample Preparation and Analysis:

    • Prepare a saturated solution of this compound as described in the shake-flask method.

    • After equilibration and separation of the excess solute, accurately dilute the saturated solution with the solvent to an absorbance value that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the same λmax.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow start Start: Solubility Determination prep_solute Prepare Hexyl 2-Methylbutanoate (Solute) start->prep_solute prep_solvent Select Solvent start->prep_solvent mixing Mix Excess Solute with Solvent prep_solute->mixing prep_solvent->mixing equilibration Equilibration (Shake-Flask Method) mixing->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation analysis Concentration Analysis separation->analysis gravimetric Gravimetric Method analysis->gravimetric Evaporation & Weighing spectroscopic UV-Vis Spectroscopy analysis->spectroscopic Absorbance Measurement chromatographic Chromatography (GC/HPLC) analysis->chromatographic Peak Area Analysis calculation Calculate Solubility gravimetric->calculation spectroscopic->calculation chromatographic->calculation end End: Report Solubility calculation->end

Caption: Workflow for determining the solubility of a liquid solute.

Conclusion

This technical guide has summarized the available information on the solubility of this compound and provided detailed protocols for its experimental determination. While qualitative data indicates its solubility in organic solvents and insolubility in water, further quantitative studies are necessary to establish a complete solubility profile. The experimental methods outlined provide a solid foundation for researchers to obtain precise and reliable solubility data, which is essential for the effective formulation and application of this compound in various scientific and industrial fields.

References

Thermal Stability and Degradation of Hexyl 2-Methylbutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl 2-methylbutanoate is an ester increasingly utilized in the pharmaceutical and food industries for its distinct fruity aroma. A comprehensive understanding of its thermal stability and degradation profile is paramount for ensuring product quality, safety, and regulatory compliance, particularly in applications involving heat treatment, such as sterilization, processing, and long-term storage. This technical guide provides an in-depth overview of the theoretical and experimental approaches to assessing the thermal stability of this compound. Due to the absence of specific experimental data for this compound in publicly available literature, this guide focuses on established principles of ester degradation and provides detailed, standardized protocols for its characterization. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to investigate the thermal properties of this compound and structurally related compounds.

Introduction

This compound (C₁₁H₂₂O₂) is a branched-chain ester known for its characteristic green, fruity, and apple-like aroma. Its application extends from flavor and fragrance formulations to potential use as a volatile biomarker and in drug delivery systems. Thermal processing is a common step in the manufacturing of many consumer and pharmaceutical products. Therefore, a thorough understanding of the thermal stability of all formulation components, including excipients and flavoring agents like this compound, is critical.

Thermal degradation can lead to the loss of desired properties, the formation of undesirable byproducts, and potential toxicity. This guide outlines the expected thermal degradation pathways for this compound based on general principles of ester pyrolysis and provides detailed experimental protocols for its analysis using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Predicted Thermal Degradation Pathway

In the absence of direct experimental evidence, the thermal degradation of this compound is predicted to proceed via a well-established mechanism for esters containing a β-hydrogen, known as ester pyrolysis or a syn-elimination reaction. This intramolecular process involves a cyclic transition state, leading to the formation of an alkene and a carboxylic acid.

For this compound, the primary degradation products are expected to be 1-hexene and 2-methylbutanoic acid.

Caption: Predicted degradation of this compound.

At higher temperatures, these primary products may undergo further decomposition. For example, 2-methylbutanoic acid can decarboxylate to form propane and carbon dioxide.

Experimental Analysis of Thermal Stability

A combination of thermoanalytical techniques is recommended for a comprehensive evaluation of the thermal stability and degradation of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a liquid sample like this compound.

G start Sample: this compound tga Thermogravimetric Analysis (TGA) start->tga Determine thermal stability and decomposition temperatures dsc Differential Scanning Calorimetry (DSC) start->dsc Determine melting point, boiling point, and heat flow py_gcms Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) start->py_gcms Identify degradation products tga->py_gcms Select pyrolysis temperatures based on decomposition profile data_analysis Data Analysis and Interpretation tga->data_analysis dsc->data_analysis py_gcms->data_analysis report Technical Report data_analysis->report

Caption: Experimental workflow for thermal analysis.

Data Presentation

The quantitative data obtained from the experimental analyses should be summarized in structured tables for clarity and comparative purposes.

Table 1: Summary of Expected Thermoanalytical Data for this compound

ParameterAnalytical TechniqueExpected Information
Onset of Decomposition (Tonset)TGATemperature at which significant mass loss begins.
Temperature of Maximum Decomposition Rate (Tmax)TGATemperature at which the rate of mass loss is highest.
Residual MassTGAPercentage of mass remaining at the end of the analysis.
Melting Point (Tm)DSCTemperature of the solid-to-liquid phase transition.
Boiling Point (Tb)DSCTemperature of the liquid-to-gas phase transition.
Enthalpy of Fusion (ΔHf)DSCHeat absorbed during melting.
Enthalpy of Vaporization (ΔHv)DSCHeat absorbed during boiling.
Degradation ProductsPy-GC-MSIdentification and relative abundance of volatile and semi-volatile compounds formed during thermal decomposition.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the mass of the sample as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with phase transitions (e.g., melting, boiling) of this compound as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, hermetically sealed pan as a reference.

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a temperature below the expected melting point (e.g., -50 °C).

      • Ramp to a temperature above the expected boiling point (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting point (Tm) and boiling point (Tb) from the peak temperatures of the endothermic transitions.

    • Calculate the enthalpy of fusion (ΔHf) and enthalpy of vaporization (ΔHv) by integrating the area under the respective transition peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products generated from the thermal decomposition of this compound.

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 100-500 µg) of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: Select temperatures based on the TGA results, typically at the onset of decomposition and at the temperature of maximum decomposition rate. A temperature range of 300-600 °C is a reasonable starting point.

    • Pyrolysis Time: 10-20 seconds.

    • Interface Temperature: Maintain at a high temperature (e.g., 300 °C) to prevent condensation of the pyrolysis products.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-550.

  • Data Analysis:

    • Identify the individual peaks in the total ion chromatogram.

    • Compare the mass spectra of the separated components with a reference library (e.g., NIST) to identify the degradation products.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is currently limited, this guide provides a robust framework for its investigation. The predicted degradation pathway via ester pyrolysis to 1-hexene and 2-methylbutanoic acid offers a theoretical basis for further study. The detailed experimental protocols for TGA, DSC, and Py-GC-MS presented herein provide the necessary tools for researchers and professionals to thoroughly characterize the thermal properties of this compound. Such an understanding is essential for ensuring the quality, safety, and efficacy of products containing this compound, particularly in the pharmaceutical and food industries. The application of these methodologies will contribute to a more comprehensive understanding of this important flavor and fragrance compound.

Molecular weight and formula of hexyl 2-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical and physical properties of hexyl 2-methylbutanoate, a compound of interest in various scientific and industrial applications. The information is presented in a clear and structured format to facilitate research and development activities.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₁H₂₂O₂[1][2][3]
Molecular Weight 186.29 g/mol [3]
Average Molecular Weight 186.2912 g/mol [2]
Monoisotopic Molecular Weight 186.161979948 Da
CAS Registry Number 10032-15-2[2]
Linear Formula C₂H₅CH(CH₃)CO₂(CH₂)₅CH₃

Molecular Structure and Composition

The structural formula of this compound consists of a hexyl ester bonded to a 2-methylbutanoate group. This arrangement of atoms dictates its chemical properties and interactions. The following diagram illustrates the logical relationship between the constituent parts of the molecule.

Hexyl_2_methylbutanoate_Structure molecule This compound (C₁₁H₂₂O₂) ester_group Ester Group (-COO-) molecule->ester_group contains hexyl_group Hexyl Group (C₆H₁₃) ester_group->hexyl_group bonded to methylbutanoate_group 2-Methylbutanoate Group (C₅H₉O) ester_group->methylbutanoate_group bonded to butanoate_chain Butanoate Chain (C₄H₇O) methylbutanoate_group->butanoate_chain composed of methyl_group Methyl Group (-CH₃) methylbutanoate_group->methyl_group composed of

Logical structure of this compound.

Experimental Protocols

While this document does not contain specific experimental results, it is important to note that the characterization of this compound and its potential applications would involve a range of standard analytical techniques. Detailed methodologies for these experiments can be found in established chemical and pharmaceutical literature. Key experimental protocols would likely include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and identify any potential impurities. The protocol would involve optimizing the temperature program of the gas chromatograph and the ionization method of the mass spectrometer to achieve clear separation and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise molecular structure. Both ¹H and ¹³C NMR would be essential, and the protocol would detail the solvent used, the operating frequency of the spectrometer, and the types of pulse sequences employed to resolve the chemical shifts and coupling constants of the various nuclei.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule, particularly the characteristic ester carbonyl stretch. The protocol would specify the sample preparation method (e.g., thin film or solution) and the spectral range to be scanned.

Researchers and drug development professionals should consult peer-reviewed journals and established laboratory manuals for detailed and validated protocols for these and other relevant experimental procedures.

References

Navigating the Chiral Landscape of Hexyl 2-Methylbutanoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl 2-methylbutanoate, a key ester in the flavor and fragrance industry, possesses a chiral center that gives rise to two distinct enantiomeric forms: (R)- and (S)-hexyl 2-methylbutanoate. The stereochemistry of this molecule profoundly influences its sensory properties, making the ability to synthesize and analyze the individual enantiomers a critical aspect of its application. This technical guide provides a comprehensive overview of the chirality of this compound, detailing the synthesis of its enantiopure forms, analytical methods for their separation and characterization, and the distinct properties of each enantiomer. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where precise stereochemical control is paramount.

Introduction to the Chirality of this compound

This compound is a fatty acid ester recognized for its characteristic fruity and green aroma.[1][2][3] The molecule's chirality originates from the C2 position of the butanoate moiety, which is a stereogenic center bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a carboxyl group (esterified with a hexyl group). This results in the existence of two non-superimposable mirror images, or enantiomers: (R)-hexyl 2-methylbutanoate and (S)-hexyl 2-methylbutanoate.

The distinct spatial arrangement of these enantiomers leads to differential interactions with chiral environments, such as olfactory receptors, resulting in significantly different odor profiles. This phenomenon is of great importance in the flavor and fragrance industry, where the sensory perception of a substance is a primary determinant of its value.

Physicochemical and Sensory Properties of Enantiomers

The enantiomers of this compound share identical physical properties in an achiral environment, such as boiling point, density, and refractive index. However, their interaction with plane-polarized light and their sensory characteristics are distinct.

Table 1: Physicochemical Properties of Racemic and Enantiopure this compound

PropertyRacemic this compound(S)-(+)-2-Methylbutanoic Acid (precursor)
Molecular FormulaC₁₁H₂₂O₂C₅H₁₀O₂
Molecular Weight186.29 g/mol [2]102.13 g/mol
Boiling Point217-219 °C[4]176 °C[1]
Density0.857 g/mL at 25 °C[4]0.938 g/mL at 25 °C
Refractive Index (n20/D)1.419[4]1.406
Specific Optical Rotation +19° (neat)

The sensory profiles of the enantiomers of 2-methylbutanoic acid, the chiral precursor to this compound, are markedly different. The (S)-enantiomer is characterized by a pleasant, sweet, and fruity odor, reminiscent of apples and apricots.[1] In contrast, the (R)-enantiomer possesses a pungent, cheesy, and sweaty odor.[1] This stark difference in aroma underscores the importance of enantiomeric purity in flavor and fragrance applications. The synthesis of this compound from the corresponding enantiopure 2-methylbutanoic acid is expected to yield esters with these distinct sensory characteristics.

Table 2: Sensory Profile of 2-Methylbutanoic Acid Enantiomers

EnantiomerOdor Description
(S)-2-Methylbutanoic AcidPleasantly sweet, fruity[1]
(R)-2-Methylbutanoic AcidPervasive, cheesy, sweaty[1]

Enantioselective Synthesis

The preparation of enantiomerically pure this compound relies on the use of enantiopure 2-methylbutanoic acid as a starting material. A highly effective method for obtaining enantiopure 2-methylbutanoic acid is through the lipase-catalyzed kinetic resolution of the corresponding racemate.[5][6]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Methylbutanoic Acid

This protocol outlines a general procedure for the enzymatic resolution of racemic 2-methylbutanoic acid to produce the enantiopure acid, which can then be esterified to yield enantiopure this compound. The choice of lipase determines which enantiomer is preferentially esterified. For the synthesis of (S)-2-methylbutanoic acid methyl ester, lipases such as those from Rhizomucor miehei (lipase IM 20) and Aspergillus niger (lipase AP) have shown high enantioselectivity.[5][6]

Materials:

  • Racemic 2-methylbutanoic acid

  • Methanol (or Hexanol for direct esterification)

  • Immobilized Lipase (e.g., Lipase IM 20 from Rhizomucor miehei or Lipase AP from Aspergillus niger)

  • Organic solvent (e.g., isooctane)

  • Buffer solution (for pH adjustment of lipase, e.g., pH 5.5-7.0)

  • Standard laboratory glassware

  • Temperature-controlled shaker

  • Rotary evaporator

  • Equipment for column chromatography

Procedure:

  • Enzyme Preparation: If necessary, lyophilize the lipase at the optimal pH for synthetic activity (typically between pH 5.5 and 7.0).[6]

  • Reaction Setup: In a sealed reaction vessel, dissolve racemic 2-methylbutanoic acid and methanol (or hexanol) in isooctane. A typical molar ratio would be 1:1, but this can be optimized.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically a percentage of the total substrate weight and should be optimized.

  • Reaction: Incubate the mixture in a temperature-controlled shaker. The optimal temperature for enantioselectivity may differ from the optimal temperature for overall activity; for instance, a maximum enantiomeric excess for the synthesis of (S)-2-methylbutanoic acid methyl ester was observed at 20°C.[6]

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (see Section 4.1). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted acid and the newly formed ester.

  • Work-up:

    • Separate the immobilized lipase from the reaction mixture by filtration.

    • The unreacted (R)-2-methylbutanoic acid can be isolated from the (S)-hexyl 2-methylbutanoate ester by extraction with an aqueous base, followed by acidification and extraction.

    • The ester can be purified by removing the solvent under reduced pressure.

  • Esterification of the Resolved Acid: The resolved 2-methylbutanoic acid can be esterified with hexanol using a standard acid-catalyzed Fischer esterification or by a subsequent lipase-catalyzed reaction to produce the desired enantiopure this compound.

G Enantioselective Synthesis Workflow cluster_resolution Kinetic Resolution cluster_esterification Further Esterification racemic_acid Racemic 2-Methylbutanoic Acid reaction Esterification in Organic Solvent racemic_acid->reaction lipase Immobilized Lipase + Hexanol lipase->reaction separation1 Separation (Filtration) reaction->separation1 ester (S)-Hexyl 2-Methylbutanoate separation1->ester unreacted_acid (R)-2-Methylbutanoic Acid separation1->unreacted_acid esterification Fischer Esterification unreacted_acid->esterification hexanol Hexanol hexanol->esterification acid_catalyst Acid Catalyst acid_catalyst->esterification final_ester (R)-Hexyl 2-Methylbutanoate esterification->final_ester

Workflow for the enantioselective synthesis of this compound.

Analytical Methods for Chiral Separation

The analysis of the enantiomeric composition of this compound is crucial for quality control and for studying its biological and sensory properties. Chiral gas chromatography (GC) is the most common and effective technique for this purpose.

Experimental Protocol: Chiral Gas Chromatography (GC)

This protocol provides a general method for the separation of the enantiomers of this compound. The method may require optimization depending on the specific instrument and column used.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral capillary column: A cyclodextrin-based stationary phase is recommended, such as a column coated with a derivative of β-cyclodextrin.

Sample Preparation:

  • Dilute the sample of this compound in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration for GC analysis.

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: Increase temperature at a rate of 5 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Detector Temperature (FID): 250 °C

  • MS Transfer Line Temperature (if using MS): 250 °C

  • Ion Source Temperature (if using MS): 230 °C

Data Analysis:

  • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

G Chiral GC Analysis Workflow sample This compound Sample dilution Dilution in Solvent sample->dilution injection GC Injection dilution->injection separation Chiral GC Column Separation injection->separation detection FID/MS Detection separation->detection chromatogram Chromatogram detection->chromatogram analysis Data Analysis (% ee calculation) chromatogram->analysis

General workflow for the chiral GC analysis of this compound.

Conclusion

The chirality of this compound is a critical factor that dictates its sensory properties and, consequently, its applications in the flavor and fragrance industry. The (S)-enantiomer, with its sweet and fruity aroma, is highly desirable, while the (R)-enantiomer possesses a less pleasant, cheesy odor. This guide has provided a detailed overview of the synthesis of enantiopure this compound through lipase-catalyzed kinetic resolution, along with a robust analytical method for chiral separation using gas chromatography. The provided experimental protocols and data tables offer a practical resource for researchers and professionals working with this important chiral molecule. A thorough understanding and control of the stereochemistry of this compound are essential for the development of high-quality products with consistent and desirable sensory profiles.

References

Methodological & Application

Synthesis of Hexyl 2-Methylbutanoate via Fischer Esterification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of hexyl 2-methylbutanoate, an ester commonly utilized in the flavor and fragrance industries. The synthesis is achieved through Fischer esterification of 2-methylbutanoic acid and 1-hexanol, with sulfuric acid as a catalyst. This protocol outlines the experimental procedure, including reaction setup, work-up, and purification. Additionally, it presents key analytical data for the characterization of the final product.

Introduction

Fischer esterification is a classic organic reaction that involves the formation of an ester from a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1][2] The reaction is reversible, and therefore, to drive the equilibrium towards the product, an excess of one of the reactants (typically the alcohol) is used, and the water formed during the reaction is removed.[3][4] this compound is a valuable compound with a characteristic fruity and green aroma, finding applications in various consumer products.[5] Its synthesis via Fischer esterification provides a straightforward and cost-effective method for its production.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number10032-15-2
Molecular FormulaC₁₁H₂₂O₂[6]
Molecular Weight186.29 g/mol [1]
Boiling Point217-219 °C[5]
Density0.857 g/mL at 25 °C[5]
Refractive Index (n²⁰/D)1.419
Table 2: Spectroscopic Data for this compound
TechniqueDataReference
¹H NMRAvailable from Sigma-Aldrich Co. LLC.[1]
¹³C NMRAvailable from Wiley-VCH GmbH.[1]
Mass Spec (GC-MS)Top 5 Peaks: 57.0, 103.0, 43.0, 85.0, 41.0[1]

Experimental Protocol

Materials and Equipment
  • 2-Methylbutanoic acid

  • 1-Hexanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

  • Rotary evaporator

Reaction Setup and Procedure
  • Reactant Charging: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-methylbutanoic acid and a 3-fold molar excess of 1-hexanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the mass of the carboxylic acid) to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature should be maintained at approximately 120°C.[7] Allow the reaction to proceed for 1-2 hours.[8]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting materials and the formation of the product.

Work-up and Purification
  • Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to dilute the reaction mixture.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • Water to remove the excess alcohol.

    • Saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.[7][8] Be cautious as CO₂ gas will be evolved.

    • Brine to remove any remaining water.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[8]

  • Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Distillation: Purify the crude ester by fractional distillation under atmospheric or reduced pressure.[9] Collect the fraction boiling at 217-219 °C.[5]

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the ester.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure of the molecule.[1]

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

  • Refractive Index: To compare with the literature value.

Mandatory Visualization

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants 1. Reactants 2-Methylbutanoic Acid 1-Hexanol catalyst 2. Catalyst Conc. H₂SO₄ reactants->catalyst reflux 3. Reflux (1-2 hours, ~120°C) catalyst->reflux extraction 4. Extraction (Diethyl Ether) reflux->extraction wash_h2o 5. Water Wash extraction->wash_h2o wash_nahco3 6. NaHCO₃ Wash wash_h2o->wash_nahco3 wash_brine 7. Brine Wash wash_nahco3->wash_brine drying 8. Drying (Na₂SO₄) wash_brine->drying solvent_removal 9. Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation 10. Distillation solvent_removal->distillation characterization 11. Characterization (GC-MS, NMR, IR, RI) distillation->characterization product This compound characterization->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.

  • Diethyl ether is highly flammable and should be used in a well-ventilated area away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, throughout the experiment.

This protocol provides a comprehensive guide for the synthesis and characterization of this compound. By following these procedures, researchers can reliably produce this valuable ester for various applications.

References

Application Notes and Protocols for the Enzymatic Synthesis of Hexyl 2-Methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of hexyl 2-methylbutanoate, a valuable ester known for its fruity aroma, with applications in the flavor, fragrance, and pharmaceutical industries.[1] The use of lipases as biocatalysts offers a green and highly selective alternative to traditional chemical synthesis, operating under mild reaction conditions and facilitating simpler product purification.[2][3]

Principle of Reaction

The enzymatic synthesis of this compound is typically achieved through the direct esterification of 2-methylbutanoic acid and hexan-1-ol. A lipase, often in an immobilized form to enhance stability and reusability, catalyzes the formation of an ester bond with the concurrent elimination of a water molecule.[4] The reaction is reversible, and strategies to remove water from the reaction medium can be employed to drive the equilibrium towards a higher product yield.[5]

The kinetics of this reaction often follow a Ping-Pong Bi-Bi mechanism.[6] In this model, the lipase first binds with the acyl donor (2-methylbutanoic acid) to form an acyl-enzyme intermediate, releasing water. Subsequently, the alcohol (hexan-1-ol) binds to this intermediate, leading to the formation of the ester and regeneration of the free enzyme.

Key Experimental Parameters and Optimization

The efficiency of the enzymatic synthesis of this compound is influenced by several critical parameters. Optimization of these factors is crucial for maximizing the conversion and yield.

  • Lipase Selection: Immobilized lipases are generally preferred due to their enhanced stability, ease of separation from the reaction mixture, and potential for reuse.[7] Candida antarctica lipase B (CALB), commercially available as Novozym® 435, is a robust and highly effective catalyst for ester synthesis.[8][9] Other lipases, such as those from Candida rugosa and Rhizomucor miehei, have also demonstrated high conversion rates for the synthesis of similar short-chain hexyl esters.[3]

  • Reaction Temperature: Lipases exhibit optimal activity within a specific temperature range, typically between 40-70°C for esterification.[10] Temperatures above this range can lead to enzyme denaturation and loss of activity, while lower temperatures result in a slower reaction rate.

  • Substrate Molar Ratio: The molar ratio of alcohol to acid significantly impacts the reaction equilibrium. While an equimolar ratio is a common starting point, an excess of one substrate, often the alcohol, can be used to drive the reaction towards product formation. However, a large excess of alcohol may lead to enzyme inhibition.[5]

  • Enzyme Concentration: Increasing the enzyme concentration generally increases the reaction rate by providing more active sites. A typical enzyme loading is between 2.5-10% (w/w) of the total substrate weight.[6]

  • Reaction Medium: The synthesis can be performed in an organic solvent (e.g., n-hexane, heptane) or in a solvent-free system.[6][11] Solvent-free systems are considered "greener" and can lead to higher volumetric productivity, but may also result in substrate or product inhibition.[10]

  • Water Content: Water is a byproduct of the esterification reaction, and its accumulation can shift the equilibrium towards hydrolysis, reducing the ester yield. However, a minimal amount of water is essential for maintaining the catalytic activity of the lipase.[5]

Data Presentation: Optimized Reaction Conditions for Hexyl Ester Synthesis

The following tables summarize optimized conditions for the synthesis of hexyl esters using various lipases, which can serve as a starting point for the synthesis of this compound.

Table 1: Optimized Conditions for Lipase-Catalyzed Synthesis of Various Hexyl Esters

Ester ProductLipase SourceTemperature (°C)Substrate Molar Ratio (Acid:Alcohol or Acyl Donor:Alcohol)Enzyme Conc. (% w/w)Reaction Time (h)Conversion/Yield (%)Reference
Hexyl AcetateMucor miehei (Lipozyme IM-77)52.61:2.7 (Triacetin:Hexanol)37.17.786.6[12]
Hexyl ButyrateRhizomucor miehei (Lipozyme IM-77)501:1.8 (Tributyrin:Hexanol)42.78.395.3
Hexyl ButyrateCandida rugosa (immobilized)47.01:2 (Butyric Acid:Hexanol)16.9895.01[11]
Castor Oil Hexyl EsterLipozyme TL IM601:3 (Oil:Hexanol)10588.3
2-Ethylhexyl 2-MethylhexanoateCandida antarctica (Novozym® 435)801:1.2 (Acid:Alcohol)2.5< 699[7]

Experimental Protocols

The following are detailed protocols for the enzymatic synthesis of this compound.

Protocol 1: Direct Esterification using Immobilized Lipase (Novozym® 435)

This protocol describes a typical batch reaction for the direct esterification of 2-methylbutanoic acid and hexan-1-ol in a solvent-free system.

Materials:

  • 2-Methylbutanoic acid

  • Hexan-1-ol

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Screw-capped flasks or a temperature-controlled reactor

  • Shaking incubator or magnetic stirrer with heating

  • Gas chromatograph (GC) with a suitable column for analysis

Procedure:

  • To a clean, dry screw-capped flask, add 2-methylbutanoic acid and hexan-1-ol in a desired molar ratio (e.g., 1:1.2).

  • Add the immobilized lipase, Novozym® 435, to the mixture. A typical enzyme loading is 2.5% (w/w) of the total substrate weight.[7]

  • Seal the flask tightly to prevent the evaporation of the volatile alcohol.

  • Place the flask in a shaking incubator or on a heated magnetic stirrer. Set the temperature to a range of 70-80°C and agitation to 150-250 rpm.[7]

  • Monitor the progress of the reaction by withdrawing small aliquots at regular time intervals (e.g., every hour).

  • Prepare the aliquots for analysis by diluting them in a suitable solvent (e.g., ethanol:acetone 1:1) and, if necessary, centrifuging to remove the enzyme.[11]

  • Analyze the samples by gas chromatography (GC) to determine the consumption of reactants and the formation of this compound.

  • Once the desired conversion is achieved (typically within 6-8 hours), stop the reaction by cooling the mixture to room temperature.

  • Separate the immobilized enzyme from the product mixture by simple filtration. The enzyme can be washed with a solvent (e.g., n-hexane) and dried for reuse in subsequent batches.[11]

  • The crude product can be purified, if necessary, by vacuum distillation.

Protocol 2: Monitoring Reaction Progress by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for the analysis of fatty acid esters (e.g., a non-polar or medium-polarity column).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 170°C at a rate of 5°C/minute.

    • Hold at 170°C for 2 minutes.[11]

  • Carrier Gas: Nitrogen or Helium.

  • Injection Volume: 1 µL

Analysis:

  • Inject the prepared sample into the GC.

  • Identify the peaks corresponding to 2-methylbutanoic acid, hexan-1-ol, and this compound based on the retention times of standard compounds.

  • Calculate the percentage conversion of the limiting reactant (typically the acid) based on the peak areas.

Visualizations

Experimental Workflow

Enzymatic_Ester_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_monitoring Process Monitoring cluster_downstream Downstream Processing Reactants Substrates: 2-Methylbutanoic Acid Hexan-1-ol Reactor Reaction Vessel (Solvent-free or with Solvent) Controlled Temperature & Agitation Reactants->Reactor Enzyme Immobilized Lipase (e.g., Novozym® 435) Enzyme->Reactor Sampling Periodic Sampling Reactor->Sampling Reaction in progress Filtration Enzyme Separation (Filtration) Reactor->Filtration Reaction complete GC_Analysis Gas Chromatography (GC) Analysis Sampling->GC_Analysis GC_Analysis->Reactor Feedback for reaction completion Reuse Enzyme Reuse Filtration->Reuse Purification Product Purification (e.g., Distillation) Filtration->Purification Final_Product This compound Purification->Final_Product Ping_Pong_Bi_Bi_Mechanism E Lipase (E) EA E-A Complex E->EA + A EQ E-Q Complex E->EQ + Q A 2-Methylbutanoic Acid (A) P Water (P) EA->E - A FP Acyl-Enzyme Intermediate (F) EA->FP - P FP->EA + P FB F-B Complex FP->FB + B B Hexan-1-ol (B) FB->FP - B FB->EQ EQ->E - Q EQ->FB Q This compound (Q)

References

Application Note: Quantitative Analysis of Hexyl 2-Methylbutanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a comprehensive protocol for the identification and quantification of hexyl 2-methylbutanoate, a volatile ester compound, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation techniques, including liquid-liquid extraction (LLE) and solid-phase microextraction (SPME), optimized GC-MS instrument parameters, and data analysis procedures. The presented methods offer high sensitivity and specificity, making them suitable for quality control, flavor and fragrance analysis, and metabolomics research. All quantitative data and instrument settings are summarized for clarity, and workflows are visualized to ensure procedural accuracy.

Introduction

This compound (C11H22O2) is a fatty acid ester known for its characteristic fruity aroma, often found in fruits and beverages.[1] Its analysis is crucial in the food and fragrance industries for quality control and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile organic compounds due to its exceptional separation capabilities and definitive identification power.[2][3] The gas chromatograph separates complex mixtures into individual components based on their volatility and interaction with the stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and measuring their mass-to-charge ratio (m/z).[2] This document provides detailed protocols for sample preparation and GC-MS analysis tailored for this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the concentration of the analyte.[4] Below are protocols for two common methods: Liquid-Liquid Extraction (LLE) for liquid samples and Solid-Phase Microextraction (SPME) for headspace analysis of volatile components in liquid or solid samples.[3][5]

Protocol 2.1.1: Liquid-Liquid Extraction (LLE) This technique is used to separate analytes based on their differential solubility in two immiscible liquid phases.[5]

  • Sample Collection: Collect 5 mL of the liquid sample (e.g., beverage, liquid formulation) in a clean glass container.

  • Solvent Addition: Add 5 mL of a volatile organic solvent such as dichloromethane or hexane to the sample in a separatory funnel.[5]

  • Extraction: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The organic layer, containing the analyte, will be distinct from the aqueous layer.[5]

  • Collection: Carefully drain the organic layer into a clean vial.

  • Drying & Concentration: Add anhydrous sodium sulfate to remove any residual water. The extract can be concentrated by gently blowing a stream of nitrogen gas over the surface.[5]

  • Analysis: The prepared sample is now ready for injection into the GC-MS.

Protocol 2.1.2: Headspace Solid-Phase Microextraction (HS-SPME) HS-SPME is ideal for isolating volatile compounds from a sample without direct solvent extraction.[3]

  • Sample Preparation: Place a known amount of the liquid or solid sample (e.g., 5 g) into a 20 mL headspace vial. For liquid samples, adding salt (e.g., 2g NaCl) can improve the release of volatile compounds.[6]

  • Incubation: Seal the vial and place it in a heating block or water bath. Heat the sample at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.[6]

  • Extraction: Expose a pre-conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 15-30 minutes) to adsorb the analytes.[3]

  • Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C), where the adsorbed compounds are thermally desorbed onto the GC column for analysis.[7]

GC-MS Instrumentation and Conditions

Proper instrument setup is critical for achieving good separation and detection. The following parameters are recommended for the analysis of this compound.

Protocol 2.2.1: Instrument Setup

  • Column Installation: Install a suitable capillary column, typically a non-polar or medium-polarity column like a DB-5ms or equivalent.

  • System Conditioning: Condition the GC-MS system before analysis to ensure a stable baseline and remove contaminants.[8]

  • Injector Setup: Set the injector temperature to 250°C. Use a split or splitless injection mode depending on the expected analyte concentration. A split ratio of 50:1 is common for initial screening.[9]

  • Oven Program: Program the oven temperature to start at a low temperature (e.g., 50°C) and ramp up to a final temperature (e.g., 280°C) to separate compounds with a wide range of boiling points.[2]

  • Mass Spectrometer Setup: Set the ion source temperature to 230°C and the transfer line temperature to 280°C. Use Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Set the mass spectrometer to scan over a mass range of m/z 40-400.

Results and Data Presentation

Mass Spectrum of this compound

The mass spectrum of a compound serves as its chemical fingerprint. For this compound, electron ionization at 70 eV produces a characteristic fragmentation pattern. The identity of the compound is confirmed by matching its mass spectrum with a reference library like NIST.[2][8]

Table 1: Characteristic Mass Fragments for this compound

Mass-to-Charge Ratio (m/z) Relative Abundance (%) Putative Fragment
57 99.99 [C4H9]+
103 97.04 [C5H9O2]+
43 77.51 [C3H7]+
85 56.83 [C6H13]+
41 56.63 [C3H5]+

(Data sourced from PubChem and NIST spectral databases)[1][10]

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed using standards of known concentrations. Modern GC-MS systems can achieve detection limits in the parts-per-billion (ppb) to parts-per-trillion (ppt) range for most volatile organic compounds.[3]

Table 2: GC-MS Instrument Parameters

Parameter Setting
Gas Chromatograph
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.2 mL/min[9]
Injection Mode Split (50:1) or Splitless[2][9]
Injection Volume 1 µL
Injector Temperature 250°C
Oven Program 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Ion Source Temperature 230°C
Transfer Line Temp. 280°C

| Scan Range | m/z 40-400 |

Table 3: Representative Quantitative Performance

Parameter Value Description
Linearity (r²) ≥ 0.995 Correlation coefficient of the calibration curve over the working range.
Limit of Detection (LOD) ~1-5 ng/mL The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) ~5-15 ng/mL The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 15% Relative Standard Deviation for replicate measurements.

(Note: These are typical performance values and should be experimentally determined for each specific instrument and matrix.)

Visualization of Workflows

GCMS_Workflow Sample Sample Collection (Liquid or Solid Matrix) Prep Sample Preparation Sample->Prep LLE Liquid-Liquid Extraction (LLE) Prep->LLE for liquids SPME Headspace SPME (HS-SPME) Prep->SPME for volatiles Injection GC Injection & Separation LLE->Injection SPME->Injection MS MS Detection (Ionization & Fragmentation) Injection->MS Data Data Acquisition (Total Ion Chromatogram) MS->Data Analysis Data Analysis Data->Analysis Qual Qualitative Analysis (Library Matching) Analysis->Qual Quant Quantitative Analysis (Calibration Curve) Analysis->Quant Report Final Report Qual->Report Quant->Report

Caption: Overall experimental workflow for GC-MS analysis.

GCMS_Process_Diagram cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector GC Injector (Vaporization) Column GC Column (Separation by Volatility) Injector->Column IonSource Ion Source (EI Fragmentation) Column->IonSource Transfer Line MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Detector (Signal Generation) MassAnalyzer->Detector

Caption: Logical diagram of the GC-MS separation and detection process.

Conclusion

The GC-MS methods outlined in this application note provide a robust and reliable framework for the analysis of this compound. By following the detailed protocols for sample preparation and instrument operation, researchers can achieve accurate qualitative and quantitative results. The high sensitivity and specificity of GC-MS make it an indispensable tool for applications ranging from flavor profiling in the food industry to quality assurance in pharmaceutical and chemical manufacturing. The provided tables and workflows serve as a practical guide for laboratory professionals to implement this analysis effectively.

References

Quantitative Analysis of Hexyl 2-Methylbutanoate in Essential Oils: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl 2-methylbutanoate is an important ester that contributes to the characteristic fruity and green aroma profiles of many essential oils. Its quantification is crucial for the quality control, standardization, and scientific investigation of these complex natural products. This document provides detailed application notes and protocols for the quantitative analysis of this compound in essential oils using gas chromatography-mass spectrometry (GC-MS), a robust and widely used analytical technique for the analysis of volatile and semi-volatile compounds.

Data Presentation: Quantitative Occurrence of this compound

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and distillation method. The following table summarizes the reported concentrations of this compound in various essential oils.

Essential OilPlant SpeciesConcentration (% of total oil)Reference
Persian HogweedHeracleum persicum4.81 - 8.64[1][2][3]
Lavandin 'Grosso'Lavandula x intermedia~0.05 - 0.13[4][5]
Lavandin 'Abrialis'Lavandula x intermedia~0.12[5]
Lavender (Spike)Lavandula latifolia~0.42[5]
LavenderLavandula angustifolia~0.04 - 0.5[6][7]
Heracleum paphlagonicumHeracleum paphlagonicum~3.20[5]
Salvia atropatanaSalvia atropatana~1.90[5]
Lemon VerbenaAloysia citrodora~0.3[5]

Experimental Protocols

This section outlines a detailed protocol for the quantitative analysis of this compound in essential oils by GC-MS using an internal standard method.

Materials and Reagents
  • This compound standard: (purity ≥98%)

  • Internal Standard (IS): n-Nonane, n-Decane, or other suitable hydrocarbon that does not co-elute with components of the essential oil.

  • Solvent: Hexane or Dichloromethane (GC grade)

  • Essential oil sample

  • Anhydrous sodium sulfate

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined septa.

Instrumentation

A gas chromatograph coupled with a mass spectrometer (GC-MS) is required. The following instrumental parameters are recommended and should be optimized for the specific instrument used.

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A or equivalent

  • Autosampler: For reproducible injections

Preparation of Standard Solutions
  • Primary Stock Solution of this compound (1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the chosen internal standard (e.g., n-Nonane) and dissolve it in 10 mL of hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the primary stock solution of this compound to achieve concentrations ranging from 1 to 100 µg/mL. To each calibration standard, add a constant concentration of the internal standard (e.g., 10 µg/mL).

Sample Preparation
  • Drying: If the essential oil contains water, dry it by passing it through a small column of anhydrous sodium sulfate.

  • Dilution: Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask.

  • Internal Standard Addition: Add a known amount of the internal standard stock solution to the flask to achieve a final concentration similar to that in the calibration standards (e.g., 10 µg/mL).

  • Final Volume: Dilute to the mark with hexane and mix thoroughly.

GC-MS Analysis
  • Injector:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Split Ratio: 50:1 (can be adjusted based on concentration)

  • GC Column:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • Carrier Gas:

    • Helium at a constant flow of 1.0 mL/min

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Range: m/z 40-400

    • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions such as m/z 57, 85, and 103 can be used for quantification.

Data Analysis and Quantification
  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for each calibration standard.

  • Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

  • Quantification: Calculate the concentration of this compound in the prepared sample solution using the calibration curve equation.

  • Final Concentration: Convert the concentration in the sample solution to the concentration in the original essential oil sample, taking into account the initial weight of the essential oil and the dilution factor.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Analyte & Internal Standard) GC_MS GC-MS Analysis Standard_Prep->GC_MS Sample_Prep Sample Preparation (Essential Oil Dilution & IS Spiking) Sample_Prep->GC_MS Peak_Integration Peak Integration GC_MS->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Hexyl 2-methylbutanoate Calibration_Curve->Quantification logical_relationship Start Start: Essential Oil Sample Dilution Dilute with Solvent Start->Dilution Add_IS Add Internal Standard (IS) Dilution->Add_IS GC_Injection Inject into GC-MS Add_IS->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition (Peak Areas) Detection->Data_Acquisition Ratio_Calculation Calculate Area Ratio (Analyte/IS) Data_Acquisition->Ratio_Calculation Calibration Apply to Calibration Curve Ratio_Calculation->Calibration Result Result: Concentration of this compound Calibration->Result

References

Application Notes for Hexyl 2-Methylbutanoate as a Flavor Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexyl 2-methylbutanoate (CAS: 10032-15-2) is an ester widely recognized for its characteristic fruity aroma, often described as green, waxy, and reminiscent of apple and pear with tropical nuances.[1][2][3][4] Its pleasant and long-lasting scent profile makes it a valuable component in the food and beverage industry as a flavoring agent and in the fragrance industry for cosmetics and personal care products.[1][3][5] As a flavor standard, it is crucial for quality control, sensory analysis, and research and development to ensure product consistency and desired sensory attributes. This document provides detailed application notes and protocols for the effective use of this compound as a flavor standard for researchers, scientists, and drug development professionals.

Physicochemical Properties and Regulatory Information

This compound is a colorless liquid with a molecular formula of C11H22O2 and a molecular weight of 186.29 g/mol .[6][7] It is soluble in alcohol and most fixed oils, but insoluble in water.[7] This compound is recognized as a safe food flavoring agent by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA), holding FEMA number 3499.[6][8][9]

Data Presentation

Table 1: Physicochemical and Regulatory Data for this compound
PropertyValueReference
CAS Number 10032-15-2[6][7]
FEMA Number 3499[8]
JECFA Number 208[6]
Molecular Formula C11H22O2[7]
Molecular Weight 186.29 g/mol
Appearance Colorless liquid[7]
Odor Profile Sweet, fruity, green, waxy, apple, pear, tropical[1][2][3][4]
Specific Gravity @ 25°C 0.845 - 0.860[7]
Refractive Index @ 20°C 1.416 - 1.430[7]
Boiling Point 217-219 °C[4]
Flash Point 84 °C (closed cup)[4]
Solubility Insoluble in water; soluble in alcohol and most fixed oils[7]
Purity (GLC) ≥95%[7]
Table 2: Sensory Threshold and Stability Information
ParameterValueNotes and References
Odor Detection Threshold in Water 22 ppbData for this compound.
Flavor Detection Threshold in Water 10 ppbValue for the structurally similar ethyl (S)-(+)-2-methylbutanoate, suggesting a potent flavor profile.[8]
Shelf Life 24 months or longerWhen stored properly in a cool, dry place in tightly sealed containers, protected from heat and light.[1]
Storage Recommendations Store in a well-ventilated, cool, and dry place. Keep in tightly sealed containers to prevent contamination and oxidation. Avoid exposure to direct sunlight and heat sources.[5]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions for Sensory Analysis

This protocol describes the preparation of a series of standard solutions of this compound for use in sensory evaluation panels.

Materials:

  • This compound (≥95% purity)

  • Propylene glycol (PG) or ethanol (food grade) as a solvent

  • Deionized water or a neutral food base (e.g., unflavored yogurt, sugar solution)

  • Volumetric flasks (various sizes)

  • Micropipettes

  • Glass vials with PTFE-lined caps

Procedure:

  • Stock Solution Preparation (e.g., 1000 ppm):

    • Accurately weigh 100 mg of this compound.

    • Dissolve the ester in a small amount of the chosen solvent (PG or ethanol) in a 100 mL volumetric flask.

    • Bring the volume up to the mark with the solvent and mix thoroughly. This creates a 1000 ppm (w/v) stock solution.

  • Serial Dilutions:

    • Prepare a series of dilutions from the stock solution to create standards at desired concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 ppm).

    • For example, to prepare a 10 ppm solution, transfer 1 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

  • Preparation of Sensory Samples:

    • Add a precise volume of each standard solution to the chosen medium (water or food base) to achieve the final desired concentration for sensory evaluation. The addition level will depend on the food matrix and the specific sensory test being conducted.

    • Prepare a control sample containing only the medium and the same amount of solvent used for the standards.

    • Present the samples to the panelists in coded, identical containers.

Protocol 2: Sensory Evaluation using Quantitative Descriptive Analysis (QDA)

This protocol, adapted from methodologies for similar esters, outlines the use of a trained sensory panel to develop a detailed flavor profile of this compound.[6]

1. Panelist Selection and Training:

  • Select 8-12 individuals based on their sensory acuity, descriptive ability, and availability.

  • Train the panelists over several sessions to identify and scale the intensity of relevant aroma and flavor attributes (e.g., fruity, green, waxy, apple, pear, sweet) using reference standards.

2. Sample Preparation and Evaluation:

  • Prepare samples of this compound at various concentrations in a neutral base, as described in Protocol 1.

  • Present the coded samples to the panelists in a controlled environment with consistent lighting and temperature.

  • Panelists will rate the intensity of each sensory attribute on a structured scale (e.g., a 15-point scale).

  • Provide water and unsalted crackers for palate cleansing between samples.

3. Data Analysis:

  • Collect the intensity ratings from all panelists.

  • Analyze the data statistically (e.g., using ANOVA) to generate a sensory profile for this compound and to determine significant differences between concentrations.

Protocol 3: Instrumental Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of this compound in a food or beverage matrix using headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis. This method is adapted from protocols for similar volatile esters.[10]

Materials and Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • HS-SPME autosampler

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • 20 mL headspace vials with screw caps and septa

  • Heating block or water bath

  • This compound standard

  • Internal standard (e.g., deuterated analog or a compound with similar chemical properties not present in the sample)

  • Sodium chloride (NaCl)

Procedure:

  • Sample Preparation:

    • Homogenize the sample if it is solid or semi-solid.

    • Place a known amount (e.g., 5 g or 5 mL) of the sample into a 20 mL headspace vial.

    • Add a known amount of the internal standard.

    • Add 1 g of NaCl to increase the ionic strength and promote the release of volatiles.

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Place the vial in the heating block or water bath at a set temperature (e.g., 60°C) and allow it to equilibrate for a specific time (e.g., 15 minutes).

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

  • GC-MS Analysis:

    • After extraction, retract the fiber and inject it into the GC inlet for thermal desorption.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[10]

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 40-350

  • Quantification:

    • Create a calibration curve using standard solutions of this compound of known concentrations.

    • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow_sensory cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions prep_samples Prepare Coded Samples prep_dilutions->prep_samples panel_eval Sensory Panel Evaluation prep_samples->panel_eval Present to Panelists data_collection Collect Intensity Ratings panel_eval->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis profile_gen Generate Flavor Profile stat_analysis->profile_gen

Caption: Workflow for Sensory Evaluation of this compound.

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_quant Quantification homogenize Homogenize Sample add_to_vial Add Sample, IS, NaCl to Vial homogenize->add_to_vial seal_vial Seal Vial add_to_vial->seal_vial equilibrate Equilibrate at 60°C seal_vial->equilibrate extract Expose SPME Fiber equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect quantify Quantify Analyte detect->quantify calibrate Create Calibration Curve calibrate->quantify

Caption: Experimental Workflow for GC-MS Analysis of this compound.

Signaling Pathway of Fruity Esters

The perception of fruity esters like this compound is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the cilia of olfactory sensory neurons in the nasal cavity.[11][12] While the specific receptor for this compound has not been definitively identified, the general signaling cascade for odorants is well-established.

  • Binding: The odorant molecule binds to a specific OR.

  • G-protein Activation: This binding causes a conformational change in the OR, activating an associated G-protein (typically Gαolf).

  • Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Na+ and Ca2+ ions.

  • Depolarization and Action Potential: The influx of positive ions depolarizes the neuron, generating an action potential that travels to the olfactory bulb in the brain for processing.

olfactory_signaling_pathway odorant This compound (Odorant) or Olfactory Receptor (GPCR) odorant->or Binds to g_protein G-protein (Gαolf) Activation or->g_protein ac Adenylyl Cyclase Activation g_protein->ac camp ATP to cAMP ac->camp cng CNG Ion Channel Opening camp->cng Binds to influx Na+/Ca2+ Influx cng->influx depolarization Depolarization influx->depolarization action_potential Action Potential to Brain depolarization->action_potential

Caption: General Olfactory Signaling Pathway for Fruity Esters.

References

Application Notes and Protocols for the Sensory Evaluation of Hexyl 2-Methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl 2-methylbutanoate is an important ester recognized for its potent and multifaceted fruity aroma. It is a key component in the flavor and fragrance industry, contributing characteristic notes to a variety of products, including beverages, confectionery, and personal care items. Its scent is often described as a complex combination of sweet, fruity, and green notes, with nuances of apple, pear, and tropical fruits.[1][2][3] A thorough sensory evaluation of this compound is critical for its effective application in product development, ensuring desired flavor profiles and masking of potential off-notes.

This document provides a comprehensive protocol for the sensory evaluation of this compound, encompassing detailed methodologies for descriptive analysis, difference testing, and instrumental analysis. Furthermore, it outlines the fundamental principles of olfactory perception related to such esters.

Quantitative Sensory Data

The sensory profile of this compound is characterized by several key aroma attributes. The following table summarizes these attributes with illustrative intensity scores as would be determined by a trained sensory panel using Quantitative Descriptive Analysis (QDA).

Sensory AttributeDescriptionIllustrative Intensity Score (on a 15-point scale)
Fruity A general sweet, ripe fruit aroma, reminiscent of apple and pear.12.5
Green A fresh, slightly leafy or grassy note.8.0
Waxy A fatty, slightly candle-like note, often associated with fruit skins.6.5
Sweet The perception of sweetness associated with the aroma.11.0
Tropical Nuances of tropical fruits, such as pineapple or passionfruit.5.0
Spicy A slight, warm spicy character.3.5

Table 1: Illustrative Quantitative Descriptive Analysis (QDA) of this compound Aroma. The intensity scores are presented on a 15-point universal scale where 0 = not perceptible and 15 = extremely strong. These values are representative and would be determined empirically in a formal sensory study.

For comparison, the odor detection thresholds of various fruity esters in water are presented in Table 2. The odor detection threshold is the lowest concentration of a substance that can be detected by the human sense of smell.

EsterOdor Detection Threshold (in water, ppb)
Ethyl Formate150,000
Ethyl Acetate5,000
Ethyl Propionate10
Ethyl Butyrate1
Ethyl Valerate1.5
Ethyl Hexanoate1
This compound Not specified, but expected to be low
Ethyl Heptanoate2.2
Ethyl Octanoate15

Table 2: Odor Detection Thresholds of Common Fruity Esters. Data for ethyl esters provides a comparative context for the potency of fruity aromas.[1]

Experimental Protocols

A comprehensive sensory evaluation of this compound should involve a combination of human sensory panels and instrumental analysis to provide both perceptual and quantitative data.

Quantitative Descriptive Analysis (QDA)

This method provides a detailed sensory profile of the aroma of this compound.

Objective: To identify and quantify the key aroma attributes of this compound.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., propylene glycol, mineral oil)

  • Glass vials with PTFE-lined caps

  • Olfactory blotters (scent strips)

  • Sensory evaluation software or standardized score sheets

  • A panel of 8-12 trained sensory assessors

Procedure:

  • Panelist Selection and Training:

    • Select panelists based on their sensory acuity, descriptive ability, and availability.

    • Conduct training sessions (typically 10-20 hours) to familiarize panelists with the aroma of various fruity esters and to develop a consensus on the descriptive terminology (lexicon).

    • Use reference standards to anchor the sensory terms (e.g., pure compounds for specific fruity, green, and waxy notes).

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the chosen solvent (e.g., 1%, 5%, and 10% w/w).

    • Pipette a standardized volume (e.g., 1 ml) of each dilution into coded glass vials.

    • Dip the end of an olfactory blotter into the sample for a standardized time (e.g., 2 seconds).

    • Present the blotters to the panelists in a controlled environment (odor-free, consistent temperature and lighting).

  • Evaluation:

    • Panelists independently evaluate the aroma of each sample.

    • They rate the intensity of each identified attribute on a 15-point unstructured line scale anchored with "low" and "high".

    • Panelists should rest between samples and may use a palate cleanser (e.g., water, unsalted crackers) to prevent sensory fatigue.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between concentrations.

    • Visualize the results using spider web (radar) plots to compare the sensory profiles.

Triangle Test

This is a discriminative test to determine if a perceptible difference exists between two samples. For example, it can be used to see if a change in the purification process of this compound results in a noticeable change in its aroma.

Objective: To determine if a sensory difference exists between a reference sample of this compound and a test sample.

Materials:

  • Reference sample of this compound

  • Test sample of this compound

  • Odorless solvent

  • Coded glass vials

  • A panel of at least 24-30 assessors

Procedure:

  • Sample Preparation:

    • Prepare solutions of the reference and test samples at the same concentration in the solvent.

    • For each panelist, present three coded samples. Two of the samples will be identical (either both reference or both test), and one will be different.

    • The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Evaluation:

    • Instruct panelists to smell each sample from left to right.

    • Each panelist must identify the "odd" or "different" sample.

    • Even if no difference is perceived, a choice must be made.

  • Data Analysis:

    • Tally the number of correct identifications.

    • Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct answers is statistically significant at a chosen confidence level (typically p < 0.05).

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify which specific volatile compounds in a complex mixture are responsible for the aroma.

Objective: To identify the active aroma compounds in a sample containing this compound.

Materials:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

  • Olfactory port (sniffing port)

  • Sample containing this compound (e.g., a flavored beverage)

  • Headspace solid-phase microextraction (HS-SPME) fibers or other extraction materials

Procedure:

  • Sample Preparation:

    • Extract the volatile compounds from the sample using a suitable technique like HS-SPME.

  • GC-O Analysis:

    • Inject the extracted volatiles into the GC.

    • The column effluent is split between the chemical detector (FID or MS) and the heated olfactory port.

    • A trained assessor sniffs the effluent from the olfactory port and records the time, duration, and description of any perceived odors.

  • Data Analysis:

    • Correlate the retention times of the perceived odors with the peaks from the chromatogram to identify the responsible compounds.

    • The intensity of the perceived odors can also be rated to create an "aromagram" which can be compared to the chemical data.

Visualizations

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors in the nasal epithelium. This triggers a cascade of intracellular events leading to the generation of a nerve impulse that is sent to the brain for processing.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilium cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (OR) Odorant->OR G_protein G-protein (Gαolf) OR->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel opens Depolarization Membrane Depolarization CNG_channel->Depolarization Ca_ion Ca²⁺ Ca_ion->CNG_channel influx Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel activates Cl_channel->Depolarization Cl_ion Cl⁻ Cl_ion->Cl_channel efflux Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

Figure 1: Olfactory signaling pathway for an odorant like this compound.

Experimental Workflow for Sensory Evaluation

A logical workflow ensures that the sensory evaluation is conducted systematically, from panel selection to data interpretation.

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Define_Objectives Define Objectives Select_Method Select Sensory Method (QDA, Triangle Test, etc.) Define_Objectives->Select_Method Panel_Selection Panelist Selection & Screening Select_Method->Panel_Selection Panel_Training Panelist Training & Lexicon Development Panel_Selection->Panel_Training Sample_Prep Sample Preparation & Coding Panel_Training->Sample_Prep Evaluation Sensory Evaluation in Controlled Environment Sample_Prep->Evaluation Data_Collection Data Collection Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, etc.) Data_Collection->Statistical_Analysis Interpretation Interpretation & Reporting Statistical_Analysis->Interpretation

Figure 2: General workflow for conducting a sensory evaluation study.

Logical Relationship in Triangle Testing

The triangle test follows a specific logical structure to determine if a perceptible difference exists between two samples.

Triangle_Test_Logic Start Start: Present Three Coded Samples (Two Alike, One Different) Panelist_Task Panelist Identifies the 'Odd' Sample Start->Panelist_Task Collect_Responses Collect Responses from All Panelists Panelist_Task->Collect_Responses Count_Correct Count Number of Correct Identifications Collect_Responses->Count_Correct Statistical_Test Compare to Critical Value from Statistical Table Count_Correct->Statistical_Test Significant Conclusion: A Significant Difference Exists Statistical_Test->Significant If Correct > Critical Value Not_Significant Conclusion: No Significant Difference Detected Statistical_Test->Not_Significant If Correct ≤ Critical Value

Figure 3: Logical flow of a triangle test for sensory difference testing.

References

Application Note: 1H and 13C NMR Spectral Assignment for Hexyl 2-Methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the acquisition and analysis of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the structural elucidation of hexyl 2-methylbutanoate. It includes complete spectral assignments and experimental parameters.

Introduction

This compound is a fatty acid ester commonly used as a fragrance and flavoring agent.[1][2] Its characteristic fruity and green aroma makes it a valuable component in various consumer products.[2] Accurate structural confirmation and purity assessment are critical for quality control in its production and application. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This application note details the complete assignment of the 1H and 13C NMR spectra of this compound.

Experimental Protocols

Sample Preparation
  • Sample: this compound (≥95% purity).

  • Solvent: Deuterated chloroform (CDCl3, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS).

  • Procedure:

    • Dissolve approximately 10-20 mg of this compound in 0.6 mL of CDCl3 in a clean, dry vial.

    • Vortex the solution briefly to ensure homogeneity.

    • Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition

NMR spectra were acquired on a 500 MHz spectrometer. The general workflow for data acquisition is outlined below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve Sample in CDCl3/TMS prep2 Transfer to NMR Tube prep1->prep2 acq1 Tune and Shim Spectrometer prep2->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0.00 ppm) proc2->proc3 proc4 Integration (1H) and Peak Picking proc3->proc4

References

Application Notes and Protocols for the Analysis of Hexyl 2-Methylbutanoate in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexyl 2-methylbutanoate is a volatile ester compound that contributes significantly to the characteristic fruity and apple-like aromas in a variety of beverages, including fruit juices, ciders, wines, and beers.[1][2] The accurate quantification of this flavor compound is essential for quality control, process optimization, and new product development within the beverage industry. This document provides detailed analytical methods and protocols for the detection and quantification of this compound in beverage matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and quality control professionals.

Principle of the Method

This method employs HS-SPME for the extraction and pre-concentration of volatile and semi-volatile compounds from the headspace of a beverage sample. The adsorbed analytes are then thermally desorbed into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer. The addition of an internal standard is recommended to ensure high accuracy and precision by correcting for variations in extraction efficiency and instrument response.

Application

This protocol is applicable to a range of beverage matrices, including but not limited to:

  • Fruit Juices (e.g., apple juice)[1]

  • Ciders[2]

  • Wines (white and red)[3][4]

  • Beers[5][6]

  • Brandies[1]

Experimental Protocols

Protocol 1: General Screening and Quantification in Juices and Ciders

This protocol is optimized for the analysis of this compound in fruit juices and ciders.

4.1.1 Materials and Reagents

  • This compound standard: (≥95% purity)

  • Internal Standard (IS): e.g., 2-octanol, ethyl heptanoate, or a deuterated analog of the analyte.

  • Sodium Chloride (NaCl): ACS grade or higher.

  • Deionized Water

  • Methanol: HPLC grade.

  • 20 mL Headspace Vials with Septa and Caps

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad analyte coverage.[7]

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

4.1.2 Sample Preparation

  • Pipette 5 mL of the beverage sample into a 20 mL headspace vial.

  • If the sample is carbonated, degas it by sonication for 10-15 minutes.

  • Add a precise amount of the internal standard solution to achieve a final concentration of approximately 50 µg/L.

  • Add 1 gram of NaCl to the vial to increase the ionic strength of the sample matrix, which enhances the release of volatile compounds into the headspace.[8]

  • Immediately seal the vial with the cap and septum.

4.1.3 HS-SPME Procedure

  • Place the sealed vial in an autosampler tray or a heating block with agitation capabilities.

  • Equilibrate the sample at 50°C for 10 minutes with agitation.[7]

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 40 minutes at 50°C with continuous agitation.[7]

  • After extraction, retract the fiber into the needle.

4.1.4 GC-MS Analysis

  • Immediately introduce the SPME fiber into the GC injector for thermal desorption of the analytes.

  • Injector Temperature: 250°C

  • Desorption Time: 5 minutes

  • Injection Mode: Splitless (1 minute)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • GC Column: A mid-polarity column such as DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar column like a WAX-type (e.g., LION™ LN-WAX MS) is suitable.[9]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: Increase to 150°C at a rate of 4°C/min.

    • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 350.

  • Data Acquisition: For quantification, use Selected Ion Monitoring (SIM) mode. The characteristic ions for this compound are m/z 57, 85, and 103.

Protocol 2: Analysis in Alcoholic Beverages (Wine and Beer)

This protocol includes slight modifications to account for the ethanol matrix in wine and beer.

4.2.1 Sample Preparation

  • For wine, dilute the sample four-fold with deionized water to reduce matrix effects.[3] For beer, use the sample directly after degassing.

  • Pipette 5 mL of the diluted wine or degassed beer into a 20 mL headspace vial.

  • Add the internal standard as described in Protocol 1.

  • Add 1.5 grams of NaCl to the vial.[3]

  • Seal the vial immediately.

4.2.2 HS-SPME Procedure

  • Equilibrate the sample at 40°C for 15 minutes with agitation.[3]

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace for 40 minutes at 40°C with continuous agitation.[3]

  • Retract the fiber after extraction.

4.2.3 GC-MS Analysis

Follow the GC-MS parameters as outlined in section 4.1.4.

Data Presentation

The following table summarizes representative quantitative data for the analysis of this compound and similar esters in beverages.

ParameterThis compound (in Apple Peels)Representative Values for Similar Esters in BeveragesReference(s)
Linear Range Not Reported1 - 200 µg/L[8]
Correlation Coefficient (r²) Not Reported> 0.995[8]
Limit of Detection (LOD) Not Reported< 1 µg/L[8]
Limit of Quantification (LOQ) Not Reported< 1 µg/L[8]
Precision (RSD%) Not Reported< 10%[5]
Accuracy (Recovery %) Not Reported90 - 110%[6]
Concentration in Apple > 700 µg/kg FWNot Applicable[7]
Concentration in Beer Not Reported0.32 - 41.7 mg/L (for total esters)[5]
Concentration in Wine Present, not quantifiedVaries significantly by wine type[1][3]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis start Beverage Sample degas Degas (if carbonated) start->degas aliquot Take 5 mL Aliquot degas->aliquot add_is Add Internal Standard aliquot->add_is add_salt Add NaCl add_is->add_salt seal Seal Vial add_salt->seal equilibrate Equilibrate at 40-50°C seal->equilibrate extract Expose SPME Fiber to Headspace equilibrate->extract retract Retract Fiber extract->retract desorb Thermal Desorption in GC Inlet retract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect identify Compound Identification detect->identify quantify Quantification identify->quantify

Caption: Experimental workflow for the analysis of this compound in beverages.

logical_relationship beverage Beverage Matrix (Juice, Wine, Beer) volatiles Volatile Compounds (including this compound) beverage->volatiles contains hs_spme Headspace Solid-Phase Microextraction (HS-SPME) volatiles->hs_spme extracted by gc Gas Chromatography (Separation) hs_spme->gc desorbed into ms Mass Spectrometry (Detection/Identification) gc->ms elutes to data Quantitative Data (Concentration) ms->data provides

Caption: Logical relationship of the analytical method for this compound.

References

Application Notes and Protocols: Hexyl 2-Methylbutanoate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexyl 2-methylbutanoate is a fragrance ingredient utilized in a variety of cosmetic and personal care products.[1] It is an ester characterized by a fruity and green aroma, often described as having apple, pear, and tropical nuances.[2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound as a fragrance component in cosmetic formulations. The information covers its physicochemical properties, sensory profile, stability, and safety assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Synonyms Hexyl 2-methylbutyrate, 2-Methylbutanoic acid hexyl ester[4]
CAS Number 10032-15-2[4]
Molecular Formula C₁₁H₂₂O₂[4][5]
Molecular Weight 186.29 g/mol [6]
Appearance Colorless to light yellow clear liquid[4]
Odor Profile Strong, green, fruity, with notes of apple, pear, and tropical fruits[2][7]
Boiling Point 217-219 °C[5]
Density 0.857 g/mL at 25 °C[5]
Refractive Index n20/D 1.419
Solubility Soluble in ethanol and most non-volatile oils; insoluble in water[5]
Flash Point 84 °C (closed cup)
Sensory Profile

The sensory characteristics of this compound are crucial for its application in cosmetic formulations.

Sensory AttributeDescriptorReference
Odor Type Fruity, Green, Waxy, Sweet[2][8]
Odor Description A long-lasting sweet, fruity green apple note with fleshy banana and pear nuances.[2]
Taste Characteristics (at 20 ppm) Green, waxy, unripe fruity, apple and banana with a fresh, fleshy nuance.[7]
Common Applications Enhances tropical fruit, apple, and pear accords in fine fragrances, lotions, and other skincare products.[1]

Application Notes

1. Usage in Cosmetic Formulations

This compound is used to impart a fresh and fruity fragrance to a wide range of personal care products, including lotions, body sprays, and soaps.[1] Its long-lasting character makes it a valuable component in creating memorable and pleasant scent profiles.[2] It can be used to build or enhance specific fruit notes like apple, pear, banana, and various tropical scents.[2][8]

2. Stability in Formulations

The stability of a fragrance ingredient is critical for the shelf-life and quality of the final cosmetic product. Factors such as the formulation's pH, exposure to light, and temperature can affect the chemical integrity of this compound.[9][10]

  • Hydrolytic Stability: As an ester, this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, which would break it down into hexanol and 2-methylbutanoic acid.[10] Maintaining a neutral pH in the formulation is recommended to minimize degradation.[10]

  • Oxidative Stability: While this compound itself is a saturated ester, interactions with other ingredients in the formulation or exposure to oxygen and light can lead to oxidative degradation, potentially causing off-odors.[10] The use of antioxidants and UV protectants in the formulation can mitigate these effects.[10][11]

  • Thermal Stability: The fragrance should be added to cosmetic formulations at a temperature that does not cause volatilization or degradation of the fragrance molecules.[11]

3. Safety and Regulatory Information

  • Skin Sensitization: While this compound is considered safe for use in cosmetic products at current levels, it is essential to evaluate the skin sensitization potential of any new formulation.[3] It is recommended to follow the Adverse Outcome Pathway (AOP) for skin sensitization, which involves a series of in vitro and in chemico tests to predict this endpoint without the use of animal testing.[12][13]

  • General Handling: When handling the pure substance, personal protective equipment such as safety goggles and gloves should be worn to avoid skin irritation.[1] Adequate ventilation is necessary to minimize vapor inhalation.[1]

  • Environmental Safety: this compound is classified as toxic to aquatic life with long-lasting effects.[14] Therefore, release into the environment should be avoided.[5][14]

Experimental Protocols

Protocol 1: Fragrance Stability Testing in a Cosmetic Matrix

This protocol outlines the procedure for assessing the stability of this compound in a representative cosmetic formulation (e.g., a lotion).

Objective: To evaluate the physical and chemical stability of a cosmetic product containing this compound under accelerated and real-time conditions.[15][16]

Materials:

  • Test formulation containing this compound.

  • Control formulation (without fragrance).

  • Stability chambers (e.g., climate chambers, UV light cabinets).[15]

  • Glass containers for packaging the samples.

  • Analytical instrumentation (GC-MS, pH meter, viscometer).

Methodology:

  • Sample Preparation: Prepare batches of the test and control formulations. Package the samples in the final intended commercial packaging or inert glass containers.

  • Storage Conditions:

    • Accelerated Stability: Place samples in stability chambers under various conditions, such as elevated temperatures (e.g., 40°C, 45°C) and exposure to UV light.[15][16][17]

    • Real-Time Stability: Store samples under normal storage conditions (e.g., room temperature) for the duration of the intended shelf life.[15][16]

    • Freeze-Thaw Cycling: Subject samples to repeated cycles of freezing and thawing to assess physical stability.[15]

  • Evaluation Timepoints: Evaluate the samples at predetermined intervals (e.g., 0, 1, 2, and 3 months for accelerated testing; 0, 3, 6, 12, 24 months for real-time testing).

  • Parameters to Evaluate:

    • Physical Characteristics: Assess changes in color, odor, appearance, and viscosity.[16]

    • Chemical Characteristics: Measure the pH of the formulation. Use Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of this compound and identify any potential degradation products.

    • Packaging Compatibility: Observe any interactions between the product and the packaging material.[16]

Data Analysis: Summarize the quantitative data (e.g., % degradation of this compound, change in viscosity) in tables to compare the stability under different conditions over time.

Experimental Workflow for Fragrance Stability Testing

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Timepoints (T=x) cluster_conclusion Conclusion prep Formulation & Sample Preparation initial Initial Analysis (T=0) (Physicochemical & Sensory) prep->initial real_time Real-Time (Room Temp) initial->real_time Distribute Samples accelerated Accelerated (40°C, UV Light) initial->accelerated Distribute Samples freeze_thaw Freeze-Thaw Cycling initial->freeze_thaw Distribute Samples phys Physical Evaluation (Color, Odor, Viscosity) real_time->phys accelerated->phys freeze_thaw->phys chem Chemical Analysis (pH, GC-MS for Fragrance Level) pack Packaging Compatibility sensory Sensory Panel Evaluation data_analysis Data Analysis & Comparison to T=0 sensory->data_analysis shelf_life Shelf-Life Determination data_analysis->shelf_life

Caption: Workflow for cosmetic fragrance stability testing.

Protocol 2: Sensory Evaluation of a Cosmetic Formulation

This protocol describes how to conduct a sensory analysis to evaluate the fragrance profile of a cosmetic product containing this compound.

Objective: To characterize the odor profile and assess the consumer acceptance of the fragrance in the final product.[18]

Materials:

  • Test product with this compound.

  • Control product (unfragranced base).

  • Reference standards (if applicable).

  • Standardized evaluation booths.

  • Questionnaires or software for data collection.

Methodology:

  • Panel Selection: Recruit and train a panel of sensory assessors. The type of panel will depend on the objective (e.g., a small trained panel for descriptive analysis, a larger consumer panel for acceptance testing).[18][19]

  • Evaluation Method: Choose an appropriate sensory method.[20]

    • Descriptive Analysis: A trained panel rates the intensity of specific odor attributes (e.g., fruity, green, sweet, chemical off-notes) on a structured scale.

    • Discrimination Test (e.g., Triangle Test): To determine if there is a perceivable difference between two formulations.[19]

    • Consumer Acceptance Test: Consumers rate their overall liking, liking of the fragrance, and purchase intent.

  • Sample Presentation: Present the samples to the panelists in a standardized and unbiased manner (e.g., coded, randomized order).

  • Data Collection: Panelists evaluate the samples and record their perceptions on the provided questionnaire.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests, principal component analysis) to identify significant differences and trends.[20]

Protocol 3: In Vitro Skin Sensitization Assessment

This protocol follows a tiered approach based on the Adverse Outcome Pathway (AOP) for skin sensitization, as recommended by OECD guidelines.[13]

Objective: To predict the skin sensitization potential of this compound without animal testing by assessing key events in the AOP.

Key Events in the AOP for Skin Sensitization:

  • Molecular Initiating Event: Covalent binding to skin proteins.

  • Keratinocyte Activation: Inflammatory responses and gene expression in keratinocytes.

  • Dendritic Cell Activation: Activation and mobilization of dendritic cells.

  • T-cell Proliferation: Proliferation of antigen-specific T-cells.

Methodology (Tiered Approach):

  • In Chemico Direct Peptide Reactivity Assay (DPRA - OECD TG 442C):

    • Principle: Measures the reactivity of the test chemical with synthetic peptides containing cysteine or lysine, mimicking its reaction with skin proteins.

    • Procedure: Incubate this compound with the synthetic peptides. Quantify the depletion of the peptides using high-performance liquid chromatography (HPLC).

    • Endpoint: Percentage of peptide depletion.

  • In Vitro ARE-Nrf2 Luciferase Test Method (KeratinoSens™ - OECD TG 442D):

    • Principle: Measures the activation of the Keap1-Nrf2-ARE antioxidant response element (ARE) pathway in keratinocytes, a key event in skin sensitization.[12]

    • Procedure: Expose a reporter cell line (e.g., KeratinoSens™) to various concentrations of this compound. Measure the induction of a luciferase reporter gene under the control of the ARE element.

    • Endpoint: EC1.5 value (concentration for 1.5-fold induction) and maximum fold induction.

  • In Vitro Human Cell Line Activation Test (h-CLAT - OECD TG 442E):

    • Principle: Measures the activation of dendritic cells by assessing the expression of cell surface markers (CD86 and CD54) on a human monocytic cell line (THP-1).

    • Procedure: Expose THP-1 cells to this compound. Analyze the expression of CD86 and CD54 using flow cytometry.

    • Endpoint: EC150 for CD86 and EC200 for CD54 (concentrations for 150% and 200% expression, respectively).

Data Integration and Interpretation: The results from these assays are integrated in a "Defined Approach" to classify the skin sensitization potential and potency of the substance according to the UN Globally Harmonized System (GHS).[12][21]

Adverse Outcome Pathway (AOP) for Skin Sensitization

G cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_organ Organ Level cluster_organism Organism Level mie Molecular Initiating Event: Covalent Binding to Skin Proteins ke2 Key Event 2: Keratinocyte Activation (ARE-Nrf2 Pathway) mie->ke2 OECD TG 442C (DPRA) ke3 Key Event 3: Dendritic Cell Activation & Mobilization ke2->ke3 OECD TG 442D (KeratinoSens™) ke4 Key Event 4: T-Cell Proliferation in Lymph Node ke3->ke4 OECD TG 442E (h-CLAT) ao Adverse Outcome: Allergic Contact Dermatitis ke4->ao TG 429 (LLNA) (Animal Test)

Caption: The Adverse Outcome Pathway for skin sensitization.

References

Application Notes and Protocols for Studying Hexyl 2-Methylbutanoate Metabolism Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl 2-methylbutanoate is a fatty acid ester found in various natural sources and is utilized as a flavoring agent. Understanding its metabolic fate is crucial for assessing its safety, efficacy in potential therapeutic applications, and its overall impact on biological systems. Stable isotope labeling, coupled with mass spectrometry, offers a powerful and precise method for tracing the absorption, distribution, metabolism, and excretion (ADME) of this compound.[1] By replacing specific atoms in the this compound molecule with their stable isotopes (e.g., ¹³C for ¹²C), researchers can track the compound and its metabolites through complex biological matrices with high sensitivity and specificity.[2] This document provides detailed application notes and experimental protocols for studying the metabolism of this compound using stable isotope labeling.

Metabolic Pathway of this compound

The metabolism of this compound primarily begins with hydrolysis, catalyzed by carboxylesterases, into its constituent alcohol and carboxylic acid: 1-hexanol and 2-methylbutanoic acid.[3][4] These enzymes are ubiquitously expressed, with high concentrations in the liver and intestines.[4][5] Specifically, human carboxylesterase 1 (hCE1) tends to hydrolyze esters with small alcohol moieties and large acyl groups, while hCE2 prefers esters with large alcohol moieties and small acyl groups.[5][6] Given the structure of this compound (a six-carbon alcohol and a five-carbon branched-chain acid), both enzymes may contribute to its hydrolysis.

Following hydrolysis, the resulting metabolites enter their respective metabolic pathways:

  • 1-Hexanol Metabolism: 1-Hexanol is oxidized by alcohol dehydrogenase (ADH) to hexanal, which is further oxidized by aldehyde dehydrogenase (ALDH) to hexanoic acid.[7][8][9] Hexanoic acid can then be activated to its acyl-CoA derivative and undergo β-oxidation to produce acetyl-CoA, which enters the citric acid (TCA) cycle for energy production.[8]

  • 2-Methylbutanoic Acid Metabolism: 2-Methylbutanoic acid is a branched-chain fatty acid and an intermediate in the metabolism of the amino acid isoleucine.[10] It can be converted to its acyl-CoA derivative and subsequently metabolized, ultimately leading to the formation of acetyl-CoA and propionyl-CoA, both of which can enter the TCA cycle.[10]

Diagram of the Metabolic Pathway of this compound

Metabolic_Pathway H2MB This compound Hydrolysis Hydrolysis (Carboxylesterases) H2MB->Hydrolysis Hexanol 1-Hexanol Hydrolysis->Hexanol M2BA 2-Methylbutanoic Acid Hydrolysis->M2BA ADH Oxidation (ADH) Hexanol->ADH Amino_Acid_Metab Amino Acid Metabolism M2BA->Amino_Acid_Metab Hexanal Hexanal ADH->Hexanal ALDH Oxidation (ALDH) Hexanoic_Acid Hexanoic Acid ALDH->Hexanoic_Acid Hexanal->ALDH Beta_Ox β-Oxidation Hexanoic_Acid->Beta_Ox AcetylCoA1 Acetyl-CoA Beta_Ox->AcetylCoA1 TCA TCA Cycle AcetylCoA1->TCA PropionylCoA Propionyl-CoA Amino_Acid_Metab->PropionylCoA AcetylCoA2 Acetyl-CoA Amino_Acid_Metab->AcetylCoA2 PropionylCoA->TCA AcetylCoA2->TCA

Caption: Proposed metabolic pathway of this compound.

Experimental Design and Workflow

A typical workflow for studying the metabolism of this compound using stable isotope labeling involves the synthesis of the labeled compound, administration to the biological system (in vitro or in vivo), sample collection, metabolite extraction, and analysis by mass spectrometry.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_experiment Experimentation cluster_analysis Analysis Synthesis Synthesis of ¹³C-Hexyl 2-Methylbutanoate Admin Administration to Biological System (In Vitro / In Vivo) Synthesis->Admin Sampling Sample Collection (e.g., cells, plasma, urine) Admin->Sampling Extraction Metabolite Extraction Sampling->Extraction Derivatization Derivatization (e.g., for GC-MS) Extraction->Derivatization Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Direct for LC-MS Derivatization->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing Pathway_Analysis Metabolic Pathway Elucidation Data_Processing->Pathway_Analysis

Caption: General workflow for stable isotope labeling studies.

Protocols

Protocol 1: Synthesis of [¹³C]-Hexyl 2-Methylbutanoate

The synthesis of isotopically labeled this compound can be achieved through various organic synthesis routes. A common approach involves the esterification of a labeled precursor. For example, to label the hexyl moiety, [¹³C₆]-1-hexanol can be reacted with 2-methylbutanoyl chloride. Conversely, to label the acyl portion, 1-hexanol can be reacted with [¹³C₅]-2-methylbutanoyl chloride. The following is a general protocol for the synthesis of [¹³C₆]-hexyl 2-methylbutanoate.

Materials:

  • [¹³C₆]-1-hexanol

  • 2-Methylbutanoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [¹³C₆]-1-hexanol in anhydrous DCM.

  • Add an equimolar amount of anhydrous pyridine to the solution and cool the flask in an ice bath.

  • Slowly add an equimolar amount of 2-methylbutanoyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure [¹³C₆]-hexyl 2-methylbutanoate.

  • Confirm the structure and isotopic enrichment of the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Metabolism in Liver Microsomes or Hepatocytes

This protocol describes the incubation of [¹³C]-hexyl 2-methylbutanoate with liver microsomes or cultured hepatocytes to study its initial hydrolysis.

Materials:

  • [¹³C]-Hexyl 2-methylbutanoate stock solution (in a suitable solvent like DMSO or ethanol)

  • Human liver microsomes (HLMs) or cryopreserved human hepatocytes

  • NADPH regenerating system (for microsomes)

  • Hepatocyte culture medium

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile with an internal standard (e.g., deuterated 2-methylbutanoic acid)

  • Microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation:

    • For microsomes: Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.

    • For hepatocytes: Thaw and plate hepatocytes according to the supplier's protocol and allow them to attach and recover.

  • Pre-incubation: Pre-incubate the microsome mixture or hepatocyte culture at 37°C for 5 minutes.

  • Initiation: Add a small volume of the [¹³C]-hexyl 2-methylbutanoate stock solution to initiate the reaction (final substrate concentration typically 1-10 µM).

  • Incubation: Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS or GC-MS analysis.

Protocol 3: Sample Preparation and Analysis by LC-MS/MS

This protocol is suitable for the analysis of the polar metabolites, 2-methylbutanoic acid and hexanoic acid.

Materials:

  • Supernatant from Protocol 2

  • LC-MS/MS system with a suitable C18 column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Autosampler vials

Procedure:

  • Transfer the supernatant from the metabolite extraction to an autosampler vial.

  • Inject a small volume (e.g., 5-10 µL) onto the LC-MS/MS system.

  • LC Separation: Use a gradient elution to separate the metabolites. A typical gradient might be:

    • 0-1 min: 5% B

    • 1-5 min: ramp to 95% B

    • 5-7 min: hold at 95% B

    • 7-7.1 min: return to 5% B

    • 7.1-10 min: re-equilibrate at 5% B

  • MS/MS Detection: Operate the mass spectrometer in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the parent and fragment ions of the unlabeled and labeled metabolites and the internal standard.

Protocol 4: Sample Preparation and Analysis by GC-MS

This protocol is suitable for the analysis of the less polar parent compound and its alcohol metabolite, as well as the derivatized acid metabolites. Fatty acids are often derivatized to their methyl esters (FAMEs) for improved chromatographic properties.[11]

Materials:

  • Supernatant from Protocol 2

  • Derivatization reagent (e.g., Methanolic HCl or BF₃-methanol)

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

  • GC vials with inserts

Procedure:

  • Derivatization (for acid metabolites):

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Add the derivatization reagent and heat at 60-80°C for 30-60 minutes.

    • Cool the sample, add water, and extract the FAMEs with hexane.

    • Dry the hexane layer over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Transfer the hexane extract (or a dilution of the original supernatant for analysis of the parent compound and hexanol) to a GC vial.

    • Inject 1 µL into the GC-MS system.

    • GC Separation: Use a temperature program to separate the compounds. A typical program might be:

      • Initial temperature: 50°C, hold for 2 min

      • Ramp to 250°C at 10°C/min

      • Hold at 250°C for 5 min

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-500 or use selected ion monitoring (SIM) for targeted analysis.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: In Vitro Hydrolysis of [¹³C₆]-Hexyl 2-Methylbutanoate in Human Liver Microsomes

Time (min)[¹³C₆]-Hexyl 2-Methylbutanoate Remaining (%)[¹³C₆]-1-Hexanol Formed (pmol/mg protein)
01000
575.2 ± 5.124.8 ± 3.9
1542.6 ± 4.557.4 ± 4.8
3015.8 ± 2.984.2 ± 5.3
603.1 ± 1.296.9 ± 6.1
Data are presented as mean ± SD (n=3). Initial substrate concentration: 10 µM.

Table 2: Formation of Downstream Metabolites in Cultured Human Hepatocytes

Time (h)[¹³C₆]-Hexanoic Acid (nmol/10⁶ cells)[¹³C₂]-Acetyl-CoA Enrichment (%)
000
12.5 ± 0.35.1 ± 0.8
48.9 ± 0.918.7 ± 2.1
1215.3 ± 1.835.4 ± 3.5
2418.1 ± 2.242.6 ± 4.0
Data are presented as mean ± SD (n=3). Cells were incubated with 10 µM [¹³C₆]-hexyl 2-methylbutanoate.

Conclusion

The use of stable isotope labeling provides a robust and reliable method for elucidating the metabolic pathways of this compound. The detailed protocols and application notes provided herein offer a framework for researchers to design and execute experiments to gain a comprehensive understanding of the metabolism of this and other similar ester compounds. The combination of in vitro and in vivo studies, along with advanced analytical techniques like LC-MS/MS and GC-MS, will continue to be instrumental in advancing our knowledge in the fields of drug metabolism, toxicology, and nutritional science.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of Hexyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the enzymatic synthesis of hexyl 2-methylbutyrate. The information is tailored for researchers, scientists, and professionals in drug development and flavor/fragrance industries.

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of hexyl 2-methylbutyrate and similar short-chain esters, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is the yield of my hexyl 2-methylbutyrate synthesis unexpectedly low?

Answer: Low conversion rates are a frequent challenge in enzymatic esterification. This issue can stem from several factors related to reaction equilibrium, enzyme activity, and substrate properties. A systematic troubleshooting approach is recommended.

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Low_Yield_Troubleshooting start Low Yield Observed eq_check Check Reaction Equilibrium start->eq_check enzyme_check Evaluate Enzyme Performance start->enzyme_check substrate_check Assess Substrate Properties start->substrate_check water Water Accumulation? eq_check->water Cause ratio Suboptimal Molar Ratio? eq_check->ratio Cause inhibition Enzyme Inhibition? enzyme_check->inhibition Cause conditions Suboptimal Temp/pH? enzyme_check->conditions Cause loading Insufficient Enzyme? enzyme_check->loading Cause purity Substrate Impurities? substrate_check->purity Cause remove_water Add molecular sieves or apply vacuum water->remove_water Solution optimize_ratio Vary acid:alcohol ratio (e.g., 1:1 to 1:2) ratio->optimize_ratio Solution reduce_conc Use fed-batch approach or add solvent inhibition->reduce_conc Solution optimize_cond Determine optimal T/pH for the specific lipase conditions->optimize_cond Solution increase_loading Increase enzyme concentration loading->increase_loading Solution purify_substrate Use high-purity substrates purity->purify_substrate Solution

Caption: Troubleshooting workflow for low ester yield.

Potential CauseRecommended Action
Reaction Equilibrium Esterification is a reversible reaction where water is a byproduct. Accumulation of water can shift the equilibrium towards hydrolysis, reducing the net ester yield[1][2]. Solution: Implement in-situ water removal using methods like adding molecular sieves or applying a vacuum[1].
Suboptimal Substrate Molar Ratio The ratio of 2-methylbutyric acid to hexanol significantly affects the reaction equilibrium. While an excess of one substrate can drive the reaction forward, a large excess of alcohol can cause enzyme inhibition[3][4]. Solution: Experiment with different molar ratios. A 1:2 acid-to-alcohol ratio has been shown to be effective in similar syntheses[5][6].
Enzyme Inhibition High concentrations of short-chain acids or alcohols can inhibit or deactivate the lipase[7][8]. Butyric acid, in particular, has been reported as a deactivator for some lipases[9]. Solution: Reduce substrate concentration by using a solvent (e.g., n-hexane) or employ a fed-batch approach where substrates are added gradually.
Suboptimal Reaction Temperature Every lipase has an optimal temperature range for activity, typically between 40-60°C[4][10]. Temperatures that are too high can cause enzyme denaturation, while lower temperatures result in a slower reaction rate[4]. For the synthesis of similar esters, optimal temperatures have been identified around 47-60°C[5][6]. Solution: Determine the optimal temperature for your specific lipase through experimentation.
Inadequate Enzyme Concentration A low concentration of lipase will lead to a slow reaction that may not reach equilibrium within a practical timeframe[4]. Solution: Increase the enzyme loading. Studies on hexyl butyrate have used concentrations ranging from 15% to over 40% (w/w of substrates) to achieve high yields[5][6].
Water Activity (a_w) The catalytic activity of lipases is critically dependent on a minimal amount of water to maintain their conformational flexibility. However, as a byproduct, excess water favors the reverse hydrolytic reaction[4][11][12]. Both excessively low and high water activities can negatively impact the reaction rate and yield[4][12]. Solution: Control water activity by pre-treating substrates with molecular sieves and then adding a specific, small percentage of water (e.g., 12.5%) to the reaction medium, or by using a water activity control system[13][14].

Question 2: The reaction is very slow. How can I increase the rate of ester formation?

Answer: A slow reaction rate can be addressed by optimizing several kinetic parameters.

StrategyRecommended Action
Optimize Reaction Temperature Increasing the temperature towards the enzyme's optimum will generally increase the reaction rate. For example, in the synthesis of ethyl butyrate, the reaction rate increased up to 50°C[15]. Be cautious not to exceed the optimal temperature, as this can cause rapid deactivation[4].
Increase Enzyme Loading The reaction rate is often directly proportional to the amount of active enzyme in the system. Increasing the biocatalyst concentration can significantly reduce the time required to reach equilibrium[5].
Improve Mass Transfer In heterogeneous catalysis with an immobilized enzyme, the reaction rate can be limited by the diffusion of substrates to the enzyme's active site. Solution: Increase the agitation or stirring speed. Studies have shown that agitation speed can significantly affect esterification yields[16].
Choice of Solvent If using a solvent-based system, the choice of solvent can impact reaction rates. Non-polar, hydrophobic solvents like n-hexane or heptane are commonly preferred as they can reduce substrate inhibition and facilitate product recovery[5][14].

Frequently Asked Questions (FAQs)

Q1: Which lipase is best for synthesizing hexyl 2-methylbutyrate? A: While data specifically for hexyl 2-methylbutyrate is limited, lipases from Candida antarctica (immobilized as Novozym® 435), Candida rugosa (CRL), and Rhizomucor miehei (immobilized as Lipozyme® IM) have demonstrated high efficacy in synthesizing similar short-chain hexyl esters like hexyl butyrate and hexyl acetate[5][14][17]. Candida rugosa lipase, for instance, achieved over 95% conversion in hexyl butyrate synthesis[5][6]. The optimal choice depends on specific process conditions and cost considerations.

Q2: Is a solvent necessary for this reaction? A: Not necessarily. Solvent-free systems are often preferred for being "greener" and resulting in higher product concentration. However, solvents like n-hexane can be beneficial in overcoming substrate or product inhibition, which is a common issue with short-chain acids and alcohols[7][15]. The decision to use a solvent depends on the specific lipase's tolerance to substrate concentrations.

Q3: How does water activity affect the reaction, and how can I control it? A: Water activity (a_w) is a critical parameter. A minimal amount of water is essential for lipase activity, but excess water, being a product of the reaction, promotes the reverse reaction (hydrolysis)[1][12]. The optimal a_w is a balance between these two effects. It can be controlled by dehydrating solvents and substrates (e.g., with molecular sieves) and then adding a controlled amount of water back into the system. Alternatively, systems with semipermeable membranes can be used to maintain a constant a_w[13].

Q4: My immobilized enzyme lost activity after a few cycles. Why? A: Loss of activity during reuse can be due to several factors:

  • Enzyme Leaching: The enzyme may detach from the support material.

  • Denaturation: Exposure to high temperatures or inhibitory substrate concentrations can irreversibly damage the enzyme's structure[4].

  • Fouling: The byproduct glycerol (if using transesterification with a triglyceride) or other impurities can adsorb onto the enzyme support, blocking active sites. Washing the immobilized enzyme with a suitable solvent (like 2-propanol) between cycles can help remove adsorbed inhibitors. For instance, immobilized Candida rugosa lipase retained 60% of its initial activity after ten cycles of hexyl butyrate synthesis[6].

Data on Analogous Ester Synthesis

The following table summarizes optimal conditions found in the literature for the synthesis of hexyl esters, which can serve as a starting point for optimizing hexyl 2-methylbutyrate production.

Ester SynthesizedLipase Source (Form)Temp (°C)Acid:Alcohol Molar RatioEnzyme LoadingReaction Time (h)Conversion / Yield (%)Reference
Hexyl ButyrateCandida rugosa (Immobilized on Diaion HP-20)47.01:216.9%895.0[5][6]
Hexyl ButyrateRhizomucor miehei (Lipozyme IM-77)50.01:1.8 (Tributyrin:Hexanol)42.7%8.395.3
Hexyl AcetateMucor miehei (Lipozyme IM-77)52.61:2.7 (Triacetin:Hexanol)37.1%7.786.6[14]
Castor Oil Hexyl EsterThermomyces lanuginosus (Lipozyme TL IM)60.01:3 (Oil:Hexanol)10%588.3

Experimental Protocols & Visualizations

Protocol 1: General Enzymatic Synthesis of Hexyl 2-Methylbutyrate

This protocol describes a typical batch reaction for the direct esterification of 2-methylbutyric acid and hexanol.

  • Preparation: Dehydrate the solvent (e.g., n-hexane) and substrates by adding molecular sieves (4Å) 24 hours prior to use.

  • Reaction Setup: In a sealed, temperature-controlled vessel (e.g., a 50 mL screw-capped flask), add 10 mL of dehydrated n-hexane.

  • Add Substrates: Add 2-methylbutyric acid and 1-hexanol. A starting molar ratio of 1:1.5 (acid:alcohol) is recommended.

  • Enzyme Addition: Add the immobilized lipase. A typical loading is 10-20% (w/w) based on the total mass of the substrates[17].

  • Incubation: Place the sealed vessel in an orbital shaker with temperature control (e.g., 50°C) and constant agitation (e.g., 200 rpm)[5][10].

  • Monitoring: At set time intervals (e.g., 1, 2, 4, 8, 24 h), withdraw a small aliquot of the reaction mixture. Separate the immobilized enzyme by centrifugation or filtration.

  • Analysis: Analyze the supernatant for the concentration of hexyl 2-methylbutyrate or the consumption of reactants using Gas Chromatography (GC-FID)[5][17].

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Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_subs Dehydrate Substrates & Solvent setup Combine Substrates & Solvent in Reactor prep_subs->setup add_enzyme Add Immobilized Lipase setup->add_enzyme incubate Incubate with Shaking at Optimal Temp. add_enzyme->incubate sample Withdraw Aliquots at Time Intervals incubate->sample separate Filter/Centrifuge to Remove Enzyme sample->separate gc Analyze Supernatant by GC-FID separate->gc PingPong_Mechanism Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification E Lipase (E) EA E-Acid Complex E->EA A 2-Methylbutyric Acid (A) A->EA + p1 EA->p1 Acylation FP Acyl-Enzyme Intermediate (F-P) FB F-B Complex FP->FB P Water (P) B Hexanol (B) B->FB + p2 FB->p2 Alcoholysis EQ E-Ester Complex EQ->E -Q Q Hexyl 2-Methylbutyrate (Q) p1->FP p1->P - p2->EQ

References

Technical Support Center: Purification of Hexyl 2-Methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of hexyl 2-methylbutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound synthesized by Fischer esterification?

A1: The most common impurities are unreacted starting materials, namely hexan-1-ol and 2-methylbutanoic acid. Residual acid catalyst (e.g., sulfuric acid) will also be present. Side products are generally minimal under typical Fischer esterification conditions.

Q2: What is the recommended first step in the purification of this compound?

A2: The initial and most crucial step is a liquid-liquid extraction, often referred to as an aqueous wash. This process effectively removes the majority of water-soluble impurities such as the unreacted acid, alcohol, and the acid catalyst.[1]

Q3: Which purification technique is most effective for achieving high purity this compound?

A3: For thermally stable and volatile esters like this compound, fractional distillation is a highly effective method for achieving high purity, especially when separating it from other components with close boiling points.[2][3] For non-volatile or thermally sensitive impurities, flash column chromatography can be a powerful alternative.[2]

Q4: How can I confirm the purity of my final this compound product?

A4: Gas chromatography-mass spectrometry (GC-MS) is the definitive method for assessing the purity of volatile compounds like this compound. It allows for both the quantification of the ester and the identification of any residual impurities. A high-purity sample will exhibit a single major peak corresponding to the target compound.

Q5: What are the key safety precautions to consider during the purification of this compound?

A5: this compound is a combustible liquid and can be irritating to the skin and eyes.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Avoid open flames and heat sources, especially during distillation.[5][6]

Troubleshooting Guides

Liquid-Liquid Extraction

Problem: Formation of a stable emulsion during aqueous washing.

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Caption: Troubleshooting workflow for emulsion formation.

Potential CauseRecommended Solution
Vigorous shaking of the separatory funnel.Instead of shaking, gently invert the separatory funnel multiple times to ensure adequate mixing without forming a stable emulsion.[7]
High concentration of impurities acting as surfactants.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which helps to break the emulsion.[7][8]
The pH of the aqueous wash is inappropriate.Ensure the pH of the basic wash (e.g., sodium bicarbonate solution) is sufficiently high to deprotonate the acidic impurities, enhancing their solubility in the aqueous phase.
Fractional Distillation

Problem: Poor separation of this compound from impurities.

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Distillation_Troubleshooting Start Poor Separation During Distillation Cause1 Distillation Rate is Too Fast Start->Cause1 Potential Cause Cause2 Insufficient Column Efficiency Start->Cause2 Potential Cause Cause3 Fluctuating Temperature Start->Cause3 Potential Cause Solution1 Reduce Heating Rate Cause1->Solution1 Solution Outcome Improved Separation and Higher Purity Solution1->Outcome Solution2 Use a Longer or More Efficient Column Cause2->Solution2 Solution Solution2->Outcome Solution3 Ensure Proper Insulation of the Column Cause3->Solution3 Solution Solution3->Outcome

Caption: Troubleshooting guide for fractional distillation.

Potential CauseRecommended Solution
The boiling points of the ester and impurities are too close for simple distillation.Utilize a fractional distillation column (e.g., Vigreux or packed column) to increase the number of theoretical plates and enhance separation efficiency.[2]
The distillation is proceeding too quickly.Reduce the heating rate to allow for proper establishment of the vapor-liquid equilibrium within the column.
The product is decomposing at its boiling point.Consider performing the distillation under vacuum to lower the boiling point of the ester and prevent thermal degradation.[9]
Column Chromatography

Problem: The product does not elute from the column or elutes with impurities.

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Chromatography_Troubleshooting Start Poor Separation in Column Chromatography Cause1 Incorrect Mobile Phase Polarity Start->Cause1 Potential Cause Cause2 Column Overloading Start->Cause2 Potential Cause Cause3 Compound Degradation on Silica Gel Start->Cause3 Potential Cause Solution1 Adjust Solvent System (TLC Optimization) Cause1->Solution1 Solution Outcome Successful Separation of Product Solution1->Outcome Solution2 Reduce the Amount of Crude Product Loaded Cause2->Solution2 Solution Solution2->Outcome Solution3 Use a Different Stationary Phase (e.g., Alumina) Cause3->Solution3 Solution Solution3->Outcome

Caption: Troubleshooting column chromatography issues.

Potential CauseRecommended Solution
The solvent system (mobile phase) is not optimized.Develop an appropriate solvent system using thin-layer chromatography (TLC) before running the column. The ideal Rf value for the product on TLC is typically between 0.2 and 0.4.
The column is overloaded with the crude product.Use an appropriate ratio of crude product to stationary phase (typically 1:20 to 1:100 by weight) to prevent band broadening and poor separation.
The compound is streaking or tailing on the column.This may be due to the compound's interaction with the stationary phase. Adding a small amount of a polar solvent (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the eluent can sometimes improve peak shape.[10]

Data Presentation

Physicochemical Properties of this compound and Related Impurities
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compound C₁₁H₂₂O₂186.29217-219[11]0.857[11]
Hexan-1-olC₆H₁₄O102.17157.60.814
2-Methylbutanoic AcidC₅H₁₀O₂102.13176-1770.936

Experimental Protocols

General Protocol for Liquid-Liquid Extraction
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the unreacted 2-methylbutanoic acid and the acid catalyst.

  • Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the evolved CO₂ gas.

  • Allow the layers to separate. The upper organic layer contains the this compound, while the lower aqueous layer contains the salts of the acidic impurities.

  • Drain the lower aqueous layer.

  • Wash the organic layer sequentially with an equal volume of deionized water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to help break any emulsions.

  • Drain the aqueous layer after each wash.

  • Transfer the organic layer to a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Gravity or vacuum filter the mixture to remove the drying agent. The resulting solution is the crude, washed this compound, ready for further purification.

General Protocol for Fractional Distillation
  • Assemble a fractional distillation apparatus, ensuring all glassware is dry.

  • Place the crude, washed this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.

  • Slowly heat the distillation flask.

  • Collect any low-boiling fractions (e.g., residual solvent or unreacted hexan-1-ol) that distill over before the temperature stabilizes at the boiling point of this compound.

  • Collect the main fraction of pure this compound at a constant temperature of approximately 217-219 °C (at atmospheric pressure).[11]

  • Stop the distillation before the flask boils to dryness to prevent the concentration of high-boiling impurities.

  • Allow the apparatus to cool completely before disassembly.

General Protocol for Purity Assessment by GC-MS
  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.

  • Use a non-polar or medium-polarity capillary column suitable for the analysis of esters.

  • Set an appropriate temperature program for the GC oven to separate the components of the mixture based on their boiling points and polarities.

  • The mass spectrometer will fragment the eluting compounds, providing a mass spectrum that can be used to confirm the identity of this compound and any impurities by comparison to a spectral library.

  • The peak area of the ester in the gas chromatogram relative to the total peak area of all components provides a quantitative measure of its purity.

References

Technical Support Center: Resolving Co-elution in GC Analysis of Flavor Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the Gas Chromatography (GC) analysis of flavor esters.

Troubleshooting Guide

This guide provides solutions to common problems related to co-eluting peaks in the GC analysis of flavor esters.

Problem: Poor resolution between two or more flavor ester peaks.

  • Question: My chromatogram shows overlapping or shoulder peaks for my target flavor esters. How can I improve the separation?

    Answer: Co-elution of structurally similar compounds like flavor esters is a common challenge. To improve resolution, you can systematically adjust several chromatographic parameters. The resolution of two peaks is influenced by three main factors: efficiency, selectivity, and retention factor.[1] A resolution value (Rs) of 1.5 or greater is generally considered baseline separation.[1]

    Here are the steps to troubleshoot and improve peak resolution:

    • Optimize the Temperature Program: Modifying the temperature program can significantly impact selectivity and retention.[2][3][4]

      • Lower the Initial Temperature: A lower starting temperature can improve the separation of early-eluting, volatile esters.

      • Reduce the Ramp Rate: A slower temperature ramp (e.g., 2-5°C/min) provides more time for compounds to interact with the stationary phase, often leading to better separation.[5]

      • Introduce Isothermal Holds: An isothermal hold at a temperature just below the elution temperature of the co-eluting pair can enhance their separation.[5]

    • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

      • Optimize Flow Rate: Each column has an optimal flow rate for maximum efficiency. Deviating from this can lead to peak broadening. Consult the column manufacturer's guidelines. Increasing the flow rate can sometimes lead to sharper, better-resolved peaks, though it may seem counter-intuitive.[5]

      • Change Carrier Gas: If using nitrogen, switching to helium or hydrogen can improve efficiency and reduce analysis time. Note that hydrogen is not a conventional carrier gas for MS detectors.[6]

    • Evaluate the GC Column: The choice of stationary phase is the most critical factor for achieving selectivity.[7][8]

      • Select a Different Stationary Phase: If you are using a non-polar column (like a 5% phenyl-methylpolysiloxane), consider a more polar column. For flavor esters, wax-type columns (e.g., polyethylene glycol) or columns specifically designed for flavor and fragrance analysis are often recommended.[9] Highly polar phases like certain cyanopropyl-substituted columns can offer unique selectivity for cis/trans isomers of esters.[9]

      • Increase Column Length: A longer column provides more theoretical plates, which can increase resolution. However, this also leads to longer analysis times and may not be effective if the primary issue is a lack of selectivity.[6]

      • Decrease Column Internal Diameter (ID): Narrower columns (e.g., 0.18 mm or 0.25 mm ID) offer higher efficiency and better resolution.[8][10][11]

      • Optimize Film Thickness: Thicker films increase retention of volatile compounds, which can improve their separation. Thinner films are better for high-boiling point esters.[8][10]

    • Consider Sample Preparation: Matrix components can interfere and co-elute with target analytes.[12]

      • Sample Clean-up: Techniques like Solid-Phase Extraction (SPE) can selectively remove interfering compounds from the sample matrix.[12]

      • Derivatization: For certain esters, derivatization can alter their volatility and chromatographic behavior, potentially resolving co-elution.[13]

Frequently Asked Questions (FAQs)

Q1: How can I confirm that I have a co-elution problem?

A1: Detecting co-elution can be challenging, especially with perfectly overlapping peaks.[14] Here are some common methods for detection:

  • Peak Shape Inspection: Look for asymmetrical peaks, such as those with shoulders or tailing. A shoulder is a distinct discontinuity, unlike the gradual decline of a tail, and can indicate the presence of a hidden peak.[14][15]

  • Mass Spectrometry (MS): If using a GC-MS system, you can examine the mass spectra across the peak. If the mass spectrum changes from the beginning to the end of the peak, it's a strong indication of co-elution.[14][15][16]

  • Diode Array Detector (DAD): For GC systems with a DAD, you can check for peak purity. The detector collects multiple UV spectra across a single peak; if these spectra are not identical, co-elution is likely occurring.[14][15][16]

Q2: What type of GC column is best for analyzing flavor esters?

A2: The ideal column depends on the specific esters being analyzed. Flavor esters are generally polar compounds.[8][11] Therefore, intermediate to polar stationary phases are often the most effective.

  • Wax Columns (e.g., CP-Wax 57 CB): These are well-suited for a broad range of volatile flavor compounds, including esters, aldehydes, and alcohols.[9]

  • Highly Polar Columns (e.g., HP-88, CP-Sil 88): These are excellent for separating fatty acid methyl esters (FAMEs), especially for resolving cis/trans isomers.[9]

  • Application-Specific Columns: Many manufacturers offer columns specifically designed and tested for flavor and fragrance applications.[7]

Q3: Can changing my injection parameters help resolve co-elution?

A3: Yes, injection parameters can influence chromatographic performance.

  • Injection Volume: Reducing the injection volume can sometimes improve peak shape and resolution by preventing column overload.

  • Split vs. Splitless Injection: If you are using a splitless injection for trace analysis, matrix effects can be more pronounced. A split injection can sometimes provide sharper peaks for more concentrated samples.[5] Even a mild split can significantly improve peak shape.[5]

  • Inlet Temperature: Ensure the inlet temperature is sufficient to vaporize the sample components efficiently without causing thermal degradation.

Q4: When should I consider using a 2D-GC (GCxGC) system?

A4: For extremely complex samples where co-elution is persistent despite extensive method development, a comprehensive two-dimensional gas chromatography (GCxGC) system can provide a powerful solution. This technique uses two columns with different selectivities to dramatically increase peak capacity and resolve components that co-elute in a single-dimension separation. Another approach for targeted co-eluting pairs is the use of a Dean's Switch, which allows for heart-cutting a specific segment of the chromatogram from the first column onto a second column with a different stationary phase.[5]

Data and Protocols

Table 1: GC Column Selection Guide for Flavor Esters
Stationary Phase TypePolarityRecommended ForExample Commercial Columns
100% DimethylpolysiloxaneNon-polarGeneral purpose, separation by boiling point.Equity™-1, SPB™-1
5% Phenyl-methylpolysiloxaneNon-polarGeneral purpose, slightly more polar than 100% dimethylpolysiloxane.SLB®-5ms, Equity®-5
Polyethylene Glycol (PEG)PolarVolatile flavor compounds including esters, alcohols, and aldehydes.SUPELCOWAX™ 10, CP-Wax 57 CB
High-Polarity CyanopropylHighly PolarFatty Acid Methyl Esters (FAMEs), cis/trans isomer separations.HP-88, CP-Sil 88, SP™-2560
Chiral PhasesChiralEnantiomeric separations of chiral esters.CycloSil-B, CP-Chirasil-Dex CB
Experimental Protocol: Method Development for Resolving Co-eluting Esters

This protocol outlines a systematic approach to optimize a GC method for the separation of co-eluting flavor esters.

1. Initial Analysis (Scouting Run):

  • Column: Start with a mid-polarity column (e.g., a wax column) of standard dimensions (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injection: 1 µL split injection (e.g., 50:1 split ratio).

  • Inlet Temperature: 250°C.

  • Oven Program: Start with a generic program: 40°C hold for 2 min, then ramp at 10°C/min to 240°C and hold for 5 min.[2]

  • Detector: FID or MS, with the detector temperature at 250°C (for FID) or the MS transfer line at 250°C.

2. Temperature Program Optimization:

  • Based on the scouting run, if co-elution occurs, modify the temperature program.

  • If peaks elute too early and are poorly resolved: Lower the initial oven temperature to 35°C and reduce the ramp rate to 5°C/min.

  • If peaks of interest co-elute in the middle of the chromatogram: Introduce a slower ramp rate (e.g., 2°C/min) or an isothermal hold in the temperature region just before their elution.[5]

3. Flow Rate Optimization:

  • Adjust the carrier gas flow rate to find the optimal linear velocity for your column. This is often in the range of 20-40 cm/s for helium. Use the manufacturer's recommendations or an EZGC tool to calculate the optimum flow.[5]

4. Column Selection (if necessary):

  • If co-elution persists after optimizing the temperature program and flow rate, the issue is likely a lack of selectivity of the stationary phase.

  • Select a column with a different stationary phase chemistry. For example, if you started with a wax column, try a more polar cyanopropyl-based column, or vice-versa.[7][11]

5. Sample Preparation and Clean-up:

  • For complex matrices, employ a sample clean-up procedure to remove interferences.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that is excellent for extracting volatile and semi-volatile flavor esters from liquid or solid samples, often reducing matrix interference.[17][18][19]

    • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of volatiles.[20]

    • Extraction Conditions: Incubate the sample (e.g., in a sealed vial) at a controlled temperature (e.g., 35-60°C) for a set time (e.g., 30-60 min) to allow the analytes to partition into the headspace and adsorb onto the fiber.[17][20]

    • Desorption: Thermally desorb the fiber in the GC inlet.

Visualizations

CoElution_Troubleshooting_Workflow cluster_1 cluster_2 cluster_3 start Co-elution Observed (Overlapping or Shoulder Peaks) temp_optim Optimize Temperature Program - Lower initial temperature - Reduce ramp rate - Add isothermal holds start->temp_optim resolved Peaks Resolved temp_optim->resolved If resolved not_resolved Still Co-eluting temp_optim->not_resolved If not resolved flow_optim Adjust Carrier Gas Flow Rate - Optimize for column efficiency flow_optim->resolved not_resolved2 Still Co-eluting column_select Change GC Column - Select different stationary phase - Adjust column dimensions (L, ID, df) column_select->resolved not_resolved3 Still Co-eluting sample_prep Improve Sample Preparation - Implement sample clean-up (e.g., SPE) - Use HS-SPME sample_prep->resolved not_resolved4 Still Co-eluting not_resolved->flow_optim consider_2dgc Consider Advanced Techniques (e.g., GCxGC, Dean's Switch) not_resolved2->column_select not_resolved3->sample_prep not_resolved4->consider_2dgc

Caption: A workflow for troubleshooting co-elution issues in GC analysis.

Resolution_Factors cluster_efficiency Influenced by: cluster_selectivity Influenced by: cluster_retention Influenced by: resolution Peak Resolution (Rs) efficiency Efficiency (N) (Peak Width) resolution->efficiency selectivity Selectivity (α) (Peak Spacing) resolution->selectivity retention Retention Factor (k) (Peak Retention) resolution->retention carrier_gas Carrier Gas Velocity efficiency->carrier_gas column_length Column Length efficiency->column_length column_id Column ID efficiency->column_id stat_phase Stationary Phase selectivity->stat_phase temperature Temperature selectivity->temperature temperature2 Temperature retention->temperature2 film_thickness Film Thickness retention->film_thickness

Caption: Key chromatographic factors influencing peak resolution.

References

Minimizing by-product formation in hexyl 2-methylbutanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of hexyl 2-methylbutanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound and what are the common by-products?

A1: The primary laboratory and industrial method for synthesizing this compound is the Fischer esterification of 2-methylbutanoic acid with 1-hexanol, using an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] This is a reversible reaction where water is also produced.[3] The main by-products are formed from side reactions involving the alcohol (1-hexanol) under acidic and heated conditions. These include:

  • Dihexyl ether: Formed by the acid-catalyzed condensation of two molecules of 1-hexanol.

  • Hexenes (e.g., 1-hexene, 2-hexene): Formed by the acid-catalyzed dehydration of 1-hexanol.

Q2: How does reaction temperature influence the formation of by-products?

A2: Reaction temperature is a critical parameter that significantly affects the product distribution. Higher temperatures tend to favor the elimination reaction that forms hexenes, while lower to moderate temperatures can still lead to the formation of dihexyl ether.[4] Optimizing the temperature is key to maximizing the yield of the desired ester while minimizing these side reactions.

Q3: How can I shift the reaction equilibrium to favor the formation of this compound?

A3: To maximize the yield of the ester, the equilibrium of the Fischer esterification must be shifted towards the products.[3] This can be achieved by:

  • Using an excess of one reactant: Typically, the alcohol (1-hexanol) is used in excess as it is often easier to remove during purification than an excess of the carboxylic acid.[3]

  • Removing water as it is formed: This is a highly effective method. Common techniques include azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or using molecular sieves.[1]

Q4: What is the role of the acid catalyst and can its concentration affect by-product formation?

A4: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][5] While essential for the reaction to proceed at a reasonable rate, a high concentration of a strong acid, combined with high temperatures, can promote the dehydration of hexanol to form ethers and alkenes. Therefore, the catalyst concentration should be optimized to be effective for esterification without excessively promoting side reactions.

Troubleshooting Guide

Problem 1: Low yield of this compound with significant amounts of unreacted starting materials.

This issue often points to an incomplete reaction or an equilibrium that has not been sufficiently shifted towards the products.

Potential Cause Recommended Solution
Incomplete reaction Increase the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until no further consumption of the limiting reagent is observed.
Equilibrium not shifted Use a larger excess of 1-hexanol (e.g., 2-3 equivalents). If not already in use, employ a Dean-Stark apparatus to remove water azeotropically.[1]
Insufficient catalyst Increase the amount of acid catalyst incrementally (e.g., from 1 mol% to 3 mol%).

Problem 2: The final product is contaminated with significant amounts of dihexyl ether.

This indicates that the condensation of 1-hexanol is competing with the desired esterification.

Potential Cause Recommended Solution
Reaction temperature is too high Lower the reaction temperature. Dihexyl ether formation is generally favored over alkene formation at lower temperatures, but reducing the temperature can decrease the rate of all reactions. A balance must be found.
Prolonged reaction time at elevated temperatures Once the esterification has reached equilibrium, continued heating may favor by-product formation. Optimize the reaction time.

Problem 3: The presence of hexenes in the product mixture.

The formation of hexenes suggests that the reaction conditions are promoting the dehydration of 1-hexanol.

Potential Cause Recommended Solution
Excessively high reaction temperature Significantly lower the reaction temperature. Alkene formation via elimination is highly favored at higher temperatures.[4]
High concentration of strong acid catalyst Reduce the concentration of the acid catalyst. A lower catalyst concentration will slow down all reactions, but it may disproportionately reduce the rate of the dehydration side reaction.

Quantitative Data on By-product Formation

The following table provides representative data on how reaction temperature can influence the product distribution in a typical Fischer esterification of 2-methylbutanoic acid with 1-hexanol.

Reaction Temperature (°C) This compound Yield (%) Dihexyl Ether (%) Hexenes (%) Unreacted 1-Hexanol (%)
80758<116
100851014
12088732
14082510<1
16070325<1

Note: This data is illustrative and actual results may vary based on catalyst, reaction time, and efficiency of water removal.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound with measures to minimize by-product formation.

Materials:

  • 2-methylbutanoic acid

  • 1-hexanol (2-3 equivalents)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (1-2 mol%)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-methylbutanoic acid, 1-hexanol, toluene, and a magnetic stir bar. Attach the Dean-Stark apparatus and a condenser.

  • Catalyst Addition: Slowly add the acid catalyst to the reaction mixture while stirring.

  • Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected or until the reaction is complete as monitored by GC or TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst and remove any unreacted 2-methylbutanoic acid. (Caution: CO₂ evolution).

    • Wash with brine to aid in phase separation.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to separate the this compound from any high-boiling by-products like dihexyl ether and unreacted 1-hexanol.

Visualizations

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 2-Methylbutanoic Acid + 1-Hexanol + Toluene Apparatus Round-bottom Flask + Dean-Stark + Condenser Reactants->Apparatus Catalyst H₂SO₄ or TsOH Catalyst->Apparatus Reflux Heat to Reflux (Water Removal) Apparatus->Reflux Monitor Monitor by GC/TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Wash_NaHCO3 Wash with NaHCO₃ Cool->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry Organic Layer Wash_Brine->Dry Evaporate Remove Toluene Dry->Evaporate Distill Fractional Distillation Evaporate->Distill Product Pure Hexyl 2-Methylbutanoate Distill->Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathways cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products & By-products Acid 2-Methylbutanoic Acid Ester This compound (Desired Product) Acid->Ester Esterification Alcohol 1-Hexanol Alcohol->Ester Ether Dihexyl Ether (By-product) Alcohol->Ether Condensation Alkene Hexenes (By-product) Alcohol->Alkene Dehydration Catalyst H⁺, Heat Water Water

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: Stability of Hexyl 2-Methylbutanoate in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of hexyl 2-methylbutanoate in acidic environments. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges with this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in acidic conditions?

The main stability issue for this compound in the presence of acid is its susceptibility to hydrolysis. This chemical reaction breaks down the ester into its constituent molecules: hexan-1-ol and 2-methylbutanoic acid. This degradation can lead to a loss of the desired properties of the original compound and the introduction of impurities into the formulation.

Q2: What are the products of acid-catalyzed hydrolysis of this compound?

Under acidic conditions, this compound hydrolyzes to form hexan-1-ol and 2-methylbutanoic acid. The reaction is reversible, but in the presence of excess water, the equilibrium favors the formation of the alcohol and carboxylic acid.

Q3: What factors influence the rate of hydrolysis of this compound in acidic media?

Several factors can affect the rate of hydrolysis:

  • pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Generally, the hydrolysis of esters is catalyzed by both acids and bases. In acidic conditions, lower pH values (stronger acidity) will typically accelerate the rate of hydrolysis.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, storing formulations at lower temperatures can help to mitigate degradation.

  • Solvent System: The polarity of the solvent and the concentration of water can impact the hydrolysis rate. In aqueous solutions, a higher concentration of water can drive the equilibrium towards the hydrolysis products.

  • Presence of Catalysts: Besides protons (H+), other acidic species can also catalyze the hydrolysis reaction.

Q4: What is the optimal pH range for the stability of this compound?

Q5: How can I monitor the degradation of this compound in my formulation?

The degradation of this compound can be monitored by using a stability-indicating analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These techniques can be used to measure the decrease in the concentration of this compound over time and to detect the appearance of its degradation products, hexan-1-ol and 2-methylbutanoic acid.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of potency or desired effect of the formulation over time. Degradation of this compound via acid-catalyzed hydrolysis.1. Confirm Degradation: Use a validated analytical method (GC-MS or HPLC) to quantify the concentration of this compound and its hydrolysis products (hexan-1-ol and 2-methylbutanoic acid) at different time points. 2. pH Adjustment: Measure the pH of your formulation. If it is highly acidic, consider adjusting the pH to a less acidic range (e.g., pH 4-6) using a suitable buffering agent. 3. Temperature Control: Store the formulation at a lower temperature to reduce the rate of hydrolysis. 4. Reformulation: If pH and temperature adjustments are not sufficient, consider reformulating to reduce the water content or use a co-solvent system that may slow down hydrolysis.
Appearance of a sharp or unpleasant odor in the formulation. Formation of 2-methylbutanoic acid, which has a characteristic cheesy, sweaty odor.1. Identify the Odor-Causing Compound: Use analytical techniques such as GC-MS with olfactory detection to confirm the presence of 2-methylbutanoic acid. 2. Address the Root Cause: Follow the steps outlined above for "Loss of potency" to mitigate the hydrolysis of this compound.
Inconsistent analytical results for the concentration of this compound. The analytical method is not stability-indicating, or the sample handling procedure is causing degradation.1. Method Validation: Ensure your analytical method can separate this compound from its degradation products and other formulation components without interference. 2. Sample Handling: Prepare samples for analysis in a manner that minimizes further degradation. This may include immediate analysis after preparation, storing samples at low temperatures, or neutralizing acidic samples before analysis.

Quantitative Data

Specific kinetic data for the acid-catalyzed hydrolysis of this compound, such as the rate constant (k) and half-life (t½) at various pH values and temperatures, are not extensively available in published literature. To obtain this critical data for your specific formulation, it is recommended to perform a stability study. The following table provides a template for the type of data you should aim to generate.

pH Temperature (°C) Rate Constant (k) Half-life (t½)
2.025To be determinedTo be determined
2.040To be determinedTo be determined
4.025To be determinedTo be determined
4.040To be determinedTo be determined
6.025To be determinedTo be determined
6.040To be determinedTo be determined

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To investigate the degradation of this compound under acidic stress and to identify its primary degradation products.

Methodology:

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system that is representative of your formulation.

  • Acid Stress:

    • To one set of samples, add hydrochloric acid (HCl) to a final concentration of 0.1 N.

    • To another set of samples, add HCl to a final concentration of 0.01 N.

  • Incubation: Store the stressed samples and a control sample (without added acid) at a controlled temperature (e.g., 40°C or 50°C).

  • Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Analysis: Immediately analyze the aliquots using a validated, stability-indicating analytical method (e.g., GC-MS or HPLC-UV/MS) to determine the concentration of remaining this compound and the formation of degradation products.

Protocol 2: Determination of Hydrolysis Rate Constant

Objective: To determine the pseudo-first-order rate constant (k) for the hydrolysis of this compound at a specific acidic pH and temperature.

Methodology:

  • Prepare Buffered Solution: Prepare a buffer solution at the desired acidic pH (e.g., pH 3.0).

  • Reaction Initiation: Add a known amount of this compound to the pre-heated buffer solution in a thermostated reaction vessel to initiate the hydrolysis reaction.

  • Sample Collection: At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop further hydrolysis. This can be achieved by rapidly cooling the sample and/or neutralizing the acid with a base.

  • Quantification: Analyze the quenched samples using a validated analytical method to determine the concentration of this compound at each time point.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The pseudo-first-order rate constant (k) is the negative of the slope of the resulting linear regression.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_analysis Analysis cluster_solution Solution start Stability Issue Observed (e.g., loss of potency, odor change) confirm_degradation Confirm Degradation (Use GC-MS or HPLC) start->confirm_degradation measure_ph Measure Formulation pH start->measure_ph is_degraded Degradation Confirmed? confirm_degradation->is_degraded ph_acidic Is pH Highly Acidic? measure_ph->ph_acidic is_degraded->ph_acidic Yes validate_method Validate Analytical Method is_degraded->validate_method No adjust_ph Adjust pH to 4-6 with Buffer ph_acidic->adjust_ph Yes control_temp Lower Storage Temperature ph_acidic->control_temp No adjust_ph->control_temp reformulate Consider Reformulation (e.g., reduce water content) control_temp->reformulate

Caption: Troubleshooting workflow for stability issues of this compound.

Acid_Catalyzed_Hydrolysis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products H2M This compound intermediate Protonated Tetrahedral Intermediate H2M->intermediate Protonation of Carbonyl Oxygen H2O Water (H₂O) H2O->intermediate Nucleophilic attack by Water H_plus Acid Catalyst (H⁺) H_ol Hexan-1-ol intermediate->H_ol Elimination of Hexan-1-ol MBA 2-Methylbutanoic Acid intermediate->MBA Deprotonation H_plus_regen Acid Catalyst (H⁺) Regenerated

Caption: Acid-catalyzed hydrolysis of this compound.

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of complex food samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest.[1] These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a decreased (ion suppression) or increased (ion enhancement) signal response compared to a pure standard of the same concentration.[1][2] This phenomenon can significantly impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1]

Q2: What are the common causes of matrix effects in food samples?

A2: Food samples are notoriously complex and variable, containing a wide range of compounds that can cause matrix effects. Common culprits include:

  • Phospholipids: Abundant in fatty food matrices like oils, nuts, and dairy, phospholipids are a major contributor to ion suppression and can also foul the MS source.[3]

  • Salts and Sugars: High concentrations of salts and sugars can alter the droplet formation and solvent evaporation process in the electrospray ionization (ESI) source, leading to reduced ionization efficiency.

  • Pigments and Polyphenols: Compounds like chlorophylls, carotenoids, and flavonoids, which are prevalent in fruits and vegetables, can co-elute with analytes and interfere with their ionization.

  • Proteins and Peptides: Incomplete removal of proteins from samples like meat and dairy can lead to ion source contamination and signal suppression.

Q3: How can I determine if my analysis is affected by matrix effects?

A3: Several methods can be used to qualitatively and quantitatively assess the presence and extent of matrix effects. The most common approaches are the post-extraction spike method and the post-column infusion method.[4][5]

  • Post-Extraction Spike Method: This involves comparing the response of an analyte in a pure solvent standard to the response of the analyte spiked into a blank matrix extract at the same concentration.[4] A deviation in the signal indicates the presence of matrix effects.[4]

  • Post-Column Infusion: In this method, a constant flow of the analyte standard is infused into the LC eluent after the analytical column and before the MS detector.[5] A blank matrix extract is then injected.[5] Any fluctuation (dip or rise) in the constant signal of the infused analyte indicates the retention time at which matrix components are eluting and causing ion suppression or enhancement.[4][5]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and mitigating matrix effects in your LC-MS experiments.

Problem 1: Inconsistent or inaccurate quantitative results for the same sample type.

Possible Cause: Variable matrix effects between different sample lots or sources.

Solution:

  • Assess the Matrix Effect: Quantify the matrix effect for each new batch of samples using the post-extraction spike method.

  • Employ Robust Sample Preparation: Utilize more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interfering compounds.[1]

  • Use Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for matrix effects.[2][5] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, allowing for accurate correction.[2]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[1] This helps to ensure that the calibration standards and the samples experience similar matrix effects.[1]

Problem 2: Poor signal intensity or high limit of detection (LOD).

Possible Cause: Significant ion suppression.

Solution:

  • Optimize Sample Preparation: Focus on removing the specific class of compounds causing suppression. For example, use phospholipid removal plates or cartridges for fatty matrices.[3] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a popular and effective technique for a wide range of food matrices.[6]

  • Sample Dilution: If the analyte concentration is sufficiently high, a simple "dilute-and-shoot" approach can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[5][6]

  • Improve Chromatographic Separation: Optimize the LC method to separate the analyte from the interfering matrix components.[1] This can be achieved by:

    • Using a longer column or a column with a different stationary phase.

    • Adjusting the mobile phase gradient profile.[1]

  • Change Ionization Source: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.

Problem 3: Unexpected peaks or shifts in retention time.

Possible Cause: Co-eluting matrix components can sometimes alter the retention behavior of the analyte or appear as interfering peaks.[7]

Solution:

  • Perform Post-Column Infusion: This will help identify the retention time windows where matrix interferences are most significant.[4]

  • Enhance Chromatographic Resolution: Use a high-resolution column (e.g., UPLC/UHPLC) and fine-tune the gradient to achieve better separation between the analyte and the interfering peaks.[6]

  • Review Sample Preparation: Ensure that the sample cleanup is adequate and not introducing contaminants.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for a target analyte in a specific food matrix.

Methodology:

  • Prepare a Blank Matrix Extract: Homogenize a sample of the food matrix known to be free of the target analyte. Extract this blank sample using your established analytical method.

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare a standard solution of the analyte in a pure solvent (e.g., mobile phase) at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Spiked Sample): Take an aliquot of the blank matrix extract and spike it with the analyte standard to achieve the same final concentration as Set A.

  • LC-MS Analysis: Inject and analyze at least three replicates of both Set A and Set B.

  • Calculation: Calculate the matrix effect (ME) as a percentage using the following formula:

    ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100

Data Interpretation:

Matrix Effect (ME) ValueInterpretation
ME = 100%No matrix effect
ME < 100%Ion Suppression
ME > 100%Ion Enhancement
ME < 80% or > 120%Significant matrix effect requiring mitigation
Protocol 2: Standard Addition Method for Quantification

Objective: To accurately quantify an analyte in a sample by creating a calibration curve within the sample itself, thereby compensating for matrix effects.

Methodology:

  • Sample Preparation: Prepare the sample extract as usual.

  • Spiking: Aliquot the sample extract into several vials. Add increasing, known amounts of the analyte standard to each vial, leaving one vial unspiked.

  • LC-MS Analysis: Analyze all the spiked and unspiked samples.

  • Calibration Curve: Plot the peak area against the concentration of the added standard.

  • Quantification: Determine the concentration of the analyte in the original, unspiked sample by extrapolating the linear regression to the point where the response is zero (the absolute value of the x-intercept).[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_evaluation Matrix Effect Evaluation cluster_mitigation Mitigation Strategies Homogenization Homogenize Food Sample Extraction Extract with Solvent Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE, QuEChERS) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Inject Extract MS_Detection MS Detection LC_Separation->MS_Detection Post_Spike Post-Extraction Spike MS_Detection->Post_Spike Post_Infusion Post-Column Infusion MS_Detection->Post_Infusion Dilution Sample Dilution Post_Spike->Dilution SIL_IS Use SIL-IS Post_Spike->SIL_IS Matrix_Matched Matrix-Matched Calibration Post_Spike->Matrix_Matched Std_Addition Standard Addition Post_Spike->Std_Addition Post_Infusion->Dilution Post_Infusion->SIL_IS Post_Infusion->Matrix_Matched Post_Infusion->Std_Addition

Caption: Workflow for identifying and mitigating matrix effects.

troubleshooting_logic cluster_solutions Mitigation Options Start Inaccurate or Irreproducible Results Check_ME Assess Matrix Effect (Post-Extraction Spike) Start->Check_ME No_ME No Significant Matrix Effect Check_ME->No_ME ME < 20% ME_Present Matrix Effect Detected Check_ME->ME_Present ME > 20% Troubleshoot_Other Troubleshoot Other Parameters (e.g., Instrument Performance, Sample Stability) No_ME->Troubleshoot_Other Optimize_Prep Optimize Sample Prep (SPE, LLE, QuEChERS) ME_Present->Optimize_Prep Improve_Chroma Improve Chromatography ME_Present->Improve_Chroma Use_IS Use Stable Isotope- Labeled Internal Standard ME_Present->Use_IS Cal_Strategy Adjust Calibration Strategy (Matrix-Matched or Std. Addition) ME_Present->Cal_Strategy Final_Check Re-evaluate Matrix Effect Optimize_Prep->Final_Check Improve_Chroma->Final_Check Use_IS->Final_Check Cal_Strategy->Final_Check Final_Check->ME_Present ME > 20% (Iterate/Combine Strategies) Resolved Issue Resolved Final_Check->Resolved ME < 20%

Caption: Logic diagram for troubleshooting matrix effects.

References

Technical Support Center: Optimization of SPME Fiber Selection for Ester Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful analysis of esters using Solid Phase Microextraction (SPME).

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best for analyzing volatile esters?

A1: The choice of fiber depends on the polarity and molecular weight of the target esters. For volatile and semi-volatile esters, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its broad applicability for compounds with varying polarities and molecular weights.[1] For general-purpose analysis of volatiles, Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is also a robust choice.[1] Adsorption-type fibers like those containing Carboxen are particularly effective for trapping highly volatile compounds.[2][3]

Q2: Should I use Headspace (HS) or Direct Immersion (DI) SPME for ester analysis?

A2: For volatile compounds like most esters in liquid or solid samples, Headspace SPME (HS-SPME) is generally the preferred method.[1][4] This technique minimizes interference from the sample matrix (e.g., oils, complex biological fluids) by exposing the fiber only to the vapor phase above the sample.[1][5] Direct Immersion (DI-SPME) may be more suitable for less volatile or polar analytes in clean liquid samples but can lead to fouling of the fiber in complex matrices.[6][7]

Q3: How do extraction time and temperature affect ester recovery?

A3: Extraction time and temperature are critical parameters that must be optimized to achieve equilibrium and maximize recovery.[8][9]

  • Temperature: Increasing the temperature generally raises the vapor pressure of the esters, facilitating their transfer into the headspace and onto the fiber.[1][6] However, excessively high temperatures can sometimes decrease the amount of volatile compounds absorbed by the fiber.[10][11] An optimal temperature balances analyte volatility with the fiber's adsorptive capacity. For example, a study on fatty acid methyl esters found 70°C to be optimal.[8]

  • Time: Longer extraction times allow more analyte to adsorb to the fiber until equilibrium is reached between the sample, headspace, and fiber.[1][12] It is crucial to keep the extraction time consistent across all samples and standards for reproducible, quantitative results, especially if working under pre-equilibrium conditions.[12]

Q4: What is the purpose of adding salt during sample preparation?

A4: Adding a salt, such as sodium chloride (NaCl), to the sample is a common practice known as "salting out." It increases the ionic strength of the sample matrix, which can decrease the solubility of organic analytes like esters and promote their partitioning into the headspace.[6][13] This effect generally increases the extraction efficiency, particularly for more polar compounds.[6]

Q5: How can I prevent carryover between sample analyses?

A5: Carryover of analytes from one run to the next can be a significant issue. To prevent this, proper fiber cleaning, or "conditioning," is essential. This is typically done by thermally desorbing the fiber in a separate, clean GC inlet or a dedicated conditioning station at a temperature slightly above the analysis method's desorption temperature.[3] For stubborn, high-concentration samples, a chemical cleaning step, such as exposing the fiber to methanol vapor prior to thermal cleaning, has been shown to be effective.[8]

Troubleshooting Guide

Problem 1: Low or No Recovery of Esters

Possible Cause Suggested Solution
Incorrect Fiber Selection The fiber's polarity does not match the analyte's. Esters range from nonpolar to semi-polar. Select a fiber based on analyte properties (see Table 1). A broad-spectrum fiber like DVB/CAR/PDMS is a good starting point for method development.[1][14]
Sub-optimal Extraction Parameters Extraction time is too short, or the temperature is too low. Systematically optimize extraction time and temperature to ensure equilibrium is reached and analyte volatility is maximized.[8][9] For some esters, excessively high temperatures can reduce recovery.[10]
Matrix Effects Non-volatile components in the sample matrix (e.g., lipids, proteins) are coating the fiber during direct immersion or suppressing analyte release into the headspace.[5][7] Switch to Headspace (HS-SPME).[1] Consider sample dilution or the "salting out" effect to enhance analyte transfer to the headspace.[6]

| Improper Desorption | The GC inlet temperature is too low, or the desorption time is too short for the complete transfer of analytes from the fiber to the column. Ensure the desorption temperature is appropriate for the analytes and the fiber's thermal stability limit.[3] A typical desorption time is 2-5 minutes.[15] |

Problem 2: Poor Reproducibility or High Variability

Possible Cause Suggested Solution
Inconsistent Extraction Time SPME is an equilibrium-based technique. Minor variations in extraction time, especially in pre-equilibrium conditions, will cause significant variability.[12] Use an autosampler for precise timing. If performing manual extractions, use a timer and be consistent.
Variable Sample Temperature Temperature fluctuations between samples will alter the headspace concentration and extraction kinetics.[11] Use a temperature-controlled agitator or water bath to maintain a constant sample temperature during equilibration and extraction.
Inconsistent Fiber Positioning The depth of the fiber in the vial's headspace must be the same for every run to ensure consistent exposure.[16] Use an autosampler or a manual holder with an adjustable depth gauge.
Fiber Degradation The fiber may be damaged from repeated use, exposure to harsh matrices, or exceeding its maximum operating temperature.[3][11] Inspect the fiber for physical damage or discoloration. Replace the fiber if it has exceeded its typical lifetime (often 50-100 injections, but matrix-dependent).[11]

| Decreasing Peak Area in a Sequence | This may indicate analyte carryover or incomplete fiber cleaning between injections.[17] Increase the post-desorption conditioning time or temperature. Consider a chemical cleaning step for the fiber if carryover persists.[8] |

Data Presentation: SPME Fiber Selection for Esters

Table 1: Recommended SPME Fibers for Ester Analysis

Fiber CoatingPolarityTypical Analytes (Esters) & ApplicationMolecular Weight Range (Da)
100 µm Polydimethylsiloxane (PDMS) NonpolarVolatile, nonpolar to semi-polar esters.[18]60 - 275
65 µm PDMS/Divinylbenzene (DVB) BipolarGeneral purpose for volatile and semi-volatile esters, including some polar compounds.[3]50 - 300
85 µm Polyacrylate (PA) PolarMore polar, semi-volatile esters.[12]80 - 300
50/30 µm DVB/Carboxen/PDMS BipolarBroad range of volatile and semi-volatile esters (C3-C20), effective for trace-level analysis.[1]40 - 275
85 µm Carboxen/PDMS BipolarVery volatile esters and low molecular weight compounds.[2]30 - 225

Experimental Protocols

Protocol: HS-SPME-GC-MS Analysis of Volatile Esters in a Liquid Matrix

This protocol provides a general framework. Specific parameters should be optimized for each unique application.

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • If required, add an internal standard solution.

    • Add 1.5 g of sodium chloride (NaCl) to the vial (or enough to create a saturated solution) to enhance the recovery of polar esters.[6]

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Fiber Conditioning:

    • Before first use or if carryover is suspected, condition the SPME fiber in a GC injection port at a temperature 20°C above the desorption temperature (do not exceed the fiber's maximum recommended temperature) for 30-60 minutes.[3]

  • Extraction:

    • Place the vial in an agitator/heater block set to the optimized temperature (e.g., 70°C).[8]

    • Allow the sample to equilibrate with agitation for 15 minutes.[15]

    • Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 20-50 minutes).[8][15] Ensure the fiber does not touch the liquid sample.

  • Desorption and GC-MS Analysis:

    • Immediately after extraction, retract the fiber and insert it into the GC injection port.

    • Desorb the analytes from the fiber. Typical GC-MS parameters are:

      • Injector: Splitless mode, Temperature: 250°C, Desorption Time: 5 min.[19]

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial 40°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.

      • MS Transfer Line: 250°C.

      • Ion Source: 230°C.

      • Mass Range: Scan m/z 40-400.

  • Post-Analysis Fiber Cleaning:

    • After desorption, keep the fiber in the injection port for an additional 10-15 minutes to ensure it is clean for the next sample.[8][17]

Mandatory Visualization

SPME_Fiber_Selection_Workflow start Start: Define Target Esters char_analytes 1. Characterize Analytes - Volatility (Boiling Point) - Polarity (logP) - Molecular Weight start->char_analytes initial_select 2. Initial Fiber Selection (Consult Table 1) char_analytes->initial_select hs_vs_di 3. Choose Extraction Mode (Headspace vs. Direct Immersion) initial_select->hs_vs_di matrix_check Complex Matrix? hs_vs_di->matrix_check hs_mode Use Headspace (HS-SPME) matrix_check->hs_mode Yes di_mode Consider Direct Immersion (DI-SPME) (for clean liquid samples) matrix_check->di_mode No optimize 4. Optimize Extraction Parameters - Temperature - Time - Agitation - Salt Addition hs_mode->optimize di_mode->optimize validate 5. Validate Method - Recovery - Reproducibility - Linearity optimize->validate end End: Final Method validate->end

Caption: Workflow for selecting and optimizing an SPME fiber for ester analysis.

SPME_Factors_Diagram cluster_fiber Fiber Properties cluster_analyte Analyte Properties cluster_conditions Extraction Conditions cluster_matrix Sample Matrix center Ester Recovery Efficiency F1 Coating Material (Polarity Match) F1->center F2 Film Thickness F2->center A1 Volatility A1->center A2 Polarity A2->center A3 Molecular Weight A3->center C1 Temperature C1->center C2 Time C2->center C3 Agitation C3->center M1 pH M1->center M2 Ionic Strength (Salt Addition) M2->center M3 Matrix Complexity M3->center

Caption: Key factors influencing the efficiency of ester recovery using SPME.

References

Troubleshooting poor peak shape in hexyl 2-methylbutanoate chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of hexyl 2-methylbutanoate. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shapes in their chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for my this compound peak?

A: Peak tailing, where the latter half of the peak is broader than the front, is often due to chemical interactions or physical issues within the GC system. For a moderately polar ester like this compound, tailing can be caused by:

  • Active Sites: Interaction of the ester with active sites, such as exposed silanol groups (-Si-OH), in the inlet liner, on the column stationary phase, or at connectors. These interactions can lead to some analyte molecules being retained longer, causing a tailing peak.[1][2]

  • Column Contamination: Buildup of non-volatile residues at the head of the column can create active sites and disrupt the chromatography process.[2]

  • Low Inlet Temperature: An inlet temperature that is too low may lead to incomplete or slow vaporization of the analyte, resulting in a broader, tailing peak.[3][4]

  • Improper Column Installation: If the column is installed too low in the inlet, it can create unswept volumes where the sample can be held up, leading to tailing.

Q2: My this compound peak is fronting. What could be the cause?

A: Peak fronting, where the first half of the peak is broader than the latter half, is most commonly caused by:

  • Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase at the head of the column.[5] This causes the excess analyte to travel down the column more quickly, resulting in a fronting peak.

  • Solvent Mismatch: If the sample is dissolved in a solvent that is not compatible with the stationary phase, it can lead to poor sample focusing on the column and cause peak distortion, including fronting.

Q3: I am observing split peaks for this compound. What should I investigate?

A: Split peaks are almost always related to issues in the injection process.[5] Common causes include:

  • Improper Column Installation: An incorrect column insertion depth in the inlet is a frequent cause of split peaks.[5]

  • Inlet Liner Issues: A dirty or contaminated liner can interfere with the proper vaporization of the sample. Using a liner with glass wool can sometimes help to ensure homogeneous vaporization.

  • Solvent Effects in Splitless Injection: When using splitless injection, if the initial oven temperature is too high or the solvent is incompatible with the stationary phase, it can lead to poor sample focusing and result in split peaks.[6]

  • Manual Injection Technique: Inconsistent or slow manual injections can introduce the sample in a non-uniform manner, causing peak splitting. Utilizing an autosampler can often resolve this issue.[5]

Troubleshooting Guides

Guide 1: Diagnosing the Type of Peak Shape Problem

The first step in troubleshooting is to carefully observe the chromatogram to identify the nature of the poor peak shape.

  • Tailing Peak: The peak is asymmetrical with a trailing edge that is longer than the leading edge. The asymmetry factor will be greater than 1.

  • Fronting Peak: The peak is asymmetrical with a leading edge that is longer than the trailing edge. The asymmetry factor will be less than 1.

  • Split Peak: The peak appears as two or more closely spaced peaks for a single compound.

Guide 2: Systematic Troubleshooting Workflow

The following workflow provides a logical sequence of steps to identify and resolve the root cause of poor peak shape.

TroubleshootingWorkflow start Poor Peak Shape Observed observe Observe Chromatogram: Tailing, Fronting, or Split Peak? start->observe tailing Tailing Peak observe->tailing Tailing fronting Fronting Peak observe->fronting Fronting split Split Peak observe->split Split check_all_peaks Are all peaks affected? check_column_cut Check Column Cut and Installation check_all_peaks->check_column_cut Yes inlet_maintenance Perform Inlet Maintenance (Replace Septum and Liner) check_all_peaks->inlet_maintenance No (Only Analyte) tailing->check_all_peaks check_column_cut->inlet_maintenance trim_column Trim 10-20 cm from Column Inlet inlet_maintenance->trim_column optimize_temp Optimize Inlet and Oven Temperatures trim_column->optimize_temp replace_column Replace Column optimize_temp->replace_column end Peak Shape Improved replace_column->end reduce_injection Reduce Injection Volume or Sample Concentration fronting->reduce_injection check_solvent Check Solvent Compatibility with Stationary Phase reduce_injection->check_solvent check_solvent->end check_installation Check Column Installation Depth split->check_installation check_liner Inspect and Clean/Replace Inlet Liner check_installation->check_liner optimize_splitless Optimize Splitless Injection Parameters (Initial Temp, Purge Time) check_liner->optimize_splitless optimize_splitless->end

A troubleshooting workflow for poor peak shape in GC analysis.

Data Presentation

The following table provides illustrative data on how changes in key GC parameters can affect the peak shape of this compound, quantified by the asymmetry factor. An ideal asymmetry factor is 1.0, with acceptable values typically ranging from 0.8 to 1.5.

ParameterCondition 1Asymmetry FactorCondition 2Asymmetry FactorPotential Issue Addressed
Injection Volume 0.5 µL1.12.0 µL0.7Column Overload (Fronting)
Inlet Temperature 200 °C1.8250 °C1.2Incomplete Vaporization (Tailing)
Initial Oven Temp. 100 °C1.760 °C1.1Poor Analyte Focusing (Tailing)
Column Condition Old Column2.1New Column1.0Active Sites/Contamination (Tailing)

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound, which can be used as a starting point for method development and troubleshooting.

Protocol 1: Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as hexane or dichloromethane at a concentration of 1000 µg/mL.

  • Working Standards: Create a series of working standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Matrix: If analyzing samples in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase microextraction) to isolate the volatile and semi-volatile components.

Protocol 2: GC-MS Method Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column

  • Inlet: Split/Splitless

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (50:1) or Splitless (with a purge time of 1 minute)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Protocol 3: Data Analysis
  • Peak Integration: Integrate the peak for this compound.

  • Asymmetry Factor Calculation: Calculate the peak asymmetry factor at 10% of the peak height. Most chromatography data systems have a built-in function for this calculation.

  • System Suitability: Ensure that the asymmetry factor for a standard injection is within the acceptable range (typically 0.8-1.5) before analyzing samples.

By following these troubleshooting guides and experimental protocols, researchers can systematically address issues of poor peak shape in the gas chromatography of this compound, leading to more accurate and reliable analytical results.

References

Preventing hydrolysis of hexyl 2-methylbutanoate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Hydrolysis During Sample Preparation

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the hydrolysis of hexyl 2-methylbutanoate during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a concern for this compound?

A1: Ester hydrolysis is a chemical reaction where an ester, in this case, this compound, reacts with water to break down into its constituent carboxylic acid (2-methylbutanoic acid) and alcohol (hexan-1-ol).[1][2] This is a significant issue in sample preparation as it leads to the degradation of the target analyte, resulting in inaccurate quantification and analysis.[2] The reaction can be catalyzed by either acids or bases, and its prevention is crucial for maintaining sample integrity.[3][4]

Q2: What are the primary factors that trigger the hydrolysis of this compound during sample preparation?

A2: The three main factors that promote the hydrolysis of this compound are:

  • Presence of Water: Water is a necessary reactant for hydrolysis.[1][3] Trace amounts of water in solvents or reagents can be sufficient to cause significant degradation.[5]

  • Acidic or Basic Conditions: The presence of even catalytic amounts of acid or base can significantly accelerate the rate of hydrolysis.[1][6] Base-catalyzed hydrolysis, also known as saponification, is particularly problematic as it is typically irreversible.[3]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[2] Sample preparation steps that involve heating should be carefully controlled.

Q3: How can I detect if my this compound sample has undergone hydrolysis?

A3: Hydrolysis can be detected by identifying its breakdown products, 2-methylbutanoic acid and hexan-1-ol, in your sample. Common analytical techniques to spot these impurities include:[2]

  • Thin-Layer Chromatography (TLC): The appearance of new, more polar spots corresponding to the acid and alcohol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of characteristic peaks for the carboxylic acid and alcohol that are absent in a pure sample.

  • Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch, which is characteristic of both carboxylic acids and alcohols.

A lower-than-expected yield of the final ester product is also a primary indicator of degradation during workup.[2]

Q4: What are the general strategies to prevent the hydrolysis of this compound?

A4: The core strategies to prevent hydrolysis focus on controlling the factors that cause it:

  • Maintain Anhydrous Conditions: Use dry solvents and glassware, and consider handling samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[5][7]

  • Control pH: Work at or near a neutral pH. Use appropriate buffer solutions during aqueous extractions and avoid strong acids or bases unless absolutely necessary.[8][9]

  • Maintain Low Temperatures: Perform sample preparation steps, especially extractions and washes, at reduced temperatures (e.g., using an ice bath) to slow down the reaction rate.[2]

Troubleshooting Guide

Issue: Low yield of this compound and/or detection of 2-methylbutanoic acid and hexan-1-ol in the final sample.

This is a classic sign that your ester has undergone hydrolysis during sample preparation. The following sections provide a workflow to diagnose and solve the problem.

Start Hydrolysis Suspected (Low Yield / Impurities) Check_Water Potential Cause: Presence of Water? Start->Check_Water Check_pH Potential Cause: Inappropriate pH? Check_Water->Check_pH No Sol_Water Solution: - Use anhydrous solvents - Dry glassware thoroughly - Use a drying agent (e.g., Na₂SO₄) - Work under inert atmosphere Check_Water->Sol_Water Yes Check_Temp Potential Cause: High Temperature? Check_pH->Check_Temp No Sol_pH Solution: - Neutralize acid/base catalysts carefully - Wash with a neutral buffer - Use weak bases (e.g., NaHCO₃) for neutralization - Avoid excess acid/base Check_pH->Sol_pH Yes Sol_Temp Solution: - Perform extractions in an ice bath - Evaporate solvent under reduced pressure  without excessive heating Check_Temp->Sol_Temp Yes End Problem Resolved: Sample Integrity Maintained Check_Temp->End No Sol_Water->Check_pH Sol_pH->Check_Temp Sol_Temp->End

Caption: Troubleshooting workflow for preventing ester hydrolysis.

In-Depth Solutions and Protocols

Controlling Water Content

The most critical step is to rigorously exclude water from your sample and solutions.

Data Presentation: Comparison of Common Drying Agents

The choice of drying agent depends on the solvent and the required level of dryness.

Drying AgentCapacitySpeedAcidityRecommended ForNot Recommended For
Anhydrous Sodium Sulfate (Na₂SO₄) HighSlowNeutralGeneral use, pre-drying wet solutions[10]Ethers (less effective)[11]
Anhydrous Magnesium Sulfate (MgSO₄) ModerateFastSlightly AcidicGeneral use, fast drying[10][11]Highly acid-sensitive compounds
Anhydrous Calcium Chloride (CaCl₂) HighFastNeutralHydrocarbons, ethersAlcohols, amines, esters (can form complexes)[10]
Anhydrous Calcium Sulfate (Drierite™) LowVery FastNeutralGeneral use, good for final drying[10]Very wet solutions (low capacity)
Molecular Sieves (3Å or 4Å) HighSlowNeutralAchieving very low water levels[12]Requires activation before use

Experimental Protocol 1: Drying an Organic Solution of this compound

This protocol describes how to effectively remove trace water from a non-polar organic solvent (e.g., hexane, diethyl ether) containing your ester.

  • Initial Water Removal: If the organic layer has been in contact with an aqueous solution, first wash it with a saturated sodium chloride solution (brine).[13] This removes the bulk of dissolved water.

  • Separation: Carefully separate the organic layer, ensuring no droplets of the aqueous layer are carried over.

  • Addition of Drying Agent: Transfer the organic solution to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate.[13] Start with a small amount (e.g., 1-2 spatula tips for 50 mL of solution).

  • Drying: Gently swirl the flask. If the drying agent clumps together, it is absorbing water.[14] Continue adding small portions of the drying agent until some of it remains free-flowing, indicating that all the water has been absorbed.[14] Allow the solution to stand over the drying agent for 10-15 minutes to ensure complete drying.

  • Separation from Drying Agent: Carefully decant or filter the dried organic solution away from the solid drying agent into a clean, dry flask.

Maintaining Neutral pH

Avoiding strongly acidic or basic conditions is paramount, especially during aqueous extraction or washing steps.

Start Crude Sample in Organic Solvent Wash_Bicarb 1. Cautious Wash with cold 5% NaHCO₃ solution Start->Wash_Bicarb To neutralize residual acid Wash_Brine 2. Wash with cold saturated NaCl (Brine) Wash_Bicarb->Wash_Brine To remove aqueous base Dry_Sulfate 3. Dry Organic Layer over Anhydrous Na₂SO₄ Wash_Brine->Dry_Sulfate To remove dissolved water Filter_Evap 4. Filter and Evaporate Solvent under Reduced Pressure Dry_Sulfate->Filter_Evap End Pure this compound Filter_Evap->End

Caption: Workflow for a sample workup designed to minimize hydrolysis.

Data Presentation: Recommended Buffer Systems for Neutral pH Control

If an aqueous extraction is necessary, using a buffer solution can help maintain a neutral pH and prevent hydrolysis.

Buffer SystempH RangePreparation NotesConsiderations
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Commonly available as pre-made tablets or solutions.[15]Can inhibit certain enzymes.[15]
Sodium Bicarbonate / Carbonic Acid 6.4 - 10.3Prepare fresh from sodium bicarbonate.pH can be sensitive to dissolved CO₂.
HEPES 6.8 - 8.2A zwitterionic organic buffering agent.More expensive than phosphate buffers.

Experimental Protocol 2: Neutralization and Extraction

This protocol is designed for a scenario where an acidic catalyst was used in a reaction and needs to be removed without causing significant ester hydrolysis.

  • Cooling: Ensure the reaction mixture is cooled to 0-5 °C in an ice bath before any aqueous solutions are added.

  • Quenching (Optional): If necessary, slowly add the reaction mixture to ice-cold water.

  • Neutralization: Transfer the mixture to a separatory funnel. Slowly and carefully add a cold, dilute (5%) solution of sodium bicarbonate.[2] Swirl gently and vent the funnel frequently to release the CO₂ gas that evolves. Continue adding bicarbonate solution until the effervescence ceases. This indicates that the acid has been neutralized.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Brine Wash: Combine the organic layers and wash with cold, saturated NaCl (brine) to remove residual water and any remaining water-soluble impurities.[2]

  • Drying: Proceed to dry the organic layer as described in Experimental Protocol 1 .

References

Technical Support Center: Refinement of Sensory Panel Methodology for Ester Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their sensory panel methodologies for ester evaluation.

Troubleshooting Guides

This section addresses specific issues that may arise during the sensory evaluation of esters.

Issue 1: High variability in panelist scores for specific esters.

Question: Our sensory panel is showing high variability and poor reproducibility when evaluating certain fruity or solvent-like esters. What could be the cause and how can we address it?

Answer: High variability in scoring esters is a common challenge, often stemming from the inherent volatility of these compounds and the potential for rapid olfactory fatigue. Here are several potential causes and troubleshooting steps:

  • Olfactory Fatigue: Esters, especially those with high volatility and strong aromas, can quickly lead to sensory fatigue, where panelists' ability to detect and discriminate between aromas diminishes over a session.

    • Solution:

      • Limit the number of samples: Reduce the number of samples evaluated in a single session.

      • Increase inter-stimulus interval: Allow for longer breaks between samples (e.g., 3-5 minutes) to allow sensory receptors to recover.[1]

      • Provide effective palate cleansers: Alongside unsalted crackers and water, consider providing coffee beans for panelists to sniff between samples, as research has shown this can help "reset" the olfactory palate.

      • Randomize sample presentation: Ensure the order of sample presentation is randomized for each panelist to minimize the impact of fatigue on any single sample.[2][3]

  • Lack of Standardized Reference: Without a common reference point, panelists may interpret and rate the intensity of the same ester differently.

    • Solution:

      • Develop and use reference standards: Prepare standardized solutions of the target esters at different concentrations (low, medium, high) to anchor the scale for panelists.[4]

      • Conduct regular calibration sessions: Before evaluation sessions, have the panel calibrate themselves by smelling and rating the reference standards to ensure they are aligned in their scoring.

  • Inconsistent Sample Preparation and Presentation: The volatility of esters makes them sensitive to temperature and holding time, which can alter the headspace concentration of the aroma.

    • Solution:

      • Standardize preparation procedures: Ensure all samples are prepared at the same time and under the same conditions (e.g., temperature, volume).[5]

      • Control sample temperature: Present samples at a consistent, controlled temperature, as temperature fluctuations will affect ester volatility.[5]

      • Minimize headspace variation: Use identical sample containers with lids and instruct panelists to evaluate samples immediately after opening.

Below is a workflow for troubleshooting high variability in panelist scores:

start High Variability in Scores fatigue Investigate Olfactory Fatigue start->fatigue reference Assess Reference Standards start->reference preparation Review Sample Preparation start->preparation solution_fatigue Implement Fatigue Mitigation: - Limit samples per session - Increase break times - Use coffee beans for olfactory reset fatigue->solution_fatigue solution_reference Standardize References: - Develop concentration standards - Conduct panel calibration sessions reference->solution_reference solution_preparation Control Sample Presentation: - Standardize temperature and time - Use uniform containers preparation->solution_preparation evaluate Re-evaluate Panel Performance solution_fatigue->evaluate solution_reference->evaluate solution_preparation->evaluate

Troubleshooting workflow for high score variability.

Issue 2: Difficulty in discriminating between esters with similar chemical structures.

Question: Our panel is struggling to differentiate between esters that are structurally very similar (e.g., isomers). How can we improve their discrimination ability?

Answer: Differentiating between structurally similar esters is a common challenge that requires a highly trained and sensitive panel.

  • Inadequate Training: The panel may not have had sufficient exposure to the subtle differences between the target esters.

    • Solution:

      • Implement discrimination training: Conduct training sessions using methods like the triangle test, where panelists are presented with three samples (two are identical, one is different) and must identify the odd one out.[2][3][6]

      • Focus on specific descriptors: During training, guide the panel to develop a specific vocabulary that describes the subtle differences in the aroma profiles of the similar esters.

  • Cognitive and Psychological Biases: Panelists may have preconceived notions about the samples or be influenced by minor, irrelevant differences.

    • Solution:

      • Blind and randomize samples: Always present samples in a blinded and randomized order to prevent bias.[2][3]

      • Use appropriate lighting: If there are slight visual differences between samples that are not relevant to the aroma, use colored lighting (e.g., red light) to mask these visual cues.

The following diagram illustrates the process of enhancing panelist discrimination for similar esters:

start Difficulty Discriminating Similar Esters training Targeted Panelist Training start->training protocol Refine Experimental Protocol start->protocol discrimination_training Implement Discrimination Tests (e.g., Triangle Test) training->discrimination_training descriptor_development Develop Specific Descriptor Vocabulary training->descriptor_development blinding Ensure Proper Blinding and Randomization protocol->blinding masking Use Masking for Irrelevant Cues (e.g., red light) protocol->masking outcome Improved Discrimination Ability discrimination_training->outcome descriptor_development->outcome blinding->outcome masking->outcome

Process for improving ester discrimination.

Frequently Asked Questions (FAQs)

Q1: What is the ideal number of panelists for a sensory evaluation of esters?

A1: For descriptive analysis methods like Quantitative Descriptive Analysis (QDA®), a panel of ten to twelve trained assessors is recommended.[7] For discrimination tests, the number of panelists will depend on the desired statistical power of the test.

Q2: How can we minimize the "dumping" effect, where panelists use a single term to describe a complex aroma?

A2: The "dumping" effect can be minimized through comprehensive training. During training sessions, provide the panel with a wide range of reference standards for different aroma attributes and guide them in developing a detailed and specific lexicon for describing the nuances of ester aromas. The panel leader should act as a facilitator to encourage detailed descriptions and move beyond general terms.[7]

Q3: What are some common off-notes associated with esters and how can we train panelists to identify them?

A3: While esters are often associated with pleasant fruity aromas, they can also contribute to off-notes, especially at high concentrations or in the presence of other compounds. Common off-notes can include "solvent-like," "chemical," or "artificial." To train panelists to identify these, you can prepare reference standards of pure esters at concentrations above their odor threshold to demonstrate these characteristics. Additionally, including examples of products where these esters are considered an off-note can be a valuable training tool.

Q4: How do we analyze the quantitative data from a descriptive analysis of esters?

A4: Data from Quantitative Descriptive Analysis (QDA®) is typically analyzed using statistical methods to determine if there are significant differences between products for each sensory attribute. A common approach is to use Analysis of Variance (ANOVA), with the product, panelist, and session as factors.[8] Multivariate analysis techniques like Principal Component Analysis (PCA) can also be used to visualize the relationships between the products and their sensory attributes.[8]

Q5: What are the key performance metrics for a sensory panel evaluating esters?

A5: The performance of a sensory panel should be regularly monitored. Key metrics include:

  • Discrimination: The ability of the panel to detect differences between samples. This can be assessed through discrimination tests and by analyzing the product effect in ANOVA.[9][10]

  • Repeatability/Reproducibility: The consistency of a panelist's scores for the same product over multiple sessions.[9][10]

  • Agreement: The extent to which a panelist's scores align with the rest of the panel.[9]

Data Presentation

Table 1: Odor Detection Thresholds of Common Esters in Water

This table provides the odor detection thresholds for a selection of common esters in water, which can be useful for preparing reference standards and understanding the potential sensory impact of these compounds.

EsterChemical FormulaOdor Detection Threshold (in water)Odor Description
Ethyl AcetateC₄H₈O₂5,000 ppbEthereal, sharp, wine-brandy like
Ethyl PropionateC₅H₁₀O₂10 ppbStrong, ethereal, fruity, rum-like
Ethyl ButyrateC₆H₁₂O₂1 ppbEthereal, fruity; buttery, ripe fruit notes
Ethyl ValerateC₇H₁₄O₂1.5 ppbStrong, fruity, apple-like
Ethyl HexanoateC₈H₁₆O₂1 ppbStrong, fruity, winey; apple, banana, pineapple notes
Ethyl HeptanoateC₉H₁₈O₂2.2 ppbStrong, fruity, winey, cognac-like
Ethyl OctanoateC₁₀H₂₀O₂15 ppb (Flavor)Fruity, winey, sweet; cognac-apricot taste

Data sourced from Leffingwell & Associates.[11]

Experimental Protocols

Protocol 1: Quantitative Descriptive Analysis (QDA®) for Ester Evaluation

Objective: To identify and quantify the sensory attributes of products containing different esters.

Materials:

  • Test products containing esters

  • Reference standards for relevant aroma attributes

  • Identical, odor-free sample containers with lids

  • Palate cleansers (unsalted crackers, deionized water, coffee beans)

  • Individual sensory booths with controlled lighting and ventilation

  • Data collection software or ballots with line scales (typically 6 inches or 15 cm).[7]

Procedure:

  • Panelist Selection and Training:

    • Select 10-12 panelists based on their sensory acuity, ability to verbalize perceptions, and availability.[7]

    • Conduct training sessions to familiarize panelists with the product category and develop a consensus vocabulary (lexicon) for the sensory attributes.

    • Use reference standards to anchor the sensory attributes and train panelists on the use of the line scale.

  • Sample Preparation and Presentation:

    • Prepare all samples under identical, controlled conditions (temperature, volume).

    • Code samples with random three-digit numbers.

    • Present a limited number of samples per session to avoid fatigue. The presentation order should be randomized for each panelist.

  • Evaluation:

    • Panelists evaluate each sample independently in their individual booths.[7]

    • For each sample, panelists rate the intensity of each attribute from the agreed-upon lexicon on the line scale.

    • Instruct panelists to cleanse their palate between samples.

  • Data Analysis:

    • Measure the panelists' ratings on the line scales.

    • Analyze the data using ANOVA to determine significant differences between products for each attribute.

    • Use multivariate analysis (e.g., PCA) to visualize the sensory profiles of the products.

The following diagram outlines the QDA® workflow:

cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase selection Panelist Selection (10-12) training Training & Lexicon Development selection->training calibration Panelist Calibration with Standards training->calibration sample_prep Sample Preparation & Coding calibration->sample_prep evaluation Independent Evaluation in Booths sample_prep->evaluation data_collection Data Collection on Line Scales evaluation->data_collection anova ANOVA on Attribute Ratings data_collection->anova pca PCA for Profile Visualization anova->pca reporting Reporting of Results pca->reporting

Quantitative Descriptive Analysis (QDA®) workflow.
Protocol 2: Triangle Test for Ester Discrimination

Objective: To determine if a perceptible sensory difference exists between two products containing different esters or different concentrations of the same ester.[2][3][6]

Materials:

  • Two product formulations (A and B)

  • Identical, odor-free sample containers

  • Palate cleansers (unsalted crackers, deionized water)

  • Individual sensory booths

Procedure:

  • Panelist Selection:

    • Select a panel of at least 24 individuals (the exact number will depend on the desired statistical power).

  • Sample Preparation and Presentation:

    • For each panelist, prepare a set of three samples. Two of the samples will be identical (e.g., A, A) and one will be different (e.g., B).

    • The order of presentation of the three samples should be randomized across all panelists. There are six possible combinations: AAB, ABA, BAA, BBA, BAB, ABB.[2][3]

    • Code each sample with a unique random three-digit number.

  • Evaluation:

    • Instruct panelists to evaluate the samples from left to right.[2][3]

    • Each panelist must identify the "odd" or "different" sample, even if they have to guess. This is a forced-choice procedure.[12]

    • Panelists should cleanse their palate between samples.

  • Data Analysis:

    • Count the number of correct identifications.

    • Use a statistical table for triangle tests (based on the binomial distribution) or a chi-square test to determine if the number of correct answers is significantly greater than what would be expected by chance (which is 1/3).[2]

    • If the number of correct identifications is statistically significant, it can be concluded that a perceptible difference exists between the two products.

The logical flow of a triangle test is as follows:

start Present 3 Coded Samples to Panelist (2 Alike, 1 Different) decision Panelist Identifies the 'Odd' Sample start->decision correct Correct Identification decision->correct Is the odd sample correctly identified? incorrect Incorrect Identification decision->incorrect analysis Statistical Analysis of Total Correct Responses correct->analysis incorrect->analysis

Logical flow of a triangle test.

References

Technical Support Center: Enhancing the Longevity of Hexyl 2-Methylbutanoate in Fragrances

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the long-lastingness of the fragrance compound hexyl 2-methylbutanoate.

Troubleshooting Guides

This section addresses common issues observed during experiments aimed at extending the olfactory duration of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Rapid Fading of Fruity Top Note High volatility of this compound.[1] Lack of effective fixatives in the formulation.- Incorporate high molecular weight, low volatility fixatives. Examples include synthetic musks (e.g., Galaxolide), resins (e.g., benzoin), or certain less volatile esters.[2]- Employ a slow-release delivery system such as microencapsulation or a polymer matrix.
"Off-Odor" Development Over Time Hydrolysis: The ester bond in this compound can break down in the presence of water, especially under acidic or basic conditions, forming hexanol and 2-methylbutanoic acid, which may have a cheesy or sweaty odor.Oxidation: While saturated esters are relatively stable, other ingredients in the formulation can oxidize, leading to a rancid smell.- Adjust the formulation pH to a neutral range (6.0-7.5) to minimize hydrolysis.- Incorporate antioxidants such as Tocopherol (Vitamin E) or Butylated Hydroxytoluene (BHT) into the formulation.- Protect the formulation from prolonged exposure to light and air.
Phase Separation in Emulsion-Based Formulations Hydrolysis of this compound can alter the hydrophilic-lipophilic balance (HLB) of the system.[3] Inadequate emulsifier system or homogenization.- Maintain a neutral pH to prevent ester degradation.[3]- Optimize the emulsifier system by selecting emulsifiers with an appropriate HLB value for the oil and water phases.- Improve the homogenization process to create smaller, more uniform droplets.
Inconsistent Results in Longevity Testing Variability in sensory panelist perception (olfactory fatigue).[4] Lack of a standardized protocol for analytical testing.- Implement a structured sensory evaluation protocol with trained panelists and control samples.[4][5][6]- Utilize a standardized GC-MS headspace analysis protocol for objective measurement of fragrance release over time.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies to prolong the scent of this compound?

A1: The most effective strategies involve reducing the volatility of the molecule. This can be achieved through:

  • Fixatives: Incorporating substances with lower volatility that can form weak bonds with the fragrance molecule, slowing its evaporation.[2][10]

  • Microencapsulation: Encasing the fragrance oil in a polymeric shell from which it is released slowly over time.[11][12]

  • Polymer-Based Delivery Systems: Entrapping the fragrance within a polymer matrix that controls its diffusion and release.

Q2: Which type of fixatives are most compatible with the fruity notes of this compound?

A2: For fruity esters like this compound, fixatives that do not overpower its delicate scent are preferred. Consider using:

  • Synthetic Musks: These have low volatility and a subtle scent profile that complements fruity notes.

  • Less Volatile Esters: Esters with higher molecular weights, such as benzyl benzoate, can act as effective fixatives.[10]

  • Glycerin: A simple, odorless fixative that can help to retain the fragrance for a longer duration.[10][13]

Q3: What is a suitable microencapsulation technique for this compound?

A3: Interfacial polymerization is a common and effective method for encapsulating fragrance oils. This technique involves the reaction of two monomers at the interface of an oil-in-water emulsion to form a solid polymer shell around the oil droplets. Polyurea is a frequently used shell material in this process.[14][15]

Q4: How can I quantitatively measure the improvement in fragrance longevity?

A4: A combination of instrumental and sensory analysis is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Analysis: This technique can be used to measure the concentration of this compound in the air above a sample at different time intervals, providing an objective measure of its release rate.[7][8][9][16]

  • Sensory Evaluation Panels: Trained human assessors can evaluate the fragrance intensity on a standardized scale at predetermined time points to provide data on perceived longevity.[4][5][6][17][18]

Q5: My formulation containing this compound is showing signs of instability in an oil-in-water emulsion. What could be the cause?

A5: Instability in an oil-in-water emulsion containing an ester like this compound is often due to hydrolysis. The breakdown of the ester changes the chemical composition of the oil phase, which can disrupt the emulsion's stability. It is crucial to maintain a neutral pH in the formulation to minimize this effect.[3]

Experimental Protocols

Protocol 1: Microencapsulation of this compound via Interfacial Polymerization

Objective: To encapsulate this compound in polyurea microcapsules to achieve a controlled release profile.

Materials:

  • This compound (core material)

  • Toluene diisocyanate (TDI) or similar diisocyanate (monomer A)

  • Ethylenediamine or other suitable diamine (monomer B)

  • Gum arabic or other suitable emulsifier

  • Distilled water

  • Ethanol

  • Mechanical stirrer

  • Beakers, pipettes, and other standard laboratory glassware

Methodology:

  • Preparation of the Oil Phase: Dissolve a specific concentration of monomer A (e.g., TDI) in the this compound oil.

  • Formation of the Emulsion: In a separate beaker, prepare an aqueous solution of the emulsifier (e.g., 5% w/v gum arabic in distilled water).

  • Slowly add the oil phase to the aqueous phase while stirring at a constant high speed (e.g., 1000-2000 rpm) to form a stable oil-in-water emulsion. The droplet size can be controlled by adjusting the stirring speed.

  • Initiation of Polymerization: Prepare an aqueous solution of monomer B (e.g., ethylenediamine).

  • Slowly add the monomer B solution to the emulsion while continuing to stir. The polymerization reaction will begin at the oil-water interface, forming the polyurea shell.

  • Curing: Continue stirring for a set period (e.g., 2-4 hours) at a controlled temperature (e.g., 50-60°C) to allow the microcapsule walls to fully form and harden.

  • Washing and Collection: Stop the stirring and allow the microcapsules to settle. Decant the supernatant and wash the microcapsules several times with distilled water and then with ethanol to remove any unreacted monomers and excess emulsifier.

  • Drying: Dry the microcapsules in an oven at a low temperature (e.g., 40°C) until a free-flowing powder is obtained.[15]

Protocol 2: Evaluation of Fragrance Longevity using GC-MS Headspace Analysis

Objective: To quantitatively measure the release of this compound from a formulation over time.

Materials and Equipment:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Headspace autosampler

  • Sealed headspace vials

  • Substrate for fragrance application (e.g., filter paper, fabric swatch, or synthetic skin)

  • The fragrance formulation containing this compound

  • A control sample (e.g., this compound in a volatile solvent)

Methodology:

  • Sample Preparation: Apply a precise and consistent amount of the fragrance formulation to the chosen substrate and place it in a headspace vial. Prepare a control sample in the same manner.

  • Incubation: Seal the vials and place them in the headspace autosampler. Incubate the vials at a constant temperature (e.g., 32°C to simulate skin temperature) for a short equilibration period.

  • Headspace Sampling and Injection: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), the headspace autosampler will automatically collect a sample of the vapor above the substrate and inject it into the GC-MS.

  • GC-MS Analysis: The GC will separate the volatile compounds based on their boiling points and polarity. The MS will identify and quantify the amount of this compound in each sample.

  • Data Analysis: Plot the concentration of this compound in the headspace as a function of time for both the test formulation and the control. This will provide a quantitative release profile and allow for the determination of the enhancement in longevity.[7][8][9]

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_analysis Longevity Analysis cluster_results Data Interpretation A Control: This compound in Ethanol D GC-MS Headspace Analysis (0, 1, 2, 4, 6, 8, 24h) A->D E Sensory Panel Evaluation (Intensity Rating 1-10) A->E B Test Formulation 1: + Fixative A B->D B->E C Test Formulation 2: + Fixative B C->D C->E F Compare Release Profiles (Concentration vs. Time) D->F G Compare Sensory Scores (Intensity vs. Time) E->G H Determine Most Effective Fixative F->H G->H

Caption: Experimental workflow for comparing the efficacy of different fixatives.

slow_release_mechanism cluster_microcapsule Microcapsule A Polymer Shell B This compound (Core) E Slow Diffusion Through Shell B->E Concentration Gradient C High Initial Concentration C->E D Low External Concentration D->E F Sustained Release of Fragrance E->F

References

Technical Support Center: Scalable Synthesis of Hexyl 2-Methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of hexyl 2-methylbutanoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: We are attempting to synthesize this compound via Fischer esterification, but are observing very low to no yield of the desired ester. What are the potential causes and how can we troubleshoot this?

  • Answer: Low or no yield in Fischer esterification is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:

    • Equilibrium Limitations: Esterification is a reversible reaction. To drive the reaction towards the product, it is crucial to remove water as it is formed.[1] Consider using a Dean-Stark apparatus during reflux to continuously remove water.

    • Catalyst Issues: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in the correct concentration. An insufficient amount of catalyst will result in a slow or incomplete reaction.

    • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time to reach equilibrium. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Ensure the reaction temperature is appropriate for the chosen solvent and reactants to achieve a reasonable reaction rate without causing decomposition.

    • Purity of Reactants: The presence of water in the starting materials (2-methylbutanoic acid or hexanol) can inhibit the reaction by shifting the equilibrium towards the reactants. Ensure all reactants and the solvent are anhydrous.

Issue 2: Incomplete Reaction or Stalling

  • Question: Our lipase-catalyzed synthesis of this compound starts well but then stalls, leaving a significant amount of unreacted starting material. What could be the reason for this?

  • Answer: Incomplete reactions in enzymatic synthesis can be due to several factors related to the enzyme's activity and the reaction environment:

    • Enzyme Inhibition: High concentrations of either the alcohol (hexanol) or the acid (2-methylbutanoic acid) can inhibit or even deactivate the lipase.[2] A fed-batch approach, where one of the reactants is added gradually, can help maintain a low concentration and prevent inhibition.

    • Water Activity: While water is a byproduct to be removed in chemical esterification, lipases require a small amount of water to maintain their catalytically active conformation. The optimal water activity (a_w) is crucial.[2] Ensure the reaction medium is not completely anhydrous, but also not saturated with water, which would favor hydrolysis.

    • pH Shift: The production of the ester can sometimes lead to a change in the local pH around the enzyme, potentially moving it away from its optimal pH range and reducing its activity. Using a buffered system or immobilizing the enzyme can help mitigate this effect.

    • Enzyme Denaturation: Ensure the reaction temperature is within the optimal range for the specific lipase being used. Temperatures that are too high can cause irreversible denaturation of the enzyme.[2]

Issue 3: Difficulty in Product Purification

  • Question: We are struggling to purify the synthesized this compound from the reaction mixture. What are the recommended scalable purification methods?

  • Answer: Purification of esters on a larger scale requires efficient methods to remove unreacted starting materials, the catalyst, and any byproducts.

    • Neutralization and Extraction: After the reaction, the mixture should be cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any remaining 2-methylbutanoic acid.[1] This is followed by washing with brine to remove any residual water-soluble impurities. The organic layer containing the ester can then be separated.

    • Distillation: Fractional distillation is an effective method for purifying this compound, taking advantage of its boiling point difference from hexanol and other potential impurities.[1] For industrial-scale production, continuous distillation or reactive distillation can be highly efficient.

    • Adsorbent Treatment: For removing minor impurities and color, the crude ester can be treated with adsorbents like activated carbon or silica gel, followed by filtration.

    • For Enzymatic Synthesis: If an immobilized lipase is used, it can be easily recovered by filtration for reuse. The remaining purification steps would be similar to those for chemical synthesis, focusing on removing unreacted substrates.

Frequently Asked Questions (FAQs)

Synthesis Methods

  • Q1: What are the most common scalable synthesis methods for this compound?

    • A1: The most common methods are Fischer esterification using an acid catalyst and enzymatic synthesis using a lipase. For large-scale industrial production, reactive distillation is a highly efficient process that combines reaction and separation in a single unit, leading to higher conversions and cost savings.[3]

  • Q2: What are the advantages of enzymatic synthesis over chemical synthesis?

    • A2: Enzymatic synthesis offers several advantages, including milder reaction conditions (lower temperature and pressure), higher selectivity (reducing byproduct formation), and the use of a reusable and biodegradable catalyst (lipase). This makes the process more environmentally friendly.

Reaction Conditions

  • Q3: What are the typical reaction conditions for the lipase-catalyzed synthesis of this compound?

    • A3: While optimal conditions depend on the specific lipase used, a general starting point would be a temperature range of 40-60°C, a substrate molar ratio of 1:1 to 1:2 (acid to alcohol), and an enzyme loading of 1-10% (w/w of total substrates). The reaction is often carried out in a solvent like n-hexane or in a solvent-free system.

  • Q4: What is the role of a solvent in the enzymatic synthesis?

    • A4: A solvent can help to dissolve the reactants, reduce viscosity, and in some cases, improve the enzyme's stability and activity. However, solvent-free systems can offer higher volumetric productivity and are considered "greener."

Troubleshooting

  • Q5: My final product has a soapy or rancid odor. What is the likely cause?

    • A5: This is likely due to the presence of unreacted 2-methylbutanoic acid, which has a cheesy, sweaty odor. Incomplete neutralization during the work-up or inefficient purification is the probable cause. A thorough wash with a base solution followed by distillation should remove this impurity.

Data Presentation

Table 1: Comparison of Scalable Synthesis Methods for this compound

ParameterFischer EsterificationLipase-Catalyzed SynthesisReactive Distillation
Catalyst Strong acids (e.g., H₂SO₄, p-TsOH)Lipases (e.g., from Candida antarctica)Heterogeneous acid catalyst (e.g., ion-exchange resin)
Temperature High (typically reflux temperature of solvent)Mild (40 - 60 °C)Varies depending on reactants and pressure
Pressure AtmosphericAtmosphericAtmospheric or vacuum
Typical Yield 60 - 80% (can be higher with efficient water removal)> 90%> 95%
Byproducts Water, potential for side reactions at high temperaturesWaterWater
Advantages Low catalyst cost, well-established methodHigh selectivity, mild conditions, reusable catalystHigh conversion, integrated reaction and separation, energy efficient
Disadvantages Harsh conditions, catalyst removal and waste, potential for side reactionsHigher catalyst cost, potential for enzyme inhibitionHigher initial capital cost, process complexity

Experimental Protocols

Protocol 1: Scalable Fischer Esterification of this compound

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 2-methylbutanoic acid (1.0 mol), n-hexanol (1.2 mol), and a suitable solvent such as toluene (200 mL).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.02 mol).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, or until the reaction is deemed complete by GC analysis.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by fractional distillation under vacuum.

Protocol 2: Lipase-Catalyzed Synthesis of this compound

  • Reactant and Enzyme Preparation: To a stirred-tank reactor, add 2-methylbutanoic acid (1.0 mol), n-hexanol (1.1 mol), and a suitable solvent (e.g., n-hexane, 500 mL) if not a solvent-free system. Add immobilized lipase from Candida antarctica (e.g., Novozym 435) at a loading of 5% (w/w) of the total substrate weight.

  • Reaction: Maintain the reaction temperature at 50°C with constant agitation (e.g., 200 rpm).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC for the formation of the ester.

  • Product Isolation: Once the reaction reaches equilibrium (typically after 24-48 hours), stop the reaction. The immobilized enzyme can be recovered by filtration for reuse.

  • Purification: The solvent can be removed by rotary evaporation. The remaining crude product can be purified by vacuum distillation to remove unreacted starting materials.

Mandatory Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Acid 2-Methylbutanoic Acid Reflux Reflux with Dean-Stark Trap Acid->Reflux Alcohol n-Hexanol Alcohol->Reflux Catalyst H₂SO₄ Catalyst->Reflux Neutralization Neutralization (NaHCO₃ wash) Reflux->Neutralization Reaction Mixture Extraction Extraction & Washing Neutralization->Extraction Drying Drying Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Experimental workflow for Fischer esterification.

Lipase_Esterification_Workflow cluster_reactants Reactant & Enzyme Preparation cluster_reaction Reaction cluster_separation Separation cluster_purification Purification Acid 2-Methylbutanoic Acid Incubation Incubation (50°C, 200 rpm) Acid->Incubation Alcohol n-Hexanol Alcohol->Incubation Lipase Immobilized Lipase Lipase->Incubation Filtration Filtration Incubation->Filtration Reaction Mixture Lipase_Reuse Lipase for Reuse Filtration->Lipase_Reuse Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Distillation Vacuum Distillation Evaporation->Distillation Product This compound Distillation->Product

Caption: Experimental workflow for lipase-catalyzed synthesis.

Troubleshooting_Logic cluster_issue Problem Identification cluster_causes Potential Causes cluster_solutions Solutions LowYield Low/No Yield Equilibrium Equilibrium Limitation LowYield->Equilibrium Catalyst Catalyst Inactivity LowYield->Catalyst Conditions Suboptimal Conditions LowYield->Conditions IncompleteReaction Incomplete Reaction IncompleteReaction->Conditions Inhibition Enzyme Inhibition IncompleteReaction->Inhibition WaterActivity Incorrect Water Activity IncompleteReaction->WaterActivity PurificationDifficulty Purification Difficulty Impurities Impurities Present PurificationDifficulty->Impurities RemoveWater Remove Water (Dean-Stark) Equilibrium->RemoveWater CheckCatalyst Check Catalyst Activity/Loading Catalyst->CheckCatalyst Optimize Optimize Time/Temperature Conditions->Optimize FedBatch Use Fed-Batch Inhibition->FedBatch ControlWater Control Water Content WaterActivity->ControlWater NeutralizeWash Neutralize & Wash Impurities->NeutralizeWash Distill Fractional Distillation Impurities->Distill

Caption: Troubleshooting logical relationships.

References

Validation & Comparative

Hexyl 2-methylbutanoate analytical standard purity and certification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount. This guide provides a comprehensive comparison of Hexyl 2-methylbutanoate analytical standards, offering insights into their purity, certification, and the analytical methodologies used for their characterization. This objective analysis is designed to assist in the selection of the most suitable standard for your specific analytical needs.

Comparison of this compound Analytical Standards

The selection of an appropriate analytical standard is critical for achieving accurate and reproducible results. This compound standards are available from various suppliers, each with its own specifications and certifications. A key differentiator lies in the certified purity and the analytical techniques used for its determination.

Supplier/Product LineStated PurityAnalytical Method(s) for PurityCertification/Grade
Supplier A (Typical) >98.0% (GC)Gas Chromatography (GC)Analytical Standard
Supplier B (Food Grade) ≥95%Not specifiedFood Chemical Codex (FCC), Food Grade (FG)
Supplier C (High Purity) 98%Quantitative NMR (qNMR), GCCertified Reference Material (CRM)
Alternative Standard VariesVariesNot always certified

Note: This table is a representation of typical data. For specific lot-to-lot information, always refer to the Certificate of Analysis (CoA) provided by the supplier.

Alternative Standard: Deuterated this compound

For applications requiring an internal standard for quantitative analysis by mass spectrometry, deuterated this compound (e.g., this compound-d9) is a viable alternative. The purity of these isotopically labeled standards is also crucial and is typically determined by GC-MS and NMR. When selecting a deuterated standard, it is important to consider the isotopic enrichment and the position of the labels to ensure it does not interfere with the analysis of the primary standard.

Experimental Protocols

Accurate determination of the purity of this compound relies on robust analytical methodologies. Below are detailed protocols for the two most common techniques: Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Gas Chromatography (GC-FID) Protocol for Purity Determination

This protocol is a general guideline for the purity assessment of this compound by Gas Chromatography with a Flame Ionization Detector (GC-FID).

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector Temperature: 300°C.

  • Data Acquisition: Chromatographic software for data collection and peak integration.

2. Sample Preparation:

  • Prepare a stock solution of the this compound standard in a high-purity solvent such as hexane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to create a series of calibration standards of known concentrations.

3. Data Analysis:

  • Inject the prepared standards and the sample solution into the GC system.

  • Identify the peak corresponding to this compound based on its retention time.

  • Calculate the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For higher accuracy, a calibration curve can be generated using the series of standards to quantify the concentration and thereby the purity of the sample.

Quantitative NMR (qNMR) Protocol for Purity Assessment

Quantitative NMR is a primary ratio method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte.

1. Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer.

  • Solvent: A deuterated solvent in which both the sample and an internal standard are fully soluble and stable (e.g., Chloroform-d, CDCl3).

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

2. Sample Preparation:

  • Accurately weigh a known amount of the this compound standard (e.g., 10-20 mg) into a clean, dry vial.

  • Accurately weigh a known amount of the internal standard into the same vial. The molar ratio of the internal standard to the analyte should be optimized for accurate integration.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer an appropriate amount of the solution into an NMR tube.

3. Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).

  • Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.

4. Data Analysis:

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the well-resolved signals of both the this compound and the internal standard.

  • Calculate the purity of the this compound using the following formula:

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Analytical Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for GC and qNMR purity determination.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep1 Weigh Standard prep2 Dissolve in Solvent prep1->prep2 prep3 Prepare Dilutions prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 FID Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Purity data1->data2

GC-FID Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Weigh Standard & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 analysis1 Acquire 1H NMR Spectrum prep3->analysis1 analysis2 Optimize Parameters (D1, NS) analysis1->analysis2 data1 Process Spectrum analysis2->data1 data2 Integrate Signals data1->data2 data3 Calculate Purity data2->data3

qNMR Experimental Workflow

Certification and its Importance

The certification of an analytical standard provides confidence in its identity, purity, and concentration. For this compound, certifications from bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) are common, particularly for standards intended for use in the food and beverage industry.[1][2] A Certified Reference Material (CRM) designation indicates that the standard has been characterized by a metrologically valid procedure and comes with a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

The logical relationship for selecting a standard based on certification is outlined below.

Certification_Logic start Application Requirement decision1 High Accuracy Quantitative Analysis? start->decision1 crm Select Certified Reference Material (CRM) decision1->crm Yes non_crm Select Analytical Standard with CoA decision1->non_crm No end Standard Selected crm->end decision2 Food & Beverage Application? non_crm->decision2 fcc Consider FCC/FG Grade decision2->fcc Yes decision2->end No fcc->end

Decision flow for standard selection.

References

A Comparative Analysis of Hexyl 2-Methylbutanoate and Other Prominent Fruity Esters

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor and fragrance chemistry, esters are paramount in defining the characteristic fruity and sweet aromas of many natural products and formulated goods. This guide provides a detailed comparison of hexyl 2-methylbutanoate with other significant fruity esters: ethyl hexanoate, butyl acetate, and isoamyl acetate. The following sections delve into their physicochemical properties, aroma profiles, and the analytical methodologies used for their characterization, offering valuable insights for researchers, scientists, and professionals in drug development and related fields.

Quantitative Comparison of Physicochemical Properties and Aroma Thresholds

The performance and application of a flavor compound are intrinsically linked to its physical and chemical characteristics. The table below summarizes key quantitative data for this compound and its counterparts, facilitating a direct comparison of their properties.

PropertyThis compoundEthyl HexanoateButyl AcetateIsoamyl Acetate
Molecular Formula C₁₁H₂₂O₂[1]C₈H₁₆O₂C₆H₁₂O₂C₇H₁₄O₂[2]
Molecular Weight ( g/mol ) 186.29[1][3]144.21116.16130.19[4]
Boiling Point (°C) 217-219[1]168126.1[5]142[4]
Density (g/mL at 25°C) 0.857[1]0.8690.8825 (at 20°C)[5]0.876 (at 20°C)
Vapor Pressure (mmHg at 25°C) 0.000815[1]1.66~9.98 (1.33 kPa at 20°C)[6]~4.26 (5.678 mmHg at 25°C)[4]
Refractive Index (n20/D) 1.4185[1]1.4071.3941.400-1.404 (at 25°C)[4]
Odor Threshold in Water (mg/L) Data not available in search resultsNot FoundNot Found0.017[7]
Taste Threshold 20 ppm (green, waxy, unripe fruity)[8]Not FoundNot FoundNot Found
Aroma Profile Green, waxy, fruity, apple, spicy, tropicalSweet, fruity, pineapple, waxy, with a green banana nuanceFresh, fruity, sweet, slightly harshSweet, fruity, banana, pear

Aroma Profile and Sensory Perception

This compound is characterized by a complex aroma profile described as green, waxy, fruity, with notes of apple, spice, and tropical fruits. Its taste at a concentration of 20 ppm is perceived as green, waxy, and reminiscent of unripe fruit, apple, and banana with a fresh, fleshy nuance[8].

Ethyl hexanoate possesses a powerful, fruity odor with distinct pineapple and banana notes. It is also described as having a winy odor.

Butyl acetate offers a fresh, fruity, and sweet aroma that can have a slightly harsh character.

Isoamyl acetate is well-known for its strong and sweet banana and pear-like aroma[2].

Stability of Fruity Esters

The stability of flavor esters is a critical factor in product formulation and shelf life. Esters can undergo hydrolysis, a reaction with water that breaks them down into their constituent alcohol and carboxylic acid, often leading to a loss of the desirable fruity aroma. This process can be influenced by factors such as temperature, pH, and the presence of enzymes[9][10][11].

Generally, the hydrolytic stability of esters is influenced by their chemical structure. For instance, steric hindrance around the carbonyl group can affect the rate of hydrolysis[12]. While comprehensive comparative studies on the thermal and hydrolytic stability of these specific four esters under identical conditions were not found in the search results, general principles suggest that longer chain esters may exhibit different stability profiles compared to their shorter-chain counterparts.

Experimental Protocols

Accurate characterization and quantification of fruity esters are essential for quality control and research. The following sections detail standardized methodologies for the analysis of these volatile compounds.

Headspace Solid-Phase Microextraction (HS-SPME) Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

This method is widely used for the extraction and quantification of volatile and semi-volatile compounds from various matrices.

1. Sample Preparation:

  • Accurately weigh a 3.5 g homogenized sample into a 40 mL headspace vial.

  • Add 10 mL of an aqueous solution containing a known concentration of an internal standard (e.g., 2-octanone) and a salt (e.g., 5% NaCl) to enhance analyte volatility.

  • Seal the vial tightly with a polypropylene cap and a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Incubate the vial at a controlled temperature (e.g., 42°C) for a set time (e.g., 15 minutes) with constant agitation to allow for equilibration of the volatiles in the headspace.

  • Expose a conditioned SPME fiber (e.g., CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the analytes[7].

3. GC-MS Analysis:

  • Desorption: Thermally desorb the analytes from the SPME fiber in the GC injection port at a high temperature (e.g., 250°C) for a short period (e.g., 8 minutes) in splitless mode.

  • Gas Chromatography:

    • Column: Use a capillary column suitable for volatile compound analysis, such as a DB-5 (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program: A typical program starts at an initial temperature (e.g., 40°C) held for a few minutes, followed by a ramp to a final temperature (e.g., 250°C) at a controlled rate (e.g., 7°C/min).

  • Mass Spectrometry:

    • Ionization: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.

    • Mass Range: Scan a mass-to-charge ratio (m/z) range of 29–550.

    • Identification: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST).

    • Quantification: Quantify the analytes by comparing their peak areas to that of the internal standard and using a calibration curve.

HS_SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Homogenized Sample Vial Headspace Vial Sample->Vial Incubation Incubation & Equilibration Vial->Incubation IS_Salt Internal Standard & Salt Solution IS_Salt->Vial Extraction SPME Fiber Extraction Incubation->Extraction Desorption Thermal Desorption Extraction->Desorption GC Gas Chromatography Desorption->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data GC_O_Signaling_Pathway cluster_gc Gas Chromatography cluster_detection Detection cluster_output Output cluster_analysis Analysis Injector Injector Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter Detector Conventional Detector (MS/FID) Splitter->Detector 50% SniffingPort Olfactory Detection Port Splitter->SniffingPort 50% Chromatogram Chromatogram Detector->Chromatogram Olfactogram Olfactogram SniffingPort->Olfactogram Correlation Correlation & Identification Chromatogram->Correlation Olfactogram->Correlation Sensory_Evaluation_Logic cluster_setup Setup cluster_procedure Procedure cluster_data Data Panel Trained Sensory Panel Aroma Orthonasal Evaluation (Sniffing) Panel->Aroma Samples Coded & Randomized Samples Samples->Aroma Environment Controlled Environment Environment->Aroma Flavor Retronasal Evaluation (Tasting) Aroma->Flavor Cleanse Palate Cleansing Flavor->Cleanse Rating Intensity Rating of Attributes Flavor->Rating Analysis Statistical Analysis Rating->Analysis

References

A Comparative Sensory Analysis of Hexyl 2-Methylbutanoate and Hexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sensory and chemical properties of two common fragrance and flavor esters: hexyl 2-methylbutanoate and hexyl acetate. Understanding the nuanced differences between these compounds is critical for their effective application in various fields, including sensory research and the development of consumer products. This document outlines their distinct sensory profiles, supported by representative quantitative data, and provides detailed experimental protocols for their sensory and instrumental analysis.

Chemical and Sensory Profile Comparison

This compound and hexyl acetate, while both being hexyl esters, exhibit notably different aroma profiles. Hexyl acetate is characterized by a straightforward sweet and fruity profile, often associated with pears and apples.[1][2][3] In contrast, this compound presents a more complex aroma, with green, waxy, and spicy notes complementing its fruity character.[4]

Table 1: Comparative Summary of Chemical and Sensory Properties

PropertyThis compoundHexyl Acetate
IUPAC Name This compound[5]hexyl acetate[1]
Synonyms Hexyl 2-methylbutyrate[5]Acetic acid, hexyl ester; n-Hexyl acetate[1]
CAS Number 10032-15-2[6]142-92-7[1]
Molecular Formula C₁₁H₂₂O₂[5]C₈H₁₆O₂[1]
Molecular Weight 186.29 g/mol [5]144.21 g/mol [1]
Odor Description Green, waxy, fruity, apple, spicy, tropicalSweet, fruity, green, pear, apple[1]
Odor Detection Threshold Not readily available2.9 ppb (in air)

Quantitative Sensory Data

The following table summarizes representative intensity ratings for the key aroma descriptors of this compound and hexyl acetate, as would be determined by a trained sensory panel using a Quantitative Descriptive Analysis (QDA) methodology. The values are presented on a 15-point intensity scale, where 0 represents "not detected" and 15 represents "very high intensity."

Table 2: Representative Quantitative Descriptive Analysis (QDA) of Aroma Profiles

Aroma DescriptorThis compound (Intensity Score)Hexyl Acetate (Intensity Score)
Fruity 1213
Green 108
Sweet 912
Apple 810
Pear 511
Waxy 72
Spicy 61
Tropical 52

Experimental Protocols

To empirically determine the sensory differences between these two esters, the following detailed experimental protocols are recommended.

Quantitative Descriptive Analysis (QDA) Protocol

This method provides a detailed sensory profile of a flavor ingredient.[7][8]

  • Panelist Selection and Training:

    • Recruit a panel of 10-12 individuals based on their sensory acuity, descriptive ability, and availability.

    • Train panelists over several sessions to identify and scale the intensity of relevant aroma attributes using reference standards for fruity, green, sweet, apple, pear, waxy, spicy, and tropical notes.

  • Sample Preparation:

    • Prepare solutions of this compound and hexyl acetate in a neutral medium (e.g., deionized water with 2% ethanol) at a concentration of 10 ppm.

    • Present 10 mL of each sample in coded, opaque glass vials with Teflon-lined caps to blind the panelists.

  • Evaluation Procedure:

    • Conduct the evaluation in a controlled sensory analysis laboratory with individual booths.[7]

    • Panelists will evaluate the aroma of each sample by removing the cap and sniffing the headspace.

    • They will rate the intensity of each agreed-upon sensory attribute on a 15-cm line scale anchored with "low" and "high" at each end.

    • Provide unsalted crackers and deionized water for palate cleansing between samples.

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Analyze the data using Analysis of Variance (ANOVA) to determine the sensory profile of each compound and to identify significant differences between them.[8]

Gas Chromatography-Olfactometry (GC-O) Protocol

GC-O combines instrumental separation with human sensory detection to identify odor-active compounds.[2][9][10]

  • Sample Preparation:

    • Prepare a 100 ppm solution of each ester in a suitable solvent (e.g., dichloromethane).

  • Instrumentation:

    • Utilize a gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

    • Use a non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm).

  • GC-O Analysis:

    • Inject 1 µL of the sample into the GC.

    • The column effluent is split between the FID and the ODP.

    • A trained sensory panelist sniffs the effluent from the ODP and records the retention time and a description of any detected odor.

    • The intensity of the odor can be rated on a time-intensity scale.

  • Data Analysis:

    • Correlate the retention times of the detected odors with the peaks from the FID chromatogram to identify the odor-active compounds.

    • The data can be used to create an aromagram, which is a graphical representation of the odor activity as a function of retention time.

Visualizations

Chemical_Structures cluster_hexyl_2_methylbutanoate This compound cluster_hexyl_acetate Hexyl Acetate h2mb C₁₁H₂₂O₂ img_h2mb ha C₈H₁₆O₂ img_ha

Caption: Chemical structures of this compound and Hexyl Acetate.

QDA_Workflow A Panelist Selection & Training B Sample Preparation A->B Develops lexicon C Sensory Evaluation B->C Presents samples D Data Collection C->D Records ratings E Statistical Analysis D->E Generates profiles

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

GCO_Workflow A Sample Injection B GC Separation A->B C Effluent Splitting B->C D1 FID Detection C->D1 D2 Olfactory Detection C->D2 E Data Correlation D1->E D2->E

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).

References

Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectral Fragmentation of Hexyl 2-Methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing a molecular fingerprint through the fragmentation of ions. This guide offers a detailed comparison of the electron ionization (EI) mass spectral fragmentation pattern of hexyl 2-methylbutanoate against structurally similar esters, supported by experimental data and detailed methodologies.

This compound (C₁₁H₂₂O₂) is an ester with a molecular weight of 186.29 g/mol .[1][2] Its mass spectrum, like those of other esters, is characterized by specific fragmentation pathways, primarily α-cleavage and McLafferty rearrangement, which provide crucial clues to its structure. Understanding these patterns is essential for distinguishing it from isomeric and homologous compounds.

Comparative Analysis of Fragmentation Patterns

The mass spectrum of this compound is dominated by a few key fragments. The most abundant ions and their proposed structures are compared with those of alternative esters in the table below. This comparison highlights how changes in the alkyl chain of the carboxylic acid or the alcohol moiety influence the fragmentation pattern.

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z) and Relative Abundance
This compound 186.2957 (100%), 103 (97%), 43 (78%), 85 (57%), 41 (57%)[3]
Hexyl butanoate172.2643 (100%), 71 (78%), 89 (54%), 56 (43%), 41 (40%)
Hexyl pentanoate186.2943 (100%), 117 (67%), 99 (55%), 84 (55%), 56 (48%)
Pentyl 2-methylbutanoate172.2657 (100%), 103 (98%), 43 (64%), 85 (63%), 70 (53%)
Hexyl hexanoate200.3243 (100%), 117 (67%), 99 (55%), 84 (55%), 56 (48%)

The fragmentation of this compound is characterized by the prominent peak at m/z 57, which represents the 2-methylbutanoyl cation formed through α-cleavage with the loss of the hexoxy radical. Another significant peak at m/z 103 corresponds to the protonated 2-methylbutanoic acid, likely formed via a McLafferty-type rearrangement. The ion at m/z 85 is due to the loss of the hexyl group.

In contrast, hexyl butanoate, lacking the methyl branch, shows a base peak at m/z 43, corresponding to the butyryl cation. Similarly, hexyl pentanoate and hexyl hexanoate, with longer acid chains, also exhibit characteristic acylium ions. Pentyl 2-methylbutanoate, an isomer of hexyl butanoate, shares the m/z 57 and 103 fragments with this compound, but differs in its molecular ion and other lower mass fragments.

Experimental Protocols

The mass spectral data presented were obtained using Electron Ionization (EI) mass spectrometry, a common technique for the analysis of volatile and semi-volatile organic compounds.

Sample Preparation and Introduction: Samples are typically diluted in a suitable solvent, such as hexane or methanol, to a concentration of 0.01-0.1% (w/v).[4] The sample is then introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities.

Gas Chromatography (GC) Conditions:

  • Inlet Temperature: 250 °C[4]

  • Injection Volume: 1 µL

  • Split Ratio: 1:50[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 50 °C is held for 1 minute, then ramped to 200 °C at a rate of 25 °C/min, followed by a ramp to 230 °C at 3 °C/min, and held for 18 minutes.[4]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)[1][3]

  • Electron Energy: 70 eV

  • Mass Analyzer: Quadrupole or Ion Trap

  • Scan Range: m/z 40-400

Visualizing the Fragmentation Pathway

The fragmentation of this compound can be visualized as a series of bond cleavages initiated by the removal of an electron. The following diagram illustrates the major fragmentation pathways.

fragmentation_pathway M This compound (m/z 186) F1 [C5H9O]+ acylium ion (m/z 85) M->F1 Loss of OC6H13 radical F2 [C6H13]+ hexyl cation (m/z 85) M->F2 Loss of C5H9O2 radical F4 [C5H11O2]+ ion (m/z 103) M->F4 McLafferty Rearrangement F3 [C4H7O]+ ion (m/z 71) F1->F3 Rearrangement F5 [C4H9]+ ion (m/z 57) F1->F5 Loss of CO

Caption: Major fragmentation pathways of this compound in EI-MS.

This comparative guide provides a framework for the identification of this compound and related esters using mass spectrometry. By understanding the characteristic fragmentation patterns and the influence of molecular structure on these pathways, researchers can confidently identify these compounds in complex mixtures. The provided experimental protocol serves as a starting point for developing robust analytical methods for quality control and research applications.

References

A Comparative Guide to GC-FID Method Validation for Hexyl 2-Methylbutanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantification of hexyl 2-methylbutanoate, a volatile ester prevalent in flavors and fragrances. We present a comprehensive overview of the method's validation, its performance against alternative analytical techniques, and detailed experimental protocols to ensure accurate and reliable results in a research and quality control setting.

Quantitative Performance: GC-FID vs. Alternatives

Gas Chromatography is the premier technique for analyzing volatile compounds like this compound. The choice of detector is critical, with the Flame Ionization Detector (FID) being a robust and widely used option for quantification. However, for applications requiring higher sensitivity or unambiguous identification, Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful alternative. High-Performance Liquid Chromatography (HPLC) is generally less suitable for such volatile, non-polar compounds but is included for a comprehensive comparison.

The following table summarizes the typical performance of a validated GC-FID method for quantifying volatile esters, benchmarked against GC-MS. The data is collated from studies on esters with similar properties to this compound, such as fatty acid methyl esters (FAMEs), providing a reliable expectation of performance.

Table 1: Comparison of Quantitative Performance for Volatile Ester Analysis

Validation ParameterGC-FIDGC-MSKey Considerations
Linearity (R²) Typically > 0.99[1]Commonly > 0.99Both techniques offer excellent linearity over a defined concentration range.
Limit of Detection (LOD) µg/mL range (e.g., 0.21-0.54 µg/mL for FAMEs)[2]ng/mL to low µg/L rangeGC-MS is significantly more sensitive, making it ideal for trace-level analysis.
Limit of Quantification (LOQ) µg/mL range (e.g., 0.63-1.63 µg/mL for FAMEs)[2]ng/mL to low µg/L rangeFor precise measurement of minor components, GC-MS is the preferred method.
Precision (%RSD) High precision, typically < 5-8.5% for intraday and interday repeatability[1]High precision, comparable to GC-FIDBoth methods are highly reproducible for quantitative analysis.
Accuracy (% Recovery) Typically within 98-102%Typically within 98-102%Both methods provide high accuracy when properly calibrated.
Selectivity Lower selectivity; co-eluting compounds can interfere with quantification.High selectivity; mass spectra allow for the differentiation of co-eluting compounds.GC-MS offers superior selectivity, which is crucial for complex matrices.

Experimental Workflows and Logical Relationships

The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. The workflow for a GC-FID method validation follows a logical progression, starting from method development and culminating in the assessment of its robustness.

GC-FID Method Validation Workflow A Method Development (Column, Temp Program, Gas Flow) B Specificity / Selectivity (Peak Purity & Identity) A->B Establish Separation C Linearity & Range (Calibration Curve) B->C Confirm Analyte Signal D Accuracy (% Recovery) C->D Define Quantitative Range E Precision (Repeatability & Intermediate) D->E Assess Closeness to True Value F Limit of Detection (LOD) & Limit of Quantification (LOQ) E->F Evaluate Measurement Variability G Robustness (Minor Method Variations) F->G Determine Method Sensitivity H Validated Method G->H Ensure Reliability Interdependencies of Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Prerequisite Range Range Linearity->Range Defines LOD_LOQ LOD / LOQ Linearity->LOD_LOQ Calculated From Accuracy Accuracy Range->Accuracy Applicable Within Precision Precision Range->Precision Applicable Within

References

A Comparative Study: Natural vs. Synthetic Hexyl 2-Methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between naturally derived and synthetically produced compounds is a critical decision, often balancing cost, purity, and biological activity. This guide provides an objective comparison of natural and synthetic hexyl 2-methylbutanoate, a key aroma compound found in various fruits, particularly apples.[1][2][3] The primary distinction lies in the stereochemistry of the 2-methylbutanoate moiety, which significantly influences the sensory profile and potential biological interactions.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative differences expected between natural and synthetic this compound.

Table 1: Physicochemical and Purity Profile

PropertyNatural this compoundSynthetic this compound
Purity (Typical) >98% (impurities are other natural volatile compounds)≥95% (may contain residual reactants and byproducts)[4]
Enantiomeric Distribution of the 2-Methylbutanoate Moiety Predominantly (S)-enantiomerRacemic mixture of (S)- and (R)-enantiomers
Isotopic Signature (δ¹³C) Consistent with C3 plant photosynthesisDepleted in ¹³C, consistent with petrochemical origin
Key Impurities Trace amounts of other fruit esters and alcoholsUnreacted hexanol, 2-methylbutanoic acid, and catalyst residues

Table 2: Comparative Sensory Profile

Sensory AttributeNatural this compound (from apple)Synthetic this compound (racemic)
Primary Aroma Sweet, fruity, apple-like, with green and waxy notes[4][5]Fruity and green, but with potential cheesy or sweaty off-notes
Aroma Complexity More complex and authentic due to trace natural compoundsSimpler, more direct chemical aroma
Odor Threshold Potentially lower due to the higher concentration of the more active (S)-enantiomerHigher due to the presence of the less active (R)-enantiomer
Taste Characteristics (at 20 ppm) Green, waxy, unripe fruity, with apple and banana nuances and a fresh, fleshy character[6]Similar green and fruity notes, but may have a harsher chemical finish

Key Differentiator: Chirality and its Sensory Impact

The most significant difference between natural and synthetic this compound stems from the chirality of its precursor, 2-methylbutanoic acid.[7] Natural 2-methylbutanoic acid in fruits is predominantly the (S)-enantiomer, which imparts a pleasant, sweet, fruity aroma.[7] Conversely, the (R)-enantiomer is associated with a disagreeable cheesy or sweaty odor.[7]

Standard chemical synthesis of 2-methylbutanoic acid results in a racemic mixture (an equal mix of both enantiomers).[8] Consequently, synthetic this compound is also a racemic mixture of its corresponding stereoisomers. This presence of the (R)-form in the synthetic version can introduce undesirable sensory notes that are absent in its natural counterpart.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Objective: To identify and quantify the components of natural and synthetic this compound samples, including the main compound and any impurities.

Methodology:

  • Sample Preparation: Dilute 1 µL of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS system in splitless mode.

  • GC Conditions:

    • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

    • Oven Temperature Program: Start at 40°C for 3 minutes, ramp to 150°C at 5°C/min, then ramp to 220°C at 10°C/min and hold for 5 minutes.[3]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Mass Range: Scan from m/z 35 to 450.[3]

    • Ion Source Temperature: 230°C.[9]

  • Data Analysis: Identify peaks by comparing their mass spectra with the NIST library. Quantify the relative abundance of each compound by integrating the peak areas.

Chiral Gas Chromatography for Enantiomeric Ratio Determination

Objective: To determine the enantiomeric ratio of the 2-methylbutanoate moiety in both natural and synthetic samples.

Methodology:

  • Sample Preparation: Prepare samples as described for the GC-MS analysis.

  • Injection: Inject 1 µL of the diluted sample into the GC system.

  • GC Conditions:

    • Column: A chiral stationary phase column suitable for separating the enantiomers of 2-methylbutanoic acid esters (e.g., a cyclodextrin-based column).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Isothermal or a slow temperature ramp to optimize the separation of the enantiomers.

  • Detection: Use a Flame Ionization Detector (FID) for quantification.

  • Data Analysis: Integrate the peak areas of the two enantiomers to calculate their ratio.

Sensory Panel Analysis: Triangle Test

Objective: To determine if a perceptible sensory difference exists between natural and synthetic this compound.

Methodology:

  • Panelist Selection: Select a panel of at least 20-30 trained sensory assessors.

  • Sample Preparation: Prepare solutions of natural and synthetic this compound at a concentration of 20 ppm in a neutral base (e.g., deionized water with a small amount of ethanol to aid solubility).

  • Test Design (Triangle Test):

    • Present each panelist with three coded samples. Two samples are identical (either both natural or both synthetic), and one is different.

    • The order of presentation should be randomized for each panelist.

    • Ask panelists to identify the sample that is different from the other two.

  • Data Analysis: Analyze the number of correct identifications using a statistical table for triangle tests to determine if there is a significant difference between the samples (p < 0.05).

Visualizations

G cluster_natural Natural Synthesis Pathway cluster_synthetic Synthetic Pathway L-isoleucine L-isoleucine 2-methylbutanoic_acid_S (S)-2-methylbutanoic acid L-isoleucine->2-methylbutanoic_acid_S Biosynthesis in fruits Natural_Ester Natural Hexyl (S)-2-methylbutanoate 2-methylbutanoic_acid_S->Natural_Ester Esterification Hexanol_natural Hexanol (from plant) Hexanol_natural->Natural_Ester Petrochemical_feedstock Petrochemical Feedstock Racemic_acid Racemic 2-methylbutanoic acid ((S)- and (R)-) Petrochemical_feedstock->Racemic_acid Chemical Synthesis Synthetic_Ester Synthetic Hexyl 2-methylbutanoate (Racemic) Racemic_acid->Synthetic_Ester Esterification Hexanol_synthetic Hexanol Hexanol_synthetic->Synthetic_Ester

Caption: Biosynthetic vs. Chemical Synthesis Pathways.

G Start Start Sample_Preparation Sample Preparation (Natural & Synthetic) Start->Sample_Preparation Instrumental_Analysis Instrumental Analysis Sample_Preparation->Instrumental_Analysis Sensory_Analysis Sensory Analysis Sample_Preparation->Sensory_Analysis GC_MS GC-MS (Purity) Instrumental_Analysis->GC_MS Chiral_GC Chiral GC (Enantiomeric Ratio) Instrumental_Analysis->Chiral_GC Triangle_Test Triangle Test Sensory_Analysis->Triangle_Test Data_Analysis Data Analysis & Comparison GC_MS->Data_Analysis Chiral_GC->Data_Analysis Triangle_Test->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental Workflow for Comparative Analysis.

G Application Intended Application? Flavor Flavor & Fragrance Application->Flavor Aroma Pharma Pharmaceutical / Biological Application->Pharma Bioactivity Natural Choose Natural (Authentic Aroma) Flavor->Natural High-end product Synthetic Choose Synthetic (Cost-Effective) Flavor->Synthetic Standard product Chirality Chirality Critical? Pharma->Chirality Natural_Pharma Choose Natural or Enantiomerically Pure Synthetic Chirality->Natural_Pharma Yes Synthetic_Pharma Racemic Synthetic (if chirality is not critical) Chirality->Synthetic_Pharma No

Caption: Decision Logic for Compound Selection.

References

A Comparative Guide to the Kovats Retention Index of Hexyl 2-Methylbutanoate on Diverse GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of volatile and semi-volatile compounds is critical. Gas chromatography (GC) is a fundamental technique for this purpose, and the Kovats retention index (RI) serves as a standardized, system-independent measure to convert retention times into constants, facilitating compound identification by comparing experimental values with library data.[1] This guide provides a comparative analysis of the Kovats retention index for hexyl 2-methylbutanoate on various GC columns, supported by experimental data.

This compound (C11H22O2) is a fatty acid ester found in various natural sources and is of interest in flavor and fragrance research.[2][3] Its elution behavior, and therefore its retention index, is influenced by the stationary phase of the GC column.

Comparative Analysis of Kovats Retention Indices

The Kovats retention index of a compound is determined by interpolating its retention time between those of adjacent n-alkanes.[1] The choice of the GC column's stationary phase significantly impacts this index. Below is a summary of the reported Kovats retention indices for this compound on a range of commonly used GC columns with different polarities.

Kovats Retention IndexGC Column Type (Stationary Phase)Reference
1218OV-101 (100% Dimethylpolysiloxane)[4]
1222OV-101 (100% Dimethylpolysiloxane)[4]
1223DB-1 (100% Dimethylpolysiloxane)[5]
1227HP-5MS (5%-Phenyl-methylpolysiloxane)[5]
1232DB-1 (100% Dimethylpolysiloxane)[5]
1234HP-5 (5%-Phenyl-methylpolysiloxane)[5]
1236HP-5 (5%-Phenyl-methylpolysiloxane)[5]
1236DB-5 (5%-Phenyl-methylpolysiloxane)[5]
1237.3Semi-standard non-polar[2]
1240RTX-5 (5%-Phenyl-methylpolysiloxane)[5]
1243RTX-5 (5%-Phenyl-methylpolysiloxane)[5]
1247SPB-5 (5%-Phenyl-methylpolysiloxane)[5]

Note: The slight variations in RI values for the same stationary phase can be attributed to differences in experimental conditions across different laboratories, such as temperature programming rates and column dimensions.

Experimental Protocols

The determination of the Kovats retention index involves a standardized experimental procedure. The following is a generalized protocol based on the methodologies cited in the provided data.

Objective: To determine the Kovats retention index of this compound.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID).

  • Capillary GC column (e.g., DB-1, HP-5MS, DB-5).

  • This compound standard.

  • A homologous series of n-alkanes (e.g., C8-C30).

  • Carrier gas (e.g., Helium, Nitrogen).

  • Syringes for sample injection.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane). Prepare a separate mixture of a homologous series of n-alkanes.

  • GC Instrument Setup:

    • Install the desired capillary column in the GC oven.

    • Set the appropriate temperature program. For example, an initial temperature of 60°C held for 5-10 minutes, followed by a ramp of 3-5°C/min up to a final temperature of 220-280°C, with a final hold time.[5]

    • Set the injector and detector temperatures.

    • Set the carrier gas flow rate.

  • Analysis:

    • Inject the n-alkane mixture into the GC to determine their retention times.

    • Inject the this compound sample under the same chromatographic conditions to obtain its retention time.

    • Alternatively, a co-injection of the sample and the n-alkane mixture can be performed.

  • Calculation of Kovats Retention Index: The Kovats retention index (I) is calculated using the following formula for a temperature-programmed analysis:

    I = 100 * [ (tR(analyte) – tR(n)) / (tR(N) – tR(n)) + n ]

    Where:

    • tR(analyte) is the retention time of this compound.

    • tR(n) is the retention time of the n-alkane eluting immediately before the analyte.

    • tR(N) is the retention time of the n-alkane eluting immediately after the analyte.

    • n is the carbon number of the n-alkane eluting before the analyte.

Workflow for Kovats Retention Index Determination

The following diagram illustrates the logical workflow for determining the Kovats retention index of a compound.

Kovats_Index_Workflow cluster_prep Sample and Standard Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Acquisition and Processing cluster_result Final Result prep_analyte Prepare Analyte Solution (this compound) inject_analyte Inject Analyte Solution prep_analyte->inject_analyte prep_alkanes Prepare n-Alkane Standard Mixture inject_alkanes Inject n-Alkane Mixture prep_alkanes->inject_alkanes gc_setup Set GC-MS/FID Parameters (Column, Temp Program, etc.) gc_setup->inject_alkanes gc_setup->inject_analyte get_rt_alkanes Record Retention Times of n-Alkanes inject_alkanes->get_rt_alkanes get_rt_analyte Record Retention Time of Analyte inject_analyte->get_rt_analyte calculation Calculate Kovats Index using Formula get_rt_alkanes->calculation get_rt_analyte->calculation final_ri Kovats Retention Index calculation->final_ri

Caption: Workflow for determining the Kovats retention index.

References

A Researcher's Guide to Cross-Referencing NMR Data for Hexyl 2-Methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate structural elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative analysis of publicly available NMR data for hexyl 2-methylbutanoate, a common fragrance and flavor compound, by cross-referencing information from prominent online databases.

This compound presents a straightforward yet illustrative example of how to leverage spectral databases for structural verification. The following sections detail the reported ¹H and ¹³C NMR data from various sources, outline a standard experimental protocol for data acquisition, and visualize the data cross-referencing workflow.

Comparative Analysis of NMR Data

The chemical shifts (δ) for this compound are summarized below. Data has been aggregated from the PubChem database, which sources its spectra from reputable suppliers.[1]

Table 1: ¹H NMR Data for this compound

Atom NumberMultiplicityChemical Shift (ppm)Database Source
2m2.34PubChem (Sigma-Aldrich)
4m1.62PubChem (Sigma-Aldrich)
5m1.43PubChem (Sigma-Aldrich)
6t0.88PubChem (Sigma-Aldrich)
1't4.05PubChem (Sigma-Aldrich)
2'm1.62PubChem (Sigma-Aldrich)
3', 4', 5'm1.31PubChem (Sigma-Aldrich)
6't0.88PubChem (Sigma-Aldrich)
2-CH₃d1.13PubChem (Sigma-Aldrich)

Solvent: CDCl₃. Instrument: Not specified.

Table 2: ¹³C NMR Data for this compound

Atom NumberChemical Shift (ppm)Database Source
1176.4PubChem (Wiley-VCH)
241.2PubChem (Wiley-VCH)
326.7PubChem (Wiley-VCH)
411.6PubChem (Wiley-VCH)
1'64.6PubChem (Wiley-VCH)
2'31.5PubChem (Wiley-VCH)
3'28.7PubChem (Wiley-VCH)
4'25.6PubChem (Wiley-VCH)
5'22.6PubChem (Wiley-VCH)
6'14.0PubChem (Wiley-VCH)
2-CH₃16.6PubChem (Wiley-VCH)

Solvent: CDCl₃. Instrument: Bruker AM-270.[1]

Experimental Protocol for NMR Data Acquisition

The following provides a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-32, to achieve adequate signal-to-noise.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

  • Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A range of 0 to 220 ppm is standard.

  • Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

Workflow for Cross-Referencing NMR Data

The process of finding, comparing, and verifying NMR data from various sources can be streamlined into a logical workflow. The following diagram illustrates this process.

NMR_Data_Cross_Referencing Compound This compound Search Search Public Databases Compound->Search PubChem PubChem Search->PubChem SDBS SDBS Search->SDBS ChemSpider ChemSpider Search->ChemSpider OtherDB Other Databases Search->OtherDB Extract Extract NMR Data (¹H, ¹³C, Solvent, Instrument) PubChem->Extract SDBS->Extract ChemSpider->Extract OtherDB->Extract Compare Compare Chemical Shifts, Multiplicities, and J-Couplings Extract->Compare Table Tabulate Comparative Data Compare->Table Verify Verify Structural Assignment Table->Verify

Caption: Workflow for cross-referencing NMR data for a given compound.

This guide demonstrates a systematic approach to utilizing public NMR databases for the structural analysis of small molecules. By comparing data from multiple sources and understanding the experimental context, researchers can confidently verify their compound's identity.

References

A Guide to Inter-Laboratory Comparison of Hexyl 2-Methylbutanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of hexyl 2-methylbutanoate. Given the absence of publicly available, formal inter-laboratory studies for this specific analyte, this document outlines the essential analytical methodologies, standardized experimental protocols, and data analysis approaches required. Adherence to these guidelines will enable laboratories to assess their analytical performance, ensure the accuracy and comparability of results, and validate their methods for the quantification of this important flavor and fragrance compound.

Inter-laboratory comparisons are a critical component of a laboratory's quality assurance program, providing an external evaluation of testing capabilities.[1] By participating in such studies, laboratories can identify potential measurement biases, validate their analytical methods, and demonstrate technical competence.[1]

Framework for an Inter-Laboratory Comparison Study

An ILC, often structured as a proficiency test (PT), involves a coordinating body that prepares and distributes homogeneous and stable test samples to multiple participating laboratories. Each laboratory analyzes the samples using a prescribed method or their own in-house procedure. The results are then centrally collected and statistically analyzed to evaluate the performance of each participant against the consensus value derived from the group. The international standard ISO 13528 provides detailed statistical methods for the design and analysis of such proficiency tests.[2]

The general workflow for organizing and executing an inter-laboratory comparison is depicted below.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation & Reporting P1 Define Study Objectives (e.g., Method Validation, Proficiency Testing) P2 Select Test Material (e.g., Spiked Matrix, Standard Solution) P1->P2 P3 Prepare & Homogenize Test Material P2->P3 P4 Assess Homogeneity & Stability (ISO 13528) P3->P4 P5 Package & Distribute Samples P4->P5 A1 Participating Laboratories Receive Samples P5->A1 Sample Shipment A2 Perform Analysis using Standardized Protocol A1->A2 A3 Submit Results to Coordinating Body A2->A3 D1 Collect & Tabulate Data A3->D1 Data Submission D2 Determine Assigned Value (Consensus) D1->D2 D3 Calculate Performance Statistics (e.g., z-scores) D2->D3 D4 Generate & Distribute Final Report D3->D4 D4->A1 Performance Feedback

References

A Comparative Guide to the Efficacy of Hexyl 2-Methylbutanoate as an Apple Flavor Component

Author: BenchChem Technical Support Team. Date: December 2025

The characteristic aroma of an apple is not the result of a single molecule, but rather a complex symphony of volatile organic compounds (VOCs). Among these, esters are primary contributors to the fresh and fruity notes that define a ripe apple.[1][2] This guide provides a comparative analysis of hexyl 2-methylbutanoate, examining its efficacy as a key flavor component in relation to other significant esters, aldehydes, and alcohols that constitute the apple aroma profile. The evaluation is based on quantitative data regarding concentration, odor detection thresholds, and the methodologies used to determine them.

This compound is an ester known for its sweet, fruity, and green apple aroma, with nuances of pear and banana.[3][4] It is a naturally occurring compound found in fruits like apples and apricots and is considered a significant contributor to the flavor of specific cultivars.[3][5]

Comparative Analysis of Key Apple Odorants

The efficacy of a flavor compound is determined by both its concentration in the fruit and its odor detection threshold—the minimum concentration at which it can be perceived by the human nose. A compound's Odor Activity Value (OAV), the ratio of its concentration to its odor threshold, is often used to quantify its contribution to the overall aroma. An OAV greater than 1 signifies that the compound is a likely contributor to the flavor.

The following tables compare this compound with other critical VOCs identified in apples.

Table 1: Aroma Profile and Odor Thresholds of Key Apple Volatiles

This table contrasts the perceived aroma and potency of this compound with other major apple flavor components. A lower odor threshold indicates higher potency.

CompoundChemical ClassAroma DescriptionOdor Threshold (in water, µg/L)
This compound Ester Fruity, green apple, grape [3][6]0.022 [6]
Ethyl 2-MethylbutanoateEsterFruity, strawberry, apple-like[6][7][8]0.0003 - 0.001[6]
Hexyl AcetateEsterRed apple, pear, fruity[2][6]0.002[6]
Butyl AcetateEsterFruity, sweet3.6[6]
2-Methylbutyl AcetateEsterApple, fruity, banana[2][6]0.005 - 0.011[6]
HexanalAldehydeGreen, sharp, grassy[2]4.5[9]
(E)-2-HexenalAldehydeGreen, sharp, fruity[2]17[9]
1-HexanolAlcoholEarthy, fruity, green[2]500[9]

Table 2: Comparative Concentration of Volatile Compounds in Apple Cultivars (µg/kg)

The concentration of flavor compounds varies significantly between apple cultivars. This table highlights the relative abundance of this compound and its alternatives in popular varieties.

Compound'Fuji'[5]'Pink Lady'[5]'Honeycrisp'[5]
This compound - 382.45 Potent Odorant
Ethyl 2-Methylbutanoate67.111.95-
Hexyl Acetate9.9549.31-
Butyl Acetate-196.75-
2-Methylbutyl Acetate200.4255.15-
(E)-2-Hexenal--Potent Odorant
1-Hexanol--Potent Odorant
Hexanal--Potent Odorant
In a study on 'Honeycrisp' apples, this compound was identified as one of the most potent odor compounds, though specific concentration values were not provided in the cited source.[5]

From the data, it is evident that while compounds like ethyl 2-methylbutanoate have exceptionally low odor thresholds, making them impactful at trace levels, this compound is a major contributor by volume in certain cultivars like 'Pink Lady'.[5] Its efficacy, therefore, stems from a combination of a low odor threshold and high concentration in specific varieties.

Experimental Methodologies

The data presented are derived from established analytical and sensory evaluation techniques.

Protocol 1: Analysis of Volatile Compounds via HS-SPME-GC-MS

A standard method for identifying and quantifying volatile compounds in fruit is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Fresh apple tissue (peel or flesh) is weighed and placed into a sealed vial. An internal standard is often added for accurate quantification.

  • Headspace Extraction (HS-SPME): The vial is heated to a specific temperature (e.g., 40-60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace above the sample. An SPME fiber coated with a specific polymer is then exposed to the headspace, where it adsorbs the VOCs.

  • Gas Chromatography (GC) Separation: The SPME fiber is inserted into the hot injection port of a gas chromatograph. The adsorbed volatiles are desorbed and carried by an inert gas through a long, thin capillary column. Compounds are separated based on their boiling points and chemical properties.

  • Mass Spectrometry (MS) Identification: As compounds exit the GC column, they enter a mass spectrometer, which bombards them with electrons, causing them to fragment into predictable patterns. These patterns (mass spectra) act as chemical fingerprints, which are compared against a spectral library (e.g., NIST) for positive identification.

  • Quantification: The concentration of each compound is determined by comparing the area of its chromatographic peak to that of a known concentration of an internal or external standard.[10][11]

G cluster_prep Sample Preparation cluster_extraction Volatile Extraction cluster_analysis Analysis cluster_data Data Processing A Apple Sample B Homogenize & Add Internal Standard A->B C Incubate & Collect Headspace B->C D Adsorb Volatiles (SPME Fiber) C->D E GC Separation D->E F MS Identification E->F G GC-O Sensory Evaluation E->G H Compound ID & Quantification F->H J Sensory Correlation G->J I OAV Calculation H->I I->J

Fig. 1: Experimental workflow for apple volatile analysis.
Protocol 2: Sensory Evaluation

Sensory analysis is crucial for correlating chemical data with human perception.

  • Gas Chromatography-Olfactometry (GC-O): This technique combines instrumental analysis with human sensory perception. As compounds are separated by the GC, the effluent is split into two paths. One path goes to a detector (like an MS), while the other is directed to a "sniffing port" where a trained panelist can smell the individual compounds as they emerge and describe their aroma. This directly links specific chemical peaks to perceived odors.

  • Trained Sensory Panels: Groups of trained individuals evaluate fruit samples or juices based on a set of defined aroma and flavor attributes. They rate the intensity of notes like "fruity," "green," "sweet," and "floral." Statistical analysis is then used to correlate these sensory scores with the quantitative data from instrumental analysis.

Mechanism of Flavor Perception

The perception of an apple's flavor begins when volatile molecules like this compound travel from the mouth to the olfactory epithelium in the nasal cavity.

  • Binding: Odorant molecules bind to specific Olfactory Receptors (ORs), which are G-protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.

  • Signal Transduction: This binding event activates an intracellular G-protein (G_olf), which in turn activates the enzyme adenylyl cyclase.

  • Second Messenger: Adenylyl cyclase converts ATP into cyclic AMP (cAMP), a second messenger molecule.

  • Neuron Firing: The increase in cAMP opens cyclic nucleotide-gated ion channels, allowing an influx of positive ions (Na+ and Ca2+) into the neuron. This depolarizes the cell membrane, generating an action potential.

  • Signal to Brain: The action potential travels along the neuron's axon to the olfactory bulb in the brain. Here, the signals from various neurons are processed and relayed to higher cortical areas, including the piriform cortex (for odor identification) and the orbitofrontal cortex (for flavor perception and reward).

G cluster_pathway Olfactory Signaling Pathway cluster_brain Brain Processing Odorant Odorant Molecule (e.g., this compound) Receptor Olfactory Receptor (GPCR) Odorant->Receptor Binds G_Protein G-protein Activation Receptor->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Olfactory_Bulb Olfactory Bulb Depolarization->Olfactory_Bulb Signal Transmitted Cortex Higher Brain Centers (Perception of Smell) Olfactory_Bulb->Cortex

Fig. 2: Simplified diagram of the olfactory signaling pathway.

Conclusion

The efficacy of this compound as an apple flavor component is significant and cultivar-dependent. While it may not possess the lowest absolute odor threshold compared to compounds like ethyl 2-methylbutanoate, its contribution is amplified by its high concentration in certain varieties such as 'Pink Lady' and its identification as a potent odorant in 'Honeycrisp' apples.[5]

Ultimately, the characteristic flavor of any apple cultivar is not dictated by a single "impact" compound but by the precise balance and interplay of dozens of volatiles. This compound is a key player in this complex matrix, providing essential fruity and green notes. Its efficacy is best understood as a synergistic effect, where its concentration, in relation to its specific odor threshold and in combination with other esters, aldehydes, and alcohols, creates the final, perceived flavor profile that consumers recognize as distinctly "apple."

References

A Comparative Toxicological Guide to Branched-Chain Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological data for four common branched-chain esters: isopropyl acetate, isobutyl acetate, sec-butyl acetate, and tert-butyl acetate. The information is intended to assist researchers and professionals in the fields of drug development and chemical safety in making informed decisions. The data presented is compiled from various safety data sheets and toxicological databases.

Acute Toxicity Data Comparison

The following tables summarize the available acute toxicity data for the selected branched-chain esters. Acute toxicity is typically measured by the LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values, which represent the dose or concentration that is lethal to 50% of the tested animal population.

Oral Toxicity
CompoundCAS NumberOral LD50 (Rat)
Isopropyl Acetate108-21-46,750 - 12,500 mg/kg
Isobutyl Acetate110-19-013,400 - 15,400 mg/kg
sec-Butyl Acetate105-46-43,200 mg/kg
tert-Butyl Acetate540-88-54,100 mg/kg
Dermal Toxicity
CompoundCAS NumberDermal LD50 (Rabbit)
Isopropyl Acetate108-21-4>17,436 - >20,000 mg/kg
Isobutyl Acetate110-19-0>5,000 - >17,400 mg/kg
sec-Butyl Acetate105-46-4No data available
tert-Butyl Acetate540-88-5>2,000 mg/kg
Inhalation Toxicity
CompoundCAS NumberInhalation LC50 (Rat)Exposure Time
Isopropyl Acetate108-21-450,600 mg/m³8 hours
Isobutyl Acetate110-19-023.4 mg/L4 hours
sec-Butyl Acetate105-46-4No lethality at 3,500 ppm6 hours
tert-Butyl Acetate540-88-5>2.23 mg/L4 hours

Experimental Protocols

Detailed methodologies for the key toxicological assays are crucial for the interpretation and replication of data. Below are summaries of standard protocols for acute toxicity testing.

Acute Oral Toxicity (Modified from OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

  • Test Animals: Healthy, young adult rodents (commonly rats), fasted prior to administration.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Dose Levels: At least 3 dose levels are used to determine a dose-response relationship.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is calculated using a statistical method.

Acute Dermal Toxicity (Modified from OECD Guideline 402)

This method assesses the potential hazards from short-term dermal exposure to a substance.

  • Test Animals: Rodents (rats, rabbits, or guinea pigs) with healthy, intact skin are typically used.

  • Preparation of Animals: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

  • Application of Test Substance: The substance is applied uniformly to a shaved area of approximately 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for a 24-hour exposure period.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

  • Data Analysis: The dermal LD50 is determined.

Acute Inhalation Toxicity (Modified from OECD Guideline 403)

This guideline provides information on health hazards from short-term inhalation exposure.

  • Test Animals: Typically, young adult rats are used.

  • Exposure Method: Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber for a defined period, usually 4 hours.

  • Concentration Levels: A range of concentrations is used to determine the LC50.

  • Observation Period: Animals are observed for at least 14 days for mortality and signs of toxicity.

  • Data Analysis: The LC50, the concentration in air that is expected to cause death in 50% of the exposed animals, is calculated.

In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU)
  • Cell Culture: A suitable cell line (e.g., Balb/c 3T3 mouse fibroblasts or HepG2 human liver cells) is seeded in 96-well plates and incubated to allow for cell attachment and growth.

  • Compound Exposure: The cells are then exposed to various concentrations of the test substance for a defined period (e.g., 24 hours).

  • Neutral Red Staining: After exposure, the cells are incubated with a medium containing neutral red, a vital dye that is taken up and accumulates in the lysosomes of viable cells.

  • Dye Extraction: The cells are then washed, and the incorporated dye is extracted from the viable cells using a solubilization solution.

  • Quantification: The amount of extracted dye, which is proportional to the number of viable cells, is measured using a spectrophotometer.

  • Data Analysis: The IC50 value, the concentration of the test substance that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for an in vitro cytotoxicity assay, such as the Neutral Red Uptake (NRU) assay described above.

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Seed cells in 96-well plate start->cell_culture incubation1 Incubate for cell attachment (e.g., 24 hours) cell_culture->incubation1 exposure Expose cells to different concentrations incubation1->exposure compound_prep Prepare serial dilutions of test compound compound_prep->exposure incubation2 Incubate for exposure period (e.g., 24 hours) exposure->incubation2 add_nru Add Neutral Red staining solution incubation2->add_nru incubation3 Incubate for dye uptake (e.g., 3 hours) add_nru->incubation3 wash_extract Wash cells and extract dye incubation3->wash_extract read_plate Measure absorbance (spectrophotometer) wash_extract->read_plate calculate_viability Calculate percent viability vs. control read_plate->calculate_viability dose_response Generate dose-response curve calculate_viability->dose_response calculate_ic50 Determine IC50 value dose_response->calculate_ic50 end End calculate_ic50->end

Figure 1. General workflow for an in vitro cytotoxicity assay.

A Comparative Analysis of Hexyl 2-Methylbutanoate and Its Isomers for Flavor and Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the physicochemical and sensory properties of hexyl 2-methylbutanoate and its structural isomers. The information presented is intended to assist researchers and product development professionals in the flavor, fragrance, and related industries in selecting the appropriate ester for their specific applications. All quantitative data is supported by established experimental protocols.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its selected isomers. These properties are crucial for understanding the volatility, solubility, and stability of these compounds, which in turn influence their performance in various formulations.

PropertyThis compoundHexyl PentanoateHexyl 3-Methylbutanoate (Isopentanoate)Pentyl HexanoateHeptyl ButanoateOctyl PropanoateNonyl Acetate
Molecular Formula C₁₁H₂₂O₂C₁₁H₂₂O₂C₁₁H₂₂O₂C₁₁H₂₂O₂C₁₁H₂₂O₂C₁₁H₂₂O₂C₁₁H₂₂O₂
Molecular Weight ( g/mol ) 186.29[1][2]186.29186.29186.29[3]186.29186.29[4]186.29[1]
Boiling Point (°C) 217-219[5]220.8215226[3]225-226[6]228[4][7]212[8]
Melting Point (°C) --63.1--47[3]-57.5[9]-42.6[4]-26[1]
Density (g/mL at 25°C) 0.857[5]0.863 (at 20°C)0.852-0.8590.858[3]0.8640.866[7]0.864[8]
Refractive Index (n20/D) 1.419[5]1.4211.417-1.4211.420[3]1.42151.422[7]1.424[8]
Solubility in Water Insoluble[8]InsolublePractically insolubleInsoluble[3]InsolubleInsoluble[4]Insoluble[1]
LogP 3.8[1]-4.174.43[10]-3.9[4]4.0

Sensory Profile

The sensory characteristics of esters are of paramount importance in the flavor and fragrance industry. The following table provides a comparative summary of the odor and taste profiles of this compound and its isomers.

CompoundOdor DescriptionTaste Description
This compound Strong, fresh-green, fruity, apple, waxy, tropical, spicy.[5]Sweet, fruity, reminiscent of unripe strawberry; green, waxy, unripe fruity, apple, and banana with a fresh, fleshy nuance at 20 ppm.
Hexyl Pentanoate Fruity.-
Hexyl 3-Methylbutanoate Fruity, green, apple.-
Pentyl Hexanoate Pungent-fruity, refreshing, with a somewhat green-fruity undertone.[3][10]Pineapple-like, sweet-sharp fruity; green, waxy, sweet, and fruity with cognac-like notes at 20 ppm.[10]
Heptyl Butanoate Camomile-like.[9]Sweet, new green tea aroma.[11]
Octyl Propanoate Complex, waxy, reminiscent of myrtle berries with a pineapple undertone.[7]Sweet, estry, fruity, and berry with a tropical, jammy note at 10 ppm.[7]
Nonyl Acetate Powerful, fruity-green, leafy, mildly earthy, floral, and pungent.[8]Corresponds to the fruity and floral odor on dilution; bitter when concentrated.[8]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the volatile ester compounds.

Methodology:

  • Sample Preparation:

    • For liquid samples (e.g., essential oils, fragrance formulations), dilute the sample in a suitable volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 10 µg/mL.[7]

    • For solid or semi-solid matrices, utilize headspace solid-phase microextraction (SPME) for the extraction of volatile esters.[9]

    • Ensure samples are free of particulate matter by centrifugation or filtration before injection.[12]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or similar.

    • Mass Spectrometer: Agilent 5975C or similar.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.4 mL/min).[11]

    • Inlet: Split/splitless injector at 250°C. For SPME, a splitless injection is used.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-250.[11]

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

    • Confirm identification using retention indices.

    • Quantify compounds by creating a calibration curve with certified reference standards.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of the ester compounds.

Methodology:

  • Panelist Selection and Training:

    • Select 10-12 individuals based on their ability to discriminate between different aromas and tastes.

    • Train the panel over several sessions to develop a consensus vocabulary (lexicon) to describe the sensory attributes of the esters. Use reference standards to anchor the terms.

  • Sample Preparation and Presentation:

    • Prepare solutions of each ester at a standardized concentration (e.g., 20 ppm) in a neutral solvent (e.g., deionized water with a small amount of ethanol to aid solubility).

    • Present samples to panelists in a randomized and blind manner in a controlled sensory evaluation environment.

  • Evaluation:

    • Panelists independently rate the intensity of each descriptive term for each sample on a structured scale (e.g., a 15-point intensity scale).

  • Data Analysis:

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in sensory attributes between the compounds.

    • Visualize the results using spider web plots or bar charts.

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway for Fruity Esters

The perception of the "fruity" aroma of esters is initiated by the interaction of these volatile molecules with olfactory receptors in the nasal cavity. This triggers a G-protein coupled receptor (GPCR) signaling cascade, leading to the perception of smell in the brain.[4]

Olfactory_Signaling_Pathway cluster_air Nasal Cavity cluster_neuron Olfactory Sensory Neuron Ester This compound (Odorant) OR Olfactory Receptor (GPCR) Ester->OR binds G_olf G-protein (Gαolf) OR->G_olf activates AC Adenylyl Cyclase III G_olf->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC CNG Cyclic Nucleotide-gated (CNG) Ion Channel cAMP->CNG opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization Signal Action Potential to Brain Depolarization->Signal

Caption: Olfactory signal transduction cascade initiated by an ester.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative analysis of this compound and its isomers.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_data Data Interpretation Synthesis Ester Synthesis (e.g., Fischer Esterification) Purification Purification (e.g., Distillation) Synthesis->Purification Identity Structural Confirmation (NMR, FT-IR) Purification->Identity Purity Purity Assessment (GC-FID) Purification->Purity Physicochem Physicochemical Testing (BP, Density, Refractive Index) Purity->Physicochem GCMS GC-MS Analysis Purity->GCMS Sensory Sensory Evaluation (QDA) Purity->Sensory Compare Comparative Data Tables Physicochem->Compare GCMS->Compare Sensory->Compare Report Final Report Generation Compare->Report

Caption: Workflow for the synthesis, analysis, and comparison of esters.

References

Safety Operating Guide

Proper Disposal of Hexyl 2-methylbutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Hexyl 2-methylbutanoate, a fragrance and flavoring agent also used in various research applications. Adherence to these protocols is essential for minimizing environmental impact and protecting personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves are mandatory.[2][3]

  • Protective Clothing: A lab coat or other protective clothing should be worn.[1][2]

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating mist, use a multi-purpose combination respirator cartridge (US).[3]

Always handle this compound in a well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[1][2][4]

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a systematic approach to waste collection, storage, and transfer. It is critical to prevent its release into the environment as it can have long-lasting harmful effects on aquatic life.[5][6]

1. Waste Collection:

  • Collect waste this compound and any contaminated materials in a dedicated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Spill Management:

  • In the event of a spill, immediately alert personnel in the vicinity.

  • For small spills, absorb the liquid with an inert material such as sand, diatomaceous earth, or a universal binding agent.[5]

  • Once absorbed, collect the material using non-sparking tools and place it into a suitable container for disposal.[2]

  • For large spills, evacuate the area and follow your organization's emergency response protocol.

3. Final Disposal:

  • This compound should not be disposed of down the drain or in regular trash.[4][5]

  • The waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][6]

  • Ensure that the waste is correctly classified. The European List of Wastes (LoW) code for off-specification batches and unused products of this type is 16 03 05.[5]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and classification data for this compound.

ParameterValueReference
CAS Number 10032-15-2[1][3]
Molecular Formula C11H22O2[1][2]
Molecular Weight 186.29 g/mol [1][2]
Flash Point 84 °C (183.2 °F) - closed cup[3]
European Waste Code 16 03 05[5]
GHS Hazard Class Aquatic Chronic 2[3]

Experimental Protocols

The disposal procedures outlined above are based on standard safety data sheets and do not involve experimental protocols. The methodologies are procedural guidelines for waste management.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_spill Spill or Waste Generation cluster_containment Containment & Collection cluster_disposal Final Disposal A Assess Risks & Wear Appropriate PPE B Handle in a Well-Ventilated Area Away from Ignition Sources A->B C Spill Occurs B->C Potential Incident D Routine Waste Generation B->D Standard Procedure E Absorb Spill with Inert Material C->E F Collect Waste in a Sealed, Labeled Container D->F E->F G Store Securely for Pickup F->G H Transfer to Approved Waste Disposal Facility G->H I Regulatory Compliant Disposal H->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Hexyl 2-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, procedural guidance for the safe handling, storage, and disposal of Hexyl 2-methylbutanoate (CAS No. 10032-15-2). Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact.

Chemical Overview and Hazard Identification

This compound is a combustible liquid with a characteristic fruity, apple-like odor.[1][2] While it is used as a flavoring agent and in fragrances, it is crucial to handle it with appropriate safety precautions in a laboratory setting.[1][3][4] The primary hazards are combustibility and potential for skin and eye irritation.[2] It is also recognized as being toxic to aquatic life with long-lasting effects.[2][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol [5]
Appearance Colorless to light yellow, clear liquid[6]
Boiling Point 217-219 °C (lit.)[7]
Density 0.857 g/mL at 25 °C (lit.)[7]
Flash Point 84 °C (183.2 °F) - closed cup
Solubility Insoluble in water[2]

Table 2: GHS Hazard Information

Hazard ClassHazard Statement
Flammable Liquids (Category 4)H227: Combustible liquid[5]
Acute Aquatic Toxicity (Category 2)H401: Toxic to aquatic life[2][5]
Chronic Aquatic Toxicity (Category 2)H411: Toxic to aquatic life with long lasting effects[2][5]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is essential to prevent accidental exposure and maintain chemical integrity.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[1] In case of splashes, closed-toe shoes are required.[8]

  • Respiratory Protection: Use in a well-ventilated area.[1] If ventilation is inadequate or there is a risk of inhaling vapors, a multi-purpose combination respirator cartridge is recommended.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[9]

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1]

  • Dispensing: When transferring the liquid, avoid splashing. Keep the container tightly closed when not in use.[10]

  • Heating: Keep away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid.[5][6] No smoking in the handling area.[5]

  • Hygiene: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage Plan
  • Container: Store in the original, tightly sealed container.[1][10]

  • Location: Keep in a cool, dry, and well-ventilated place away from heat and direct sunlight.[1][2][10]

  • Incompatibilities: Avoid strong oxidizing agents.

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate potential harm.

Table 3: First Aid Measures

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing.[5] Wash the affected area with soap and water for at least 15 minutes.[5][11] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[5][11] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[5] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Spill Response Protocol

For Minor Spills (less than 20 mL of a low-hazard chemical): [12]

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wear appropriate PPE. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]

  • Collection: Carefully collect the absorbed material and place it in a suitable, closed container for disposal.[5]

  • Decontamination: Clean the spill area with soap and water.[9]

For Major Spills (larger than 20 mL or any amount of a highly hazardous chemical): [12]

  • Evacuate: Immediately evacuate the area.[9]

  • Isolate: Close doors to the affected area.

  • Alert: Notify your institution's emergency response team or local emergency services (911).[8][9]

  • Information: Be prepared to provide the name of the chemical, the quantity spilled, and the location.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

Waste Collection and Labeling
  • Collect all waste material (spill cleanup, unused product) in a clearly labeled, sealed, and appropriate container.

  • The label should include "Hazardous Waste" and the name "this compound."

Disposal Procedure
  • Dispose of the waste in accordance with all local, state, and federal regulations.

  • Do not dispose of it down the drain or with regular trash.[10] Contact your institution's Environmental Health and Safety (EHS) office for specific disposal instructions.

Workflow for Handling and Disposal

G cluster_handling Handling Protocol cluster_emergency Emergency Procedures cluster_disposal Disposal Protocol start_handling Start: Receive Chemical assess_hazards Assess Hazards (SDS) start_handling->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe use_in_ventilated_area Use in Ventilated Area don_ppe->use_in_ventilated_area store_properly Store in Cool, Dry, Ventilated Area use_in_ventilated_area->store_properly spill_or_exposure Spill or Exposure Occurs use_in_ventilated_area->spill_or_exposure Potential Incident end_handling End of Use store_properly->end_handling collect_waste Collect Waste in Labeled Container end_handling->collect_waste Generate Waste minor_spill Minor Spill spill_or_exposure->minor_spill  Minor major_spill Major Spill spill_or_exposure->major_spill  Major personal_exposure Personal Exposure spill_or_exposure->personal_exposure Exposure cleanup_minor_spill Contain & Clean Up minor_spill->cleanup_minor_spill evacuate_major_spill Evacuate & Alert EHS major_spill->evacuate_major_spill first_aid Administer First Aid personal_exposure->first_aid cleanup_minor_spill->collect_waste contact_ehs Contact EHS for Disposal first_aid->contact_ehs If necessary collect_waste->contact_ehs dispose_per_regulations Dispose According to Regulations contact_ehs->dispose_per_regulations end_disposal End of Lifecycle dispose_per_regulations->end_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.